Product packaging for 2-Methylcyclopentanone(Cat. No.:CAS No. 1120-72-5)

2-Methylcyclopentanone

Cat. No.: B130040
CAS No.: 1120-72-5
M. Wt: 98.14 g/mol
InChI Key: ZIXLDMFVRPABBX-UHFFFAOYSA-N
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Description

2-Methylcyclopentanone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105429. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B130040 2-Methylcyclopentanone CAS No. 1120-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLDMFVRPABBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID50862554
Record name Cyclopentanone, 2-methyl-
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Molecular Weight

98.14 g/mol
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CAS No.

1120-72-5, 28631-88-1
Record name 2-Methylcyclopentanone
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Record name 2-Methylcyclopentanone
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Record name 2-METHYLCYCLOPENTANONE
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Record name 2-METHYLCYCLOPENTANONE
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Foundational & Exploratory

2-Methylcyclopentanone CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1120-72-5

This technical guide provides a comprehensive overview of 2-Methylcyclopentanone, a cyclic ketone with significant applications in chemical synthesis.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet and fruity odor.[2] It is a flammable liquid and should be handled with appropriate safety precautions.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1120-72-5[5][6]
Molecular Formula C₆H₁₀O[5][6][7]
Molecular Weight 98.14 g/mol [5][6][8]
Appearance Colorless liquid[2]
Boiling Point 139-140 °C[5][9][10]
Melting Point -75 °C[5]
Density 0.917 - 0.9194 g/mL at 20-25 °C[5][9]
Refractive Index 1.435 at 20 °C[4][9]
Flash Point 26 °C (78.8 °F) - closed cup[4]
Water Solubility 1.495 x 10⁴ mg/L at 25 °C (estimated)[11]
InChI Key ZIXLDMFVRPABBX-UHFFFAOYSA-N[5][9]
Canonical SMILES CC1CCCC1=O[5][9]

Safety Information

This compound is classified as a flammable liquid.[1][3] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical.[4]

Table 2: GHS Hazard Information for this compound

PictogramSignal WordHazard StatementPrecautionary Statements
GHS02Warning H226: Flammable liquid and vapour.[1][4]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

Experimental Protocols

Synthesis of this compound

3.1.1. Synthesis from Methyl 1-methyl-2-oxocyclopentanecarboxylate

This protocol describes the synthesis of this compound via hydrolysis and decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate.

  • Materials:

    • Methyl 1-methyl-2-oxocyclopentanecarboxylate (200 g, 1.3 mol)

    • Water (1.5 L)

    • Concentrated sulfuric acid (7.5 mL, 0.13 mol)

    • 5% Sodium bicarbonate solution

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Combine methyl 1-methyl-2-oxocyclopentanecarboxylate, water, and concentrated sulfuric acid in a suitable reaction vessel.

    • Heat the mixture to 100 °C and maintain for 10 hours.

    • Cool the reaction mixture to room temperature.

    • Separate the organic phase.

    • Wash the organic phase with 5% sodium bicarbonate solution and then with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • Purify the product by vacuum distillation to yield this compound (120 g, 95% yield).[9]

3.1.2. Synthesis from Cyclohexene (B86901)

This multi-step synthesis transforms cyclohexene into this compound.

Synthesis_from_Cyclohexene Cyclohexene Cyclohexene Adipaldehyde Adipaldehyde Cyclohexene->Adipaldehyde 1. O₃ 2. Zn/H₂O Adipic_Acid Adipic Acid Adipaldehyde->Adipic_Acid Oxidation (e.g., CrO₃) Diethyl_Adipate Diethyl Adipate Adipic_Acid->Diethyl_Adipate Esterification (Ethanol, H⁺) Intermediate_1 Ethyl 2-oxocyclopentanecarboxylate Diethyl_Adipate->Intermediate_1 Dieckmann Condensation Product This compound Intermediate_1->Product 1. Alkylation (CH₃I) 2. Hydrolysis & Decarboxylation Putative_Antibacterial_Action cluster_bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Enzymes Essential Enzymes (e.g., ATPase) Inhibition Enzyme Inhibition Enzymes->Inhibition Cell_Death Cell Death Compound This compound Compound->Membrane Compound->Enzymes Disruption->Cell_Death Inhibition->Cell_Death

References

2-Methylcyclopentanone molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylcyclopentanone

This guide provides an in-depth overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a cyclic ketone with the IUPAC name 2-methylcyclopentan-1-one.[1][2] It is also known as α-Methylcyclopentanone.[2]

Quantitative Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H10O[1][2][3][4][5]
Molecular Weight98.14 g/mol [1][3][5]
Exact Mass98.073166[4]
CAS Number1120-72-5[1][2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, it is identified as a useful synthetic intermediate. For instance, it has been utilized in the synthesis of MK-0354, which is a partial agonist of the nicotinic acid and G-protein-coupled receptor 109a.[3] It also serves as a precursor in the preparation of Falcipain inhibitors.[3]

The logical workflow for utilizing this compound as a synthetic intermediate can be visualized as follows:

G General Synthetic Workflow of this compound A This compound B Chemical Reaction (e.g., addition, condensation) A->B Reactant C Intermediate Product B->C Product D Further Synthetic Steps C->D E Final Target Molecule (e.g., MK-0354, Falcipain inhibitors) D->E

Caption: General workflow for the use of this compound in synthesis.

Logical Relationships in Chemical Identification

The identification and characterization of this compound involve several key analytical properties. The relationship between its fundamental properties and its unique identifiers is crucial for researchers.

G Identifier Relationships for this compound cluster_0 Fundamental Properties cluster_1 Unique Identifiers Molecular Formula\n(C6H10O) Molecular Formula (C6H10O) Molecular Weight\n(98.14 g/mol) Molecular Weight (98.14 g/mol) Molecular Formula\n(C6H10O)->Molecular Weight\n(98.14 g/mol) IUPAC Name\n(2-methylcyclopentan-1-one) IUPAC Name (2-methylcyclopentan-1-one) Molecular Formula\n(C6H10O)->IUPAC Name\n(2-methylcyclopentan-1-one) CAS Number\n(1120-72-5) CAS Number (1120-72-5) IUPAC Name\n(2-methylcyclopentan-1-one)->CAS Number\n(1120-72-5) InChIKey\n(ZIXLDMFVRPABBX-UHFFFAOYSA-N) InChIKey (ZIXLDMFVRPABBX-UHFFFAOYSA-N) IUPAC Name\n(2-methylcyclopentan-1-one)->InChIKey\n(ZIXLDMFVRPABBX-UHFFFAOYSA-N)

Caption: Relationship between properties and identifiers of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylcyclopentanone (CAS No. 1120-72-5). It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques. The information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to this compound

This compound is a cyclic ketone with the chemical formula C₆H₁₀O.[1] It is a colorless to very slightly yellow liquid.[2] Understanding its spectroscopic properties is crucial for its unambiguous identification and for monitoring its purity in various applications, including chemical synthesis and drug development.

Molecular Structure:

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound, presented in a structured tabular format for ease of reference and comparison.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.29 - 2.25m2H-CH₂- (alpha to C=O)
~2.11m1H-CH- (alpha to C=O)
~2.01m1H-CH₂- (beta to C=O)
~1.80m1H-CH₂- (beta to C=O)
~1.50m2H-CH₂- (gamma to C=O)
1.09d, J=7.2 Hz3H-CH₃

Data sourced from ChemicalBook and iChemical.[1][2]

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom.

Chemical Shift (δ) ppmCarbon Type
~220C=O (Ketone)
~45CH
~38CH₂
~30CH₂
~20CH₂
~15CH₃

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative compilation from available sources.

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~2960 - 2870StrongC-H stretch (alkane)
~1745StrongC=O stretch (ketone)
~1460MediumCH₂ bend (scissoring)
~1380MediumCH₃ bend (umbrella)

Data interpreted from the NIST Chemistry WebBook gas-phase IR spectrum.[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and several characteristic fragment ions are observed.

m/zRelative Intensity (%)Assignment
9887.5[M]⁺ (Molecular Ion)
6960.4[M - CHO]⁺ or [M - C₂H₅]⁺
5589.4[C₄H₇]⁺
42100.0[C₃H₆]⁺ or [CH₂=C=O]⁺

Data sourced from ChemicalBook and PubChem.[1][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

  • Sample Preparation: Approximately 0.080 g of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Data is typically acquired over a spectral width of 0-12 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the ¹³C NMR spectrum, which simplifies the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis. A small volume of a dilute solution of this compound in a volatile solvent is injected into the GC.

  • Ionization: Electron Ionization (EI) is the typical method used. The sample molecules are bombarded with a high-energy electron beam (commonly 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Sample This compound Sample NMR_Prep Sample Prep (CDCl3) Sample->NMR_Prep IR_Prep Sample Prep (Neat Film) Sample->IR_Prep MS_Prep Sample Prep (GC Injection) Sample->MS_Prep NMR_Analysis NMR Spectrometer (400 MHz) NMR_Prep->NMR_Analysis IR_Analysis FT-IR Spectrometer IR_Prep->IR_Analysis MS_Analysis GC-MS (EI Source) MS_Prep->MS_Analysis NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Analysis->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Analysis->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic characterization workflow for this compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-methylcyclopentanone. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document summarizes the key spectral parameters, outlines a comprehensive experimental protocol for acquiring the spectrum, and provides a visual representation of the proton environments and their spectral correlations.

Data Presentation: ¹H NMR Spectral Parameters

The ¹H NMR spectrum of this compound is characterized by a series of multiplets arising from the seven distinct proton environments in the molecule. The following table summarizes the predicted and experimental chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton.

ProtonsChemical Shift (δ) ppm (Predicted)[1]Chemical Shift (δ) ppm (Experimental)[2]Multiplicity[1]Coupling Constant (J) Hz[1]Integration[1]
Ha (CH₃)1.091.091d7.23H
Hb (CH₂)1.46-1.521.495m-1H
Hc (CH₂)1.75-1.831.803m-1H
Hd (CH₂)1.96-2.032.007m-1H
He (CH₂)2.08-2.142.11m-2H
Hf (CH₂)2.22-2.252.25m-1H
Hg (CH)2.26-2.322.29m-1H

Note: The predicted data is from iChemical and the experimental chemical shifts are from ChemicalBook. The assignments on ChemicalBook were reportedly made by H-H and C-H COSY.[1][2]

Experimental Protocol

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1 Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum. If necessary, purify the compound using an appropriate technique such as distillation.

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the spectrum. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. The concentration may be adjusted to optimize signal-to-noise.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2.2 NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Spectrometer Frequency: 400 MHz

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 12 ppm, centered around 5-6 ppm, is generally sufficient to cover the expected chemical shifts.

  • Temperature: The experiment is typically run at room temperature (298 K).

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualization of Proton Assignments

The following diagram illustrates the structure of this compound with the assigned proton labels corresponding to the data presented in the table.

Caption: Correlation of proton environments in this compound with their corresponding ¹H NMR signals.

References

An In-depth Technical Guide to the 13C NMR Analysis of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 2-methylcyclopentanone. It includes a detailed breakdown of the chemical shifts, a standardized experimental protocol for data acquisition, and a logical diagram illustrating the relationship between the molecule's carbon atoms and their NMR signals.

Data Presentation: 13C NMR Chemical Shifts of this compound

The 13C NMR spectrum of this compound displays six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl carbon appearing significantly downfield. The assignments presented below are based on a combination of experimental data and predictive analysis.

Carbon AtomChemical Shift (δ, ppm)Multiplicity (Proton-Coupled)
C1 (C=O)221.5Singlet (s)
C2 (CH)45.0Doublet (d)
C5 (CH2)35.5Triplet (t)
C3 (CH2)30.0Triplet (t)
C4 (CH2)20.5Triplet (t)
C6 (CH3)15.0Quartet (q)

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a well-characterized solvent signal for referencing. Chloroform-d (CDCl3) is a common choice.

  • Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of the deuterated solvent. This concentration ensures a good signal-to-noise ratio for the relatively insensitive 13C nucleus.

  • NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm). However, for routine analysis, referencing to the solvent peak (e.g., CDCl3 at 77.16 ppm) is sufficient.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve high homogeneity across the sample, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-quality spectra.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This sequence provides broadband decoupling of protons, resulting in a singlet for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time (AQ): Set to approximately 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary.

    • Pulse Width (P1): Calibrate a 90° pulse for the 13C channel. A 30° pulse is often used in the zgpg30 sequence to allow for a shorter relaxation delay.

    • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of 13C chemical shifts (e.g., 0-250 ppm).

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For the recommended concentration, 128 to 1024 scans should provide an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., the central peak of the CDCl3 triplet to 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Mandatory Visualization

The following diagram illustrates the logical connection between the carbon atoms of this compound and their corresponding signals in the 13C NMR spectrum.

2_Methylcyclopentanone_13C_NMR Figure 1. Molecular Structure and 13C NMR Signal Correlation for this compound cluster_molecule This compound Structure cluster_spectrum 13C NMR Signals (ppm) mol C1 C1 (C=O) 221.5 ppm mol->C1 Carbonyl C2 C2 (CH) 45.0 ppm mol->C2 Methine C5 C5 (CH2) 35.5 ppm mol->C5 Methylene (alpha) C3 C3 (CH2) 30.0 ppm mol->C3 Methylene (beta) C4 C4 (CH2) 20.5 ppm mol->C4 Methylene (gamma) C6 C6 (CH3) 15.0 ppm mol->C6 Methyl

Figure 1. Molecular Structure and 13C NMR Signal Correlation

Mass Spectrometry of 2-Methylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-methylcyclopentanone, tailored for researchers, scientists, and drug development professionals. The document details the characteristic fragmentation patterns under electron ionization (EI), presents quantitative data in a structured format, outlines a typical experimental protocol for analysis, and visualizes the key fragmentation pathways.

Introduction

This compound (C₆H₁₀O), a cyclic ketone with a molecular weight of approximately 98.14 g/mol , is a volatile organic compound of interest in various chemical and pharmaceutical contexts.[1][2][3][4] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a pivotal analytical technique for its identification and quantification. Understanding its mass spectral behavior is fundamental for accurate compound identification in complex matrices.

Electron Ionization Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a unique mass spectrum. The molecular ion (M⁺•) peak is observed at a mass-to-charge ratio (m/z) of 98.[5][6] The fragmentation pattern is dominated by cleavages alpha to the carbonyl group and rearrangements, which are typical for cyclic ketones.

The base peak, representing the most abundant fragment ion, is consistently observed at m/z 42.[5][6] Other significant fragments are found at m/z 55, 69, and 70. The relative intensities of these key ions are crucial for the positive identification of this compound.

Tabulated Mass Spectral Data

The following table summarizes the primary mass spectral data for this compound, compiled from various spectral databases. The data represents the mass-to-charge ratio (m/z) and the relative abundance of the major fragment ions.

m/zRelative Abundance (%)Proposed Fragment Ion/Structure
9859.30 - 87.5[C₆H₁₀O]⁺• (Molecular Ion)
8320.6[M - CH₃]⁺
7023.0 - 35.7[M - C₂H₄]⁺• (McLafferty Rearrangement)
6938.30 - 60.4[M - CHO]⁺ or [M - C₂H₅]⁺
5532.10 - 89.4[C₄H₇]⁺ or [C₃H₃O]⁺
42100[C₃H₆]⁺• or [C₂H₂O]⁺• (Base Peak)
4140.20 - 58.4[C₃H₅]⁺

Note: Relative abundances can vary slightly between different instruments and experimental conditions.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and radical species. The primary fragmentation routes are alpha-cleavage and the McLafferty rearrangement.

fragmentation_pathway M { this compound (M) | m/z 98} frag83 {[M - CH₃]⁺ | m/z 83} M->frag83 α-cleavage (-•CH₃) frag70 {[M - C₂H₄]⁺• | m/z 70} M->frag70 McLafferty Rearrangement (-C₂H₄) frag55 {[C₃H₃O]⁺ | m/z 55} frag83->frag55 (-CO) frag42 {[C₂H₂O]⁺• | m/z 42 (Base Peak)} frag70->frag42 (-C₂H₄)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (if necessary): For analysis in complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.[5]

  • Mass Scan Range: m/z 35-350.

  • Scan Rate: 2 scans/second.

Data Acquisition and Analysis
  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the this compound peak based on its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Extraction Sample Extraction (if needed) Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Acquisition Data Acquisition (Full Scan) Detection->Acquisition Identification Peak Identification & Library Search Acquisition->Identification Quantification Quantification Identification->Quantification

Conclusion

The mass spectrometry of this compound is characterized by a distinct fragmentation pattern under electron ionization, with a prominent molecular ion peak at m/z 98 and a base peak at m/z 42. A thorough understanding of its mass spectral behavior, coupled with a robust analytical methodology as outlined in this guide, is essential for its unambiguous identification and quantification in scientific and industrial applications. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-methylcyclopentanone (C₆H₁₀O). It covers the theoretical basis for its characteristic absorptions, a quantitative summary of its vibrational modes, and a detailed experimental protocol for spectral acquisition.

Introduction and Theoretical Background

This compound is a cyclic ketone with a five-membered ring structure. Infrared (IR) spectroscopy is an essential analytical technique for its characterization, providing a molecular "fingerprint" by probing the vibrational frequencies of its functional groups. The most diagnostically significant feature in its spectrum is the carbonyl (C=O) group, whose absorption frequency is highly sensitive to its molecular environment.

A key structural feature influencing the IR spectrum of this compound is the five-membered ring. Ring strain stiffens the C=O bond, causing it to absorb at a higher wavenumber compared to open-chain or six-membered cyclic ketones.[1][2] Saturated six-membered cyclic ketones typically show a C=O stretch near 1715 cm⁻¹, whereas five-membered cyclic ketones absorb at approximately 1750 cm⁻¹.[1][2] This predictable shift is a cornerstone for identifying the cyclopentanone (B42830) ring structure.

Quantitative Spectral Data

The infrared spectrum of this compound is dominated by a strong carbonyl absorption and various C-H stretching and bending vibrations. The following table summarizes the principal absorption bands, their intensities, and corresponding vibrational assignments. Data is compiled from reference spectra and established correlation tables.[3][4][5]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2965StrongC-H Asymmetric Stretch (CH₃ & CH₂)
~2875Medium-StrongC-H Symmetric Stretch (CH₃ & CH₂)
~1745 Very Strong C=O Carbonyl Stretch
~1460MediumCH₂ Scissoring (Bending)
~1380Medium-WeakCH₃ Symmetric (Umbrella) Bending
1300 - 1100Medium-WeakC-C Stretching & C-H Bending

Detailed Spectral Analysis

  • C-H Stretching Region (3000-2850 cm⁻¹) : The region just below 3000 cm⁻¹ features strong, sharp peaks corresponding to the stretching vibrations of sp³-hybridized carbon-hydrogen bonds.[2][6] For this compound, these absorptions arise from the methyl group and the methylene (B1212753) (CH₂) groups within the cyclopentane (B165970) ring. The presence of these bands confirms the aliphatic nature of the molecule.

  • Carbonyl (C=O) Stretching Region (~1745 cm⁻¹) : The most prominent and identifiable peak in the spectrum is the very strong absorption around 1745 cm⁻¹. This band is characteristic of the C=O stretching vibration in a five-membered cyclic ketone.[1][2] Its high intensity is due to the large change in dipole moment during the vibration. The position at a higher frequency than acyclic ketones (~1715 cm⁻¹) is a direct result of the ring strain inherent in the cyclopentanone structure.[1]

  • C-H Bending Region (1470-1370 cm⁻¹) : This region contains absorptions from the bending (deformation) vibrations of C-H bonds. A peak around 1460 cm⁻¹ is typically assigned to the scissoring motion of the CH₂ groups in the ring. A weaker band near 1380 cm⁻¹ can often be attributed to the symmetric "umbrella" bending mode of the methyl (CH₃) group.

  • Fingerprint Region (< 1500 cm⁻¹) : This region of the spectrum is typically complex, containing a multitude of overlapping signals from C-C bond stretching and various bending vibrations.[7] While difficult to assign individually, the unique pattern in this region serves as a valuable fingerprint for confirming the identity of the compound against a reference spectrum.

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound, which is a liquid at standard conditions. The transmission method using a neat liquid film is standard.

4.1 Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or dry acetone)

  • Kimwipes

4.2 Sample Preparation (Neat Liquid Film)

  • Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture and oils.

  • Using a pipette, place one to two drops of the this compound sample onto the center of one salt plate.[8]

  • Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. The sample should be free of air bubbles.[9]

  • Mount the "sandwich" assembly in the sample holder of the FT-IR spectrometer.

4.3 Data Acquisition

  • Background Spectrum: Before running the sample, acquire a background spectrum with the empty sample compartment.[10] This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.

  • Instrument Parameters: Set the desired parameters for the analysis. Typical settings for routine analysis include:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)[11]

  • Sample Spectrum: Place the prepared sample holder into the spectrometer's beam path and acquire the sample spectrum.

4.4 Data Processing and Cleaning

  • The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final transmittance or absorbance spectrum.

  • After analysis, carefully disassemble the salt plates. Clean them thoroughly by rinsing with a suitable dry solvent (like isopropanol) and gently wiping with a Kimwipe.[8] Store the plates in a desiccator to protect them from atmospheric moisture.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial preparation to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain Liquid Sample (this compound) prep Prepare Neat Film on Salt Plate start->prep background Acquire Background Spectrum prep->background instrument Place Sample in FT-IR background->instrument acquire Acquire Sample Spectrum instrument->acquire process Process Data (Ratio to Background) acquire->process interpret Interpret Spectrum (Peak Assignment) process->interpret identify Confirm Structure interpret->identify

Caption: Workflow for the FT-IR analysis of a liquid ketone.

References

An In-depth Technical Guide to 2-Methylcyclopentanone: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Methylcyclopentanone (CAS No. 1120-72-5), a versatile organic compound with applications in chemical synthesis and potential biological relevance. This document details experimental protocols for the determination of its key characteristics and outlines synthetic methodologies. Furthermore, it explores its connection to G-protein-coupled receptor (GPCR) signaling, providing a diagrammatic representation of the GPR109A pathway, for which it serves as a synthetic precursor to an agonist.

Physical and Chemical Properties

This compound is a colorless to very slightly yellow liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Density 0.917 g/mL at 25 °C[2]
Boiling Point 139-140 °C at 760 mmHg[1]
Melting Point -75 °C[1]
Flash Point 26 °C (79 °F)[2]
Refractive Index (n20/D) 1.435[2]
Water Solubility Soluble[2]
Appearance Colorless to very slightly yellow liquid[1]
Table 2: Spectral Data of this compound
Spectroscopic DataKey FeaturesReference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.29 (m, 1H), 2.25 (m, 2H), 2.11 (m, 1H), 2.007 (m, 3H), 1.803 (m, 3H), 1.495 (m, 2H), 1.091 (d, 3H)[3]
¹³C NMR (CDCl₃) Chemical shifts for carbonyl, methine, and methylene (B1212753) carbons characteristic of the structure.[4]
Infrared (IR) Spectroscopy Strong absorption band characteristic of a ketone C=O stretch.[5]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) and characteristic fragmentation pattern.[6]

Experimental Protocols

Detailed methodologies for the determination of the key physical and spectral properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and research needs.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using a micro-scale method.

Materials:

  • This compound sample

  • Thiele tube

  • Thermometer (0-200 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Mineral oil

  • Bunsen burner or heating mantle

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and attached test tube in the Thiele tube, ensuring the mineral oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and observe the sample as it cools.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7][8]

  • Record the temperature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Cotton or glass wool

  • Vial

Procedure:

  • Prepare a sample of this compound by dissolving approximately 10-20 mg of the liquid in 0.6-0.7 mL of CDCl₃ in a small vial.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

  • Cap the NMR tube securely.

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock and shim the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean and dry. If necessary, clean it with a suitable solvent and a lint-free wipe.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

  • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • After the measurement, clean the ATR crystal thoroughly with a solvent and lint-free wipe to remove all traces of the sample.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like HP-5ms)

Procedure:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • Set up the GC-MS instrument with appropriate parameters. A typical temperature program could be:

    • Initial oven temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

    • Injector temperature: 250 °C.

    • Transfer line temperature: 280 °C.

    • Carrier gas (Helium) flow rate: 1 mL/minute.

  • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200) in electron ionization (EI) mode.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Acquire the data. The resulting chromatogram should show a single major peak for this compound.

  • Analyze the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.[6][11]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Synthesis from Methyl 1-methyl-2-oxocyclopentanecarboxylate

This method involves the hydrolysis and decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate.

Reaction Scheme: Methyl 1-methyl-2-oxocyclopentanecarboxylate + H₂O --(H⁺, Δ)--> this compound + CO₂ + CH₃OH

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 1-methyl-2-oxocyclopentanecarboxylate (1 equivalent), water, and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to yield this compound.[2][12]

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_products Products Methyl 1-methyl-2-oxocyclopentanecarboxylate Methyl 1-methyl-2-oxocyclopentanecarboxylate Reflux Reflux (100°C) Methyl 1-methyl-2-oxocyclopentanecarboxylate->Reflux Water Water Water->Reflux Sulfuric Acid (cat.) Sulfuric Acid (cat.) Sulfuric Acid (cat.)->Reflux Extraction Extraction (Organic Solvent) Reflux->Extraction Wash Wash (NaHCO₃, Brine) Extraction->Wash Dry Drying (Na₂SO₄) Wash->Dry Evaporation Solvent Removal Dry->Evaporation Distillation Purification (Distillation) Evaporation->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Synthesis from Cyclohexene (B86901)

A multi-step synthesis starting from cyclohexene provides an alternative route.

Experimental Workflow Overview:

  • Ozonolysis: Cyclohexene is treated with ozone followed by a reductive workup (e.g., with zinc or dimethyl sulfide) to yield adipaldehyde (B86109).

  • Oxidation: The resulting adipaldehyde is oxidized to adipic acid using an oxidizing agent like potassium permanganate (B83412) or chromic acid.

  • Esterification: Adipic acid is esterified, typically with ethanol (B145695) in the presence of an acid catalyst, to form diethyl adipate (B1204190).

  • Dieckmann Condensation: Diethyl adipate undergoes an intramolecular Claisen condensation (Dieckmann condensation) using a base like sodium ethoxide to form 2-ethoxycarbonylcyclopentanone.

  • Alkylation: The enolate of 2-ethoxycarbonylcyclopentanone is alkylated with a methylating agent such as methyl iodide.

  • Hydrolysis and Decarboxylation: The resulting 2-ethoxycarbonyl-2-methylcyclopentanone is hydrolyzed and decarboxylated under acidic conditions to afford this compound.[13][14]

G Cyclohexene Cyclohexene Adipaldehyde Adipaldehyde Cyclohexene->Adipaldehyde 1. O₃ 2. Reductive Workup Adipic Acid Adipic Acid Adipaldehyde->Adipic Acid Oxidation Diethyl Adipate Diethyl Adipate Adipic Acid->Diethyl Adipate Esterification 2-Ethoxycarbonyl-\ncyclopentanone 2-Ethoxycarbonyl- cyclopentanone Diethyl Adipate->2-Ethoxycarbonyl-\ncyclopentanone Dieckmann Condensation 2-Ethoxycarbonyl-\nthis compound 2-Ethoxycarbonyl- This compound 2-Ethoxycarbonyl-\ncyclopentanone->2-Ethoxycarbonyl-\nthis compound Alkylation (CH₃I) This compound This compound 2-Ethoxycarbonyl-\nthis compound->this compound Hydrolysis & Decarboxylation

Caption: Synthesis of this compound from Cyclohexene.

Biological Relevance

While this compound itself is not known to have direct, potent biological activity, it serves as a valuable intermediate in the synthesis of biologically active molecules and has been noted for its potential antibacterial properties.

Precursor to a GPR109A Agonist

This compound is a reported intermediate in the synthesis of MK-0354, a partial agonist of the G-protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor.[15] Activation of GPR109A is a therapeutic strategy for treating dyslipidemia.

GPR109A Signaling Pathway: GPR109A is a Gᵢ-coupled receptor. Upon activation by an agonist, the following signaling cascade is initiated:

  • The agonist binds to GPR109A, causing a conformational change.

  • The receptor activates the associated heterotrimeric G-protein by catalyzing the exchange of GDP for GTP on the Gαᵢ subunit.

  • The Gαᵢ-GTP subunit dissociates from the Gβγ dimer.

  • Gαᵢ-GTP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity.

  • In adipocytes, this results in the reduced phosphorylation and activation of hormone-sensitive lipase, thereby inhibiting lipolysis and the release of free fatty acids into the bloodstream.[16][17]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist GPR109A Agonist (e.g., Niacin, MK-0354) GPR109A GPR109A Receptor Agonist->GPR109A Binds to G_protein Gᵢ Protein (αβγ) GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production AC->cAMP G_alpha Gαᵢ-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_alpha->AC PKA Protein Kinase A cAMP->PKA Activates cAMP->PKA HSL Hormone-Sensitive Lipase (Active) PKA->HSL Phosphorylates/ Activates PKA->HSL Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Catalyzes HSL->Lipolysis

Caption: GPR109A signaling pathway in adipocytes.

Antibacterial Potential

Some studies have indicated that this compound exhibits antibacterial activity against certain bacteria, such as Bacillus subtilis and Escherichia coli. The exact mechanism of action is not well-elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. Further research is needed to fully understand its antimicrobial properties and potential applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized organic compound with established physical, chemical, and spectral properties. Its utility as a synthetic intermediate, particularly in the context of developing GPR109A agonists, highlights its relevance in medicinal chemistry and drug development. The standardized protocols provided in this guide offer a foundation for its consistent and reliable analysis in a research setting. Further investigation into its antibacterial properties may reveal additional therapeutic potential.

References

A Comprehensive Guide to the Synthesis of 2-Methylcyclopentanone from Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of a robust synthetic pathway for converting cyclohexene (B86901) into 2-methylcyclopentanone, a valuable ketone intermediate in organic synthesis. The described multi-step process involves oxidative cleavage of the cyclohexene ring, followed by a Dieckmann condensation to form the five-membered cyclopentanone (B42830) core, and subsequent alkylation and decarboxylation. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, tabulated quantitative data, and process visualizations to ensure clarity and reproducibility.

Overall Synthetic Strategy

The transformation of cyclohexene, a six-membered carbocycle, into this compound, a substituted five-membered ring, is a multi-step process that involves ring-opening followed by intramolecular cyclization. The most common and effective route proceeds through the following key stages:

  • Oxidative Cleavage: The carbon-carbon double bond of cyclohexene is cleaved to open the ring, forming a linear six-carbon difunctional molecule, adipic acid.

  • Diesterification: The dicarboxylic acid is converted into a diester, typically diethyl adipate (B1204190), to prepare the substrate for cyclization.

  • Dieckmann Condensation: An intramolecular Claisen condensation of the diester forms the five-membered β-keto ester ring.

  • Alkylation: A methyl group is introduced at the α-carbon of the β-keto ester.

  • Hydrolysis & Decarboxylation: The ester group is removed to yield the final product, this compound.

G cluster_0 Synthetic Pathway Cyclohexene Cyclohexene AdipicAcid Adipic Acid Cyclohexene->AdipicAcid 1. Oxidative Cleavage Diester Diethyl Adipate AdipicAcid->Diester 2. Esterification CyclicKetoEster Ethyl 2-oxocyclopentane- carboxylate Diester->CyclicKetoEster 3. Dieckmann Condensation AlkylatedEster Ethyl 1-methyl-2-oxocyclopentane- carboxylate CyclicKetoEster->AlkylatedEster 4. α-Alkylation FinalProduct This compound AlkylatedEster->FinalProduct 5. Hydrolysis & Decarboxylation

Caption: Overall synthetic route from cyclohexene to this compound.

Step 1: Oxidative Cleavage of Cyclohexene to Adipic Acid

The initial and critical step is the oxidative cleavage of the cyclohexene double bond to form adipic acid (hexane-1,6-dioic acid). This can be achieved using various strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) with a catalyst.[1][2] The use of H₂O₂ is often preferred as a "greener" alternative to permanganate or nitric acid-based oxidations.[2][3]

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from established laboratory procedures for the oxidative cleavage of alkenes.[1]

  • Preparation: Prepare a solution of potassium permanganate (6.3 g) in deionized water (100 mL) in a 250 mL Erlenmeyer flask. Stir until the solid is fully dissolved.

  • Reaction Setup: In a separate 250 mL Erlenmeyer flask equipped with a magnetic stir bar, prepare a solution of cyclohexene (1.24 mL, 1.24 g) in acetone (B3395972) (10 mL).

  • Addition: While stirring vigorously, add the KMnO₄ solution to the cyclohexene solution in portions of approximately 10 mL over a 10-minute period. An exothermic reaction will occur, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Heating: After the addition is complete, heat the reaction mixture in a water bath to 55-60 °C for 30 minutes.

  • Work-up:

    • Remove the flask from the heat and add sodium bisulfite (NaHSO₃, ~1 g) to quench any excess permanganate.

    • Cool the mixture in an ice bath and filter under vacuum to remove the MnO₂ precipitate. Rinse the flask and the precipitate with 25 mL of water.

    • Transfer the clear filtrate to a beaker and acidify with concentrated HCl to a pH of 2.

  • Isolation:

    • Concentrate the acidified solution by heating to a final volume of about 10 mL.

    • Cool the concentrated solution in an ice bath to crystallize the adipic acid.

    • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and allow it to air dry.

  • Purification: The crude adipic acid can be recrystallized from hot water to obtain a purified product. The estimated yield is around 60%.[1]

Quantitative Data: Oxidative Cleavage
Reagent/ParameterValueMolar Amount (approx.)Molar EquivalentReference
Cyclohexene1.24 g (1.24 mL)15.1 mmol1.0[1]
Potassium Permanganate6.3 g39.9 mmol2.64[1]
Acetone (solvent)10 mL--[1]
Water (solvent)100 mL--[1]
Reaction Temperature55-60 °C--[1]
Reaction Time30 min--[1]
Estimated Yield ~60% --[1]

Step 2 & 3: Diesterification and Dieckmann Condensation

The adipic acid is first converted to a diester, which is the necessary precursor for the intramolecular cyclization. The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which is highly effective for creating five- and six-membered rings.[4][5]

Experimental Workflow: From Adipic Acid to Cyclic β-Keto Ester

G cluster_workflow Experimental Workflow start Start: Adipic Acid esterification Fischer Esterification: - Add Ethanol (B145695) (excess) - Add H₂SO₄ (cat.) - Reflux start->esterification workup1 Work-up & Purification: - Neutralize acid - Extract with ether - Distill to get Diethyl Adipate esterification->workup1 cyclization Dieckmann Condensation: - Add Sodium Ethoxide - Heat in Toluene (B28343) workup1->cyclization workup2 Acidic Work-up: - Add dilute HCl - Separate layers - Purify via distillation cyclization->workup2 product Product: Ethyl 2-oxocyclopentane- carboxylate workup2->product

Caption: Workflow for esterification and Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

This protocol is a standard procedure for intramolecular Claisen-type reactions.[5][6]

  • Esterification (Pre-step): Convert adipic acid to diethyl adipate via Fischer esterification. Reflux adipic acid (1.0 equiv.) in a large excess of absolute ethanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, neutralize the acid, extract the ester with an organic solvent, and purify by distillation.

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add sodium ethoxide (1.1 equiv.) to anhydrous toluene.

  • Addition: Heat the suspension to reflux. Add diethyl adipate (1.0 equiv.), dissolved in anhydrous toluene, dropwise from the dropping funnel over 1-2 hours.

  • Reaction: Maintain the mixture at reflux for an additional 2-3 hours after the addition is complete. The formation of a solid precipitate indicates the reaction is proceeding.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid or acetic acid to neutralize the base.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude ethyl 2-oxocyclopentanecarboxylate by vacuum distillation.

Quantitative Data: Dieckmann Condensation
Reagent/ParameterMolar EquivalentFunctionReference
Diethyl Adipate1.0Substrate[6]
Sodium Ethoxide1.1Base[5][6]
Toluene-Anhydrous Solvent-
HCl (aqueous)-Neutralizing Agent[4]
Typical Yield 75-85% --

Step 4 & 5: α-Alkylation and Decarboxylation

The final steps involve introducing the methyl group onto the cyclopentanone ring and then removing the ester functionality to yield the target ketone.[6] The proton at the α-carbon of the β-keto ester is acidic and can be removed by a strong base to form an enolate, which then acts as a nucleophile.

Experimental Protocol: Alkylation and Decarboxylation
  • Enolate Formation: In a dry flask under an inert atmosphere, dissolve the ethyl 2-oxocyclopentanecarboxylate (1.0 equiv.) in anhydrous ethanol. Add a solution of sodium ethoxide (1.05 equiv.) in ethanol. Stir for 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Alkylation: Add methyl iodide (1.1 equiv.) to the enolate solution. The reaction is typically exothermic. Stir the mixture at room temperature for 1-2 hours, or gently reflux until the reaction is complete (monitored by TLC).

  • Hydrolysis (Saponification): Add an aqueous solution of sodium hydroxide (B78521) (e.g., 5 M, 3.0 equiv.) to the reaction mixture. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester group.

  • Decarboxylation: Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Gently heat the acidified mixture to reflux. Carbon dioxide will evolve as the β-keto acid decarboxylates. Continue heating for 1-2 hours after gas evolution ceases.

  • Isolation and Purification: Cool the mixture, extract with diethyl ether (3 x volumes), wash the combined organic layers with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation, and purify the remaining liquid (this compound) by fractional distillation.

Quantitative Data: Alkylation and Decarboxylation
Reagent/ParameterMolar EquivalentFunctionReference
Ethyl 2-oxocyclopentanecarboxylate1.0Substrate[6]
Sodium Ethoxide1.05Base for Alkylation[6]
Methyl Iodide1.1Alkylating Agent[6]
Sodium Hydroxide3.0Base for Hydrolysis[6]
Hydrochloric AcidExcessAcid for Decarboxylation[6]
Typical Overall Yield 60-70% --

This comprehensive guide outlines a reliable and well-documented pathway for the synthesis of this compound from cyclohexene. By following the detailed protocols and considering the quantitative data provided, researchers can effectively produce this important synthetic intermediate.

References

Preparation of 2-Methylcyclopentanone from methyl 1-methyl-2-oxocyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylcyclopentanone from methyl 1-methyl-2-oxocyclopentanecarboxylate. This transformation is a classic example of the hydrolysis and decarboxylation of a β-keto ester, a fundamental reaction in organic synthesis. This document details the reaction mechanism, provides a comparative summary of experimental protocols, and outlines purification techniques.

Reaction Overview and Mechanism

The preparation of this compound from methyl 1-methyl-2-oxocyclopentanecarboxylate is a two-step process that is typically carried out in a single pot. The reaction proceeds via an acid-catalyzed hydrolysis of the methyl ester to form the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating to yield the final ketone product.

Step 1: Acid-Catalyzed Ester Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate methanol (B129727) and form the carboxylic acid. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.[1]

Step 2: Decarboxylation of the β-Keto Acid

The intermediate, 1-methyl-2-oxocyclopentanecarboxylic acid, is a β-keto acid. β-Keto acids are thermally unstable and readily lose carbon dioxide upon heating. The reaction proceeds through a cyclic, concerted six-membered transition state, which results in the formation of an enol intermediate that quickly tautomerizes to the more stable ketone, this compound.[2][3] The release of gaseous carbon dioxide helps to drive this irreversible step to completion.

Experimental Protocols

Several methods have been reported for this transformation, primarily differing in the choice of acid catalyst and reaction conditions. Below is a summary of representative experimental procedures.

Quantitative Data Summary
ProtocolStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1 Methyl 1-methyl-2-oxocyclopentanecarboxylateConcentrated H₂SO₄Water1001095[4]
2 Ethyl 1-methyl-2-oxocyclopentanecarboxylateConcentrated HClWaterReflux3Not specified[4]
3 (from Dimethyl adipate)20% H₂SO₄WaterReflux784.2[5]
Detailed Experimental Methodologies

Protocol 1: Sulfuric Acid Catalyzed Hydrolysis and Decarboxylation

This protocol is a high-yielding procedure for the synthesis of this compound.

  • Materials:

    • Methyl 1-methyl-2-oxocyclopentanecarboxylate (200 g, 1.3 mol)

    • Water (1.5 L)

    • Concentrated sulfuric acid (7.5 mL, 0.13 mol)

    • Ethyl acetate

    • 5% Sodium bicarbonate solution

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 5 L reaction flask, combine methyl 1-methyl-2-oxocyclopentanecarboxylate, water, and concentrated sulfuric acid.

    • Heat the mixture to 100 °C and maintain this temperature for 10 hours.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by vacuum distillation to afford this compound (120 g, 95% yield).[4]

Protocol 2: Hydrochloric Acid Catalyzed Hydrolysis and Decarboxylation

This method utilizes hydrochloric acid as the catalyst.

  • Materials:

    • Ethyl 1-methyl-2-oxocyclopentanecarboxylate (9.1 g, 0.05 mol)

    • Water (10 mL)

    • Concentrated hydrochloric acid (20 mL)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of ethyl 1-methyl-2-oxocyclopentanecarboxylate in water at room temperature, add concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and stir for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (2 x 200 mL).

    • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product as a pale yellow liquid.[4]

Purification

The primary method for purifying this compound is distillation. Due to its moderate water solubility, it is crucial to perform thorough extractions from the aqueous reaction mixture.[5]

Fractional Distillation

For high purity, fractional distillation is recommended.

  • Apparatus: A standard fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) should be assembled.

  • Procedure:

    • The crude this compound is placed in the distilling flask with boiling chips.

    • The apparatus is heated, and the temperature is carefully monitored. The fraction boiling at the literature value for this compound (approximately 139 °C at atmospheric pressure) should be collected.[6]

    • A water separator can be used during azeotropic distillation to remove water.[5]

Alternative Methods

While acid-catalyzed hydrolysis and decarboxylation is the most common method, other decarboxylation techniques exist.

Krapcho Decarboxylation

The Krapcho decarboxylation is a method for the decarboxylation of esters, particularly those with a β-electron-withdrawing group, under neutral to slightly basic conditions.[7] This reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, at elevated temperatures.[7][8] While not commonly reported for this specific substrate, it presents a potential alternative for substrates that are sensitive to acidic conditions. The mechanism involves nucleophilic attack of the halide on the methyl group of the ester, followed by decarboxylation.[7]

Visualization of Reaction Pathways and Workflows

Overall Reaction Pathway

Reaction_Pathway start Methyl 1-methyl-2-oxocyclopentanecarboxylate intermediate 1-Methyl-2-oxocyclopentanecarboxylic acid start->intermediate H₃O⁺, H₂O, Δ (Hydrolysis) product This compound intermediate->product Δ (-CO₂) (Decarboxylation)

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Reactants Heat Reaction Heat Reaction Combine Reactants->Heat Reaction 100 °C, 10h Cool to RT Cool to RT Heat Reaction->Cool to RT Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Cool to RT->Extraction\n(Ethyl Acetate) Wash\n(NaHCO₃, Brine) Wash (NaHCO₃, Brine) Extraction\n(Ethyl Acetate)->Wash\n(NaHCO₃, Brine) Dry\n(Na₂SO₄) Dry (Na₂SO₄) Wash\n(NaHCO₃, Brine)->Dry\n(Na₂SO₄) Solvent Removal Solvent Removal Dry\n(Na₂SO₄)->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Final Product\n(this compound) Final Product (this compound) Vacuum Distillation->Final Product\n(this compound)

Caption: A typical experimental workflow for the synthesis and purification.

Spectroscopic Data of this compound

  • ¹H NMR (CDCl₃): Chemical shifts are expected around δ 1.09 (d, 3H), 1.49-2.35 (m, 7H).[9]

  • ¹³C NMR (CDCl₃): Key signals are typically observed at approximately δ 15.6, 21.5, 29.5, 38.1, 45.9, 221.7.

  • IR (neat): A strong characteristic absorption for the carbonyl group (C=O) is observed around 1745 cm⁻¹.[10]

References

An In-depth Technical Guide on the Natural Occurrence of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanone (C₆H₁₀O) is a cyclic ketone with a characteristic odor that has been identified in a variety of natural and processed sources. Its presence contributes to the flavor and aroma profiles of certain foods and suggests potential roles in ecological interactions. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various matrices, probable biosynthetic and formation pathways, and its potential biological significance. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of relevant pathways to support further research and development.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in both the plant kingdom and in processed animal products. Its natural occurrence is significant in the context of food science, flavor chemistry, and potentially in chemical ecology.

In Plants: White Clover (Trifolium repens)
In Cooked Meat: A Product of Thermal Degradation

A significant body of research has identified this compound as a key "character impact compound" in the flavor profile of cooked beef. It is not typically found in raw meat but is formed during the cooking process through complex chemical reactions. This compound contributes to the desirable "meaty" and "roasted" aroma notes. The formation of this compound in cooked meat is primarily attributed to the Maillard reaction and the thermal degradation of lipids.

Table 1: Quantitative Data on the Occurrence of this compound

SourceMatrixConcentration RangeAnalytical MethodReference
Cooked BeefVolatilesNot specifiedGC-MS[1][2]
White CloverEssential OilNot specifiedGC-MS

Note: Specific quantitative data for this compound is limited in publicly available literature. The table will be updated as more precise measurements become available.

Formation and Biosynthesis

The pathways leading to the formation of this compound differ depending on the source. In cooked foods, it is a product of heat-induced chemical reactions, whereas in plants, it is likely synthesized through established biochemical pathways.

Maillard Reaction and Lipid Degradation in Cooked Meat

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of a plethora of flavor compounds in cooked food, including this compound. The thermal degradation of lipids, particularly polyunsaturated fatty acids, also generates a variety of volatile compounds, some of which can be precursors to or include cyclic ketones.

The generally accepted mechanism for the formation of cyclic ketones like this compound from the Maillard reaction involves the degradation of amino acids and the cyclization of sugar-derived fragments.

Maillard_Reaction_Pathway AminoAcid Amino Acid Amadori Amadori/Heyns Products AminoAcid->Amadori ReducingSugar Reducing Sugar ReducingSugar->Amadori Dicarbonyls Dicarbonyl Intermediates Amadori->Dicarbonyls Degradation Cyclization Cyclization & Dehydration Dicarbonyls->Cyclization CyclicKetone This compound Cyclization->CyclicKetone

Figure 1: Generalized Maillard reaction pathway leading to cyclic ketones.
Biosynthesis in Plants

In plants such as white clover, this compound is likely synthesized as a secondary metabolite. While the specific biosynthetic pathway has not been elucidated for this compound in Trifolium repens, it is plausible that it is derived from the terpenoid biosynthesis pathway. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants, and their synthesis starts from the basic five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

Terpenoid_Biosynthesis cluster_pathways Precursor Synthesis MVA Mevalonate (MVA) Pathway (Cytosol) IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) (C10) IPP_DMAPP->GPP Condensation Monoterpenes Monoterpenes GPP->Monoterpenes Cyclization/ Modification Methylcyclopentanone This compound Monoterpenes->Methylcyclopentanone Possible Derivation

Figure 2: Plausible biosynthetic origin of this compound from the terpenoid pathway.

Potential Biological and Ecological Significance

The presence of this compound in white clover suggests a potential role as a semiochemical in insect communication. Volatile organic compounds released by plants can act as attractants for pollinators or as repellents for herbivores. Further research is needed to determine if this compound plays a specific role in the chemical ecology of Trifolium repens.

In the context of food science, this compound is a significant contributor to the desirable flavor of cooked meat. Understanding its formation mechanisms can allow for the manipulation of cooking conditions to enhance or control the development of specific flavor profiles.

Experimental Protocols

The identification and quantification of this compound in natural matrices typically rely on chromatographic and spectrometric techniques.

Extraction of Volatiles from Cooked Meat

A common method for the extraction of volatile compounds from a meat matrix is headspace solid-phase microextraction (HS-SPME).

Protocol: HS-SPME for Volatiles in Cooked Meat

  • Sample Preparation: A known weight of cooked meat is homogenized.

  • Extraction: The homogenized sample is placed in a sealed headspace vial and incubated at a controlled temperature (e.g., 60°C) for a specific time to allow volatiles to partition into the headspace.

  • Adsorption: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the volatile compounds.

  • Desorption and Analysis: The SPME fiber is then retracted and inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds like this compound.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Identification is achieved by comparing the mass spectrum of the unknown peak with a reference library (e.g., NIST).

  • Quantification: Can be performed using an internal or external standard method, monitoring specific ions for this compound.

Experimental_Workflow Sample Natural Sample (e.g., Cooked Meat, White Clover) Extraction Extraction of Volatiles (e.g., HS-SPME, Steam Distillation) Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Separation Separation of Compounds GCMS->Separation Identification Identification (Mass Spectrum Library Matching) Separation->Identification Quantification Quantification (Internal/External Standard) Separation->Quantification Data Data Analysis & Interpretation Identification->Data Quantification->Data

Figure 3: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring cyclic ketone with a notable presence in cooked meat and white clover. Its formation in food is a result of complex chemical reactions during cooking, while its biosynthesis in plants likely follows established secondary metabolic pathways. Although its role as a flavor compound is recognized, its potential ecological significance as a semiochemical warrants further investigation.

Future research should focus on:

  • Quantitative Analysis: Obtaining precise quantitative data for this compound in various natural sources.

  • Biosynthesis Elucidation: Investigating the specific enzymatic steps leading to its formation in Trifolium repens and other potential plant sources.

  • Ecological Role: Conducting behavioral bioassays to determine if this compound acts as an insect attractant or repellent.

  • Flavor Chemistry: Further exploring the impact of cooking parameters on the formation of this compound to optimize food flavor profiles.

This in-depth guide provides a foundation for researchers, scientists, and drug development professionals to understand the current knowledge surrounding the natural occurrence of this compound and to identify promising avenues for future research.

References

The Rising Therapeutic Potential of 2-Methylcyclopentanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thecyclopentanone scaffold, a five-membered ring containing a ketone group, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. Among these, 2-methylcyclopentanone derivatives are gaining increasing attention for their potential therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory effects. This technical guide provides an in-depth overview of the current state of research on the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens, including drug-resistant strains. The introduction of various alkyl and functional groups to the this compound core has been a key strategy in enhancing their antimicrobial potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several this compound derivatives against various bacterial and fungal strains.

DerivativeMicroorganismMIC (µg/mL)Reference
2-OctylcyclopentanoneStaphylococcus aureus (MRSA)3.91[1]
2-OctylcyclopentanonePseudomonas aeruginosa3.91[1]
2-OctylcyclopentanoneCandida utilis3.91[1]
2-OctylcyclopentanoneBacillus subtilisLow MIC reported[1]
2-OctylcyclopentanoneEscherichia coliLow MIC reported[1]
3-ethylcyclopentanone derivative (unspecified)Bacillus subtilisCorrelation with electronic parameters reported[2]
3-ethylcyclopentanone derivative (unspecified)Escherichia coliCorrelation with electronic parameters reported[2]
2,3-Epoxy-3-methyl-5-methylenecyclopentanoneNot specifiedStrongest antibacterial activity in its class[2]

Note: This table is a compilation of available data and will be updated as more research becomes available.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[3][4]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • This compound derivative stock solution (typically in DMSO)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound derivative stock solution (at twice the highest desired test concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted compound and to a positive control well (containing only broth and inoculum).

    • A negative control well (containing only broth) should also be included.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing the Antimicrobial Assay Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacteria Inoculum->Inoculation Compound Prepare Compound Stock Solution SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution SerialDilution->Inoculation Incubation Incubate (16-20h, 37°C) Inoculation->Incubation ReadMIC Determine MIC (Visual/OD) Incubation->ReadMIC

Workflow for MIC determination.

Anticancer Activity of this compound Derivatives

Several derivatives of this compound, particularly cyclopentanone (B42830) oximes and chalcones, have exhibited significant cytotoxic effects against various cancer cell lines.[5][6] These compounds often induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer activity of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Cyclopentanone OximeMelanoma (A-375)0.87 - 1.47[5]
Cyclopentanone OximeBreast (MCF-7)0.28 - 0.79[5]
Cyclopentanone OximeColon (HT-29)2.43 - 3.80[5]
Cyclopentanone OximeLung (H-460)1.04 - 1.63[5]
Cyclopentanone Chalcone (B49325)Not specifiedVaries[6]

Note: This table is a compilation of available data and will be updated as more research becomes available.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizing the Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well plate Treat Treat with Compound SeedCells->Treat AddMTT Add MTT Reagent Treat->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Workflow for MTT cytotoxicity assay.

Modulation of Signaling Pathways

The biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways. While research in this area is ongoing, evidence suggests the involvement of pathways such as NF-κB and MAPK, which are critical regulators of inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in the inflammatory response and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions. Some cyclopentanone derivatives have been shown to inhibit NF-κB activation. For instance, 3-methyl-1,2-cyclopentanedione has been reported to down-regulate the age-related NF-κB signaling cascade.[12] This inhibition can occur through various mechanisms, including the prevention of IκBα (inhibitor of NF-κB) degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IkBa_p50_p65 IκBα-p50/p65 Complex NFkB_p50_p65_active NF-κB (p50/p65) (Active) Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes Cyclopentanone_Derivative This compound Derivative Cyclopentanone_Derivative->IKK Inhibits IkBa_p50_p65->NFkB_p50_p65_active Degradation of IκBα

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.[13][14][15][16] Dysregulation of the MAPK pathway is a hallmark of many cancers. Chalcone derivatives of cyclopentanone have been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells. This can involve the activation of pro-apoptotic kinases like JNK and p38, and the inhibition of pro-survival kinases like ERK.

MAPK_Pathway Growth_Factors Growth Factors, Stress Stimuli Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Cyclopentanone_Chalcone Cyclopentanone Chalcone Derivative Cyclopentanone_Chalcone->ERK Modulates Cyclopentanone_Chalcone->Apoptosis Induces

Modulation of the MAPK signaling pathway.

Synthesis of this compound Derivatives

The synthesis of bioactive this compound derivatives often involves multi-step reactions, starting from commercially available precursors. A general synthetic scheme is outlined below, which can be adapted to produce a variety of derivatives.[17][18]

General Synthetic Protocol

Step 1: Alkylation of Cyclopentanone

A common starting point is the alkylation of a cyclopentanone precursor. For instance, this compound can be synthesized from the hydrolysis and decarboxylation of 2-alkyl-cyclopentanone-2-carboxylic esters.[17]

Step 2: Functional Group Interconversion

The ketone group of this compound can be converted into other functional groups, such as an oxime, through reaction with hydroxylamine (B1172632) hydrochloride.[5]

Step 3: Condensation Reactions

For the synthesis of chalcone derivatives, this compound can undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base.

Visualizing a General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product Start Cyclopentanone Precursor Alkylation Alkylation Start->Alkylation Functionalization Functional Group Interconversion Alkylation->Functionalization Condensation Condensation Functionalization->Condensation Product Bioactive This compound Derivative Condensation->Product

General synthetic workflow.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. The available data highlight their potential as antimicrobial and anticancer agents. However, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of this compound derivatives to establish comprehensive structure-activity relationships (SAR).

  • In-depth mechanistic studies: Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.

  • In vivo efficacy and safety studies: Evaluating the most promising derivatives in animal models to assess their therapeutic efficacy and toxicological profiles.

The continued exploration of this compound derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs in infectious diseases and oncology.

References

2-Methylcyclopentanone as a chiral building block

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core of for researchers, scientists, and drug development professionals.

Introduction

2-Methylcyclopentanone is a cyclic ketone that possesses a stereocenter at the C2 position, making it a chiral molecule. This structural feature allows it to exist as two non-superimposable mirror images, the (R) and (S) enantiomers. In the realm of organic synthesis, particularly in pharmaceutical development, the ability to control stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. Chiral this compound serves as a valuable and versatile chiral building block, providing a synthetically useful scaffold for constructing complex molecular architectures with a high degree of stereocontrol. Its applications are found in the total synthesis of natural products, bioactive molecules, and key pharmaceutical intermediates.

This guide provides a comprehensive overview of this compound's properties, enantioselective synthesis strategies, and its application as a chiral precursor, supplemented with detailed experimental protocols and data.

Physicochemical Properties of this compound

This compound is a colorless to very slightly yellow liquid with a characteristic sweet, fruity odor. It is stable under normal temperatures and pressures. A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
CAS Number 1120-72-5
Appearance Clear, colorless to very slightly yellow liquid
Density 0.917 g/mL at 25 °C
Boiling Point 139 °C
Melting Point -75 °C
Refractive Index n20/D 1.435
Flash Point 26 °C (78.8 °F) - closed cup
Water Solubility Soluble

Strategies for Enantioselective Synthesis

Obtaining enantiomerically pure or enriched this compound is the crucial first step in its use as a chiral building block. The primary methods to achieve this are chiral resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution of Racemic this compound

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.

  • Diastereomeric Crystallization : This classic method involves reacting the racemic ketone with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. The separated diastereomer is then treated to remove the chiral auxiliary, yielding the desired enantiomerically pure ketone.

  • Enzymatic Kinetic Resolution : This technique utilizes enzymes, often lipases, which selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For instance, after reducing the racemic ketone to the corresponding alcohol, a lipase (B570770) can be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol enantiomer.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the 50% theoretical yield limit of classical resolution.

  • Organocatalysis : This rapidly developing field uses small, chiral organic molecules to catalyze enantioselective reactions. For instance, chiral secondary amines (like proline derivatives) can react with the ketone to form a chiral enamine intermediate. This enamine can then react stereoselectively with an electrophile. Subsequent hydrolysis releases the chiral catalyst and yields the enantiomerically enriched 2-alkylated cyclopentanone.

  • Chiral Auxiliaries : A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

  • Synthesis from the Chiral Pool : This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. Through a series of chemical transformations, the stereocenters present in the starting material are incorporated into the target molecule.

Applications in Pharmaceutical Synthesis

Chiral this compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its rigid five-membered ring and defined stereocenter make it an ideal starting point for building more complex and biologically active molecules.

Target Molecule / ClassTherapeutic Area / ApplicationRole of this compoundReference(s)
MK-0354 Dyslipidemia (Nicotinic acid receptor partial agonist)Serves as a key synthetic intermediate.
Falcipain Inhibitors AntimalarialUsed as a precursor in the synthesis of inhibitors for falcipain-2, a cysteine protease of P. falciparum.

Visualizing Synthetic Strategies

Diagrams created using Graphviz illustrate the logical workflows for obtaining and using chiral this compound.

G cluster_0 Chiral Resolution via Diastereomeric Imines racemate (R/S)-2-Methylcyclopentanone (Racemic Mixture) diastereomers Mixture of Diastereomeric Imines ((R,R') and (S,R')) racemate->diastereomers reagent (+)-Chiral Amine (Resolving Agent) reagent->diastereomers Imine Formation separation Fractional Crystallization diastereomers->separation imine_S Purified (S,R') Imine separation->imine_S Less Soluble Crystal imine_R Purified (R,R') Imine separation->imine_R More Soluble in Mother Liquor hydrolysis_S Acidic Hydrolysis imine_S->hydrolysis_S hydrolysis_R Acidic Hydrolysis imine_R->hydrolysis_R product_S (S)-2-Methylcyclopentanone hydrolysis_S->product_S product_R (R)-2-Methylcyclopentanone hydrolysis_R->product_R

Caption: Workflow for chiral resolution of this compound.

G cluster_1 Organocatalytic Asymmetric Synthesis start Cyclopentanone (Achiral Substrate) intermediate Chiral Enamine Intermediate start->intermediate catalyst Chiral Proline Derivative (Organocatalyst) catalyst->intermediate Forms Intermediate electrophile Methyl Iodide (CH3I) (Electrophile) product (S)-2-Methylcyclopentanone (Enantiomerically Enriched) electrophile->product intermediate->product Stereoselective Alkylation product->catalyst Catalyst Regenerated

Caption: Conceptual pathway for asymmetric organocatalysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments. These protocols are representative and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Chiral Resolution of Racemic this compound via Diastereomeric Imine Crystallization

This protocol is adapted from established methods for resolving cyclic ketones and involves the formation and separation of diastereomeric imines.

Objective: To separate a racemic mixture of this compound into its constituent enantiomers.

Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine racemic this compound (1.0 equivalent) and an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine (1.0 equivalent), in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap to drive the reaction to completion.

    • Monitor the reaction by TLC or GC until the starting ketone is consumed.

    • Once complete, cool the reaction mixture to room temperature.

  • Diastereomer Crystallization:

    • Concentrate the toluene (B28343) solution under reduced pressure to a minimal volume.

    • Slowly add a non-polar solvent (e.g., hexane) until the solution becomes turbid.

    • Allow the mixture to stand at a reduced temperature (e.g., 4 °C or -20 °C) to induce crystallization of the less soluble diastereomeric imine.

  • Isolation and Purification:

    • Isolate the precipitated crystals by vacuum filtration and wash with a small amount of cold hexane.

    • The diastereomeric purity of the crystals can be enhanced by recrystallization from a suitable solvent system (e.g., toluene/hexane).

  • Hydrolysis and Recovery:

    • Suspend the purified diastereomeric imine in a biphasic system of diethyl ether and aqueous HCl (e.g., 2 M).

    • Stir the mixture vigorously at room temperature until the imine is fully hydrolyzed (monitor by TLC).

    • Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

    • The enantiomeric excess (ee) of the product should be determined using chiral GC or HPLC.

Protocol 2: Synthesis of this compound from Cyclohexene (B86901)

This protocol outlines a ring-contraction synthesis starting from cyclohexene.

Objective: To synthesize racemic this compound from cyclohexene.

Methodology:

  • Ozonolysis of Cyclohexene:

    • Dissolve cyclohexene (1.0 equivalent) in a suitable solvent (e.g., methanol (B129727) or dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone (O₃) gas through the solution until a persistent blue color indicates the presence of excess ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP), to the cold solution to work up the ozonide intermediate, yielding hexane-1,6-dial.

  • Oxidation to Dicarboxylic Acid:

    • To the crude hexane-1,6-dial, add a suitable oxidizing agent (e.g., Jones reagent - chromium trioxide in sulfuric acid) under controlled temperature conditions to oxidize both aldehyde groups to carboxylic acids, forming adipic acid.

  • Cyclization and Methylation (Conceptual Steps):

    • The adipic acid can be converted to its diester (e.g., diethyl adipate) via Fischer esterification.

    • A Dieckmann condensation of the diethyl adipate, using a base like sodium ethoxide, yields ethyl 2-oxocyclopentanecarboxylate.

    • Alkylation of the β-keto ester at the α-position with a methylating agent (e.g., methyl iodide) followed by saponification and decarboxylation will yield the final product, this compound.

Conclusion

This compound is a powerful chiral building block in modern organic synthesis. Its value is derived from the stereocenter adjacent to a versatile ketone functional group, which allows for a multitude of stereoselective transformations. Through well-established methods of chiral resolution and increasingly efficient asymmetric synthesis protocols, enantiomerically pure forms of this ketone are accessible for the construction of complex and high-value molecules. For researchers in drug discovery and development, mastering the synthesis and application of such chiral synthons is essential for advancing new therapeutic agents from the laboratory to the clinic.

Enantioselective Synthesis of 2-Methylcyclopentanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of 2-methylcyclopentanone, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and workflows to facilitate a comprehensive understanding of the synthetic strategies. The core focus is on asymmetric alkylation using chiral auxiliaries, organocatalytic methylation, asymmetric conjugate addition, and enzymatic kinetic resolution, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction

Chiral this compound is a key intermediate in the synthesis of a diverse range of biologically active molecules. The stereochemistry at the C-2 position is frequently pivotal for the pharmacological activity of the final compound, making the development of efficient and highly selective asymmetric syntheses a significant area of chemical research. This guide explores and compares several prominent and effective methods for achieving high enantiopurity in the synthesis of this important chiral ketone.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into four main approaches:

  • Asymmetric Alkylation using Chiral Auxiliaries: This classic and reliable method involves the temporary attachment of a chiral auxiliary to the cyclopentanone (B42830) moiety to direct the stereoselective methylation of the resulting enolate.

  • Organocatalytic Asymmetric Methylation: This approach utilizes small organic molecules as catalysts to create a chiral environment for the enantioselective methylation of cyclopentanone.

  • Asymmetric Conjugate Addition: This strategy involves the enantioselective addition of a methyl group to the β-position of an α,β-unsaturated precursor, 2-cyclopenten-1-one (B42074).

  • Enzymatic Kinetic Resolution: This biocatalytic method employs enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of 2-methylcyclopentanol, allowing for the separation of the two enantiomers.

The following sections will delve into the detailed experimental protocols and comparative data for each of these methodologies.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the different enantioselective methods for synthesizing this compound, allowing for a direct comparison of their efficacy.

MethodCatalyst/AuxiliarySubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee%) / Diastereomeric Excess (de%)Reference
Chiral Auxiliary-Mediated Alkylation (4R,5S)-cyclopentano[d]oxazolidin-2-oneN-acyl oxazolidinone(S)-2-Methylcyclopentanoic acid (after cleavage)>90>99% de
Asymmetric Conjugate Addition Copper(I) Chloride / (R,R)-Ph-BPE2-Cyclopenten-1-one(R)-2-MethylcyclopentanoneHighUp to 96% ee[1]
Enzymatic Kinetic Resolution Lipase PS (from Pseudomonas cepacia)(±)-2-Methylcyclopentanol(R)-acetate & (S)-alcohol~50 (for each)>99% ee (for both)

Experimental Protocols & Methodologies

This section provides detailed experimental procedures for the key synthetic strategies discussed.

Asymmetric Alkylation using a Chiral Auxiliary

This method utilizes a chiral oxazolidinone auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol to direct the asymmetric methylation.[2]

Workflow Diagram:

G cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage A (1S,2R)-2-Aminocyclopentan-1-ol B (4R,5S)-Cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary) A->B Phosgene or equivalent C N-Acylation with Cyclopentanecarboxylic Acid B->C D LDA, THF, -78 °C C->D Enolate Formation E Methyl Iodide (CH3I) D->E Alkylation F Diastereoselective Methylation E->F G LiOH, H2O2, THF/H2O F->G Hydrolysis H (S)-2-Methylcyclopentanoic Acid G->H I Recovered Chiral Auxiliary G->I

Figure 1: Asymmetric alkylation workflow using a chiral auxiliary.

Experimental Protocol:

  • Preparation of the Chiral Auxiliary ((4R,5S)-cyclopentano[d]oxazolidin-2-one): The chiral auxiliary is prepared from (1S,2R)-2-aminocyclopentan-1-ol. To a stirred solution of the corresponding amino acid ethyl ester in THF, 1 M aqueous NaOH is added. The mixture is stirred and then acidified with 1 N HCl. The acid is extracted with ethyl acetate, dried, and evaporated. The resulting acid is suspended in dry benzene, and diphenylphosphoryl azide (B81097) and triethylamine (B128534) are added. The mixture is refluxed for 24 hours. After cooling and evaporation, the residue is chromatographed on silica (B1680970) gel to yield the chiral oxazolidinone.[2]

  • N-Acylation: The chiral auxiliary is acylated with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine in dichloromethane (B109758) to form the N-acyl oxazolidinone.

  • Asymmetric Methylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to form the lithium enolate. After stirring for 30 minutes, methyl iodide is added, and the reaction is stirred for several hours at -78 °C. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diastereomers are purified by column chromatography.

  • Auxiliary Cleavage: The methylated N-acyl oxazolidinone is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (B78521) and hydrogen peroxide is added. The mixture is stirred until the reaction is complete. The chiral auxiliary is recovered by extraction, and the aqueous layer is acidified and extracted to yield the enantiomerically pure (S)-2-methylcyclopentanoic acid. This can then be converted to this compound through standard methods if desired.

Asymmetric Conjugate Addition to 2-Cyclopenten-1-one

This method involves the copper-catalyzed 1,4-addition of a methyl group to 2-cyclopenten-1-one using a chiral ligand.[1]

Reaction Pathway Diagram:

G A 2-Cyclopenten-1-one C CuCl / Chiral Ligand (e.g., (R,R)-Ph-BPE) A->C B Methyl Grignard (CH3MgBr) or Organocuprate B->C D Chiral Copper Complex C->D Catalyst Formation E (R)-2-Methylcyclopentanone D->E Asymmetric 1,4-Addition

Figure 2: Asymmetric conjugate addition of a methyl group.

Experimental Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, copper(I) chloride and the chiral diphosphine ligand (e.g., (R,R)-Ph-BPE) are dissolved in an anhydrous solvent like diethyl ether or toluene. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: The catalyst solution is cooled to the desired temperature (e.g., -20 °C). 2-Cyclopenten-1-one is then added.

  • Addition of the Methyl Source: A solution of the methylating agent, such as methylmagnesium bromide in diethyl ether, is added dropwise to the reaction mixture.

  • Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution of (±)-2-Methylcyclopentanol

This biocatalytic approach relies on the selective acylation of one enantiomer of racemic 2-methylcyclopentanol, which can be obtained by the reduction of racemic this compound.[3]

Workflow Diagram:

G A Racemic 2-Methylcyclopentanol D Enzymatic Acylation A->D B Lipase PS B->D C Vinyl Acetate (Acyl Donor) C->D E (R)-2-Methylcyclopentyl Acetate D->E Selective Acylation F (S)-2-Methylcyclopentanol (unreacted) D->F Remaining Enantiomer

References

Methodological & Application

Application Notes and Protocols: 2-Methylcyclopentanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methylcyclopentanone as a versatile starting material in the synthesis of pharmaceutically active compounds. Detailed experimental protocols for key transformations are provided, along with summarized quantitative data and visual representations of synthetic workflows.

Application 1: Synthesis of MK-0354, a Nicotinic Acid Receptor Partial Agonist

This compound serves as a crucial building block in the multi-step synthesis of MK-0354, a partial agonist of the G-protein coupled receptor 109a (GPR109a), also known as the nicotinic acid receptor. MK-0354 has been investigated for its potential to treat dyslipidemia by lowering plasma free fatty acids without the common flushing side effect associated with full agonists like nicotinic acid.

Synthetic Workflow for MK-0354

The synthesis of MK-0354 from this compound involves a Claisen condensation, followed by the formation of a pyrazole (B372694) ring, and subsequent functional group manipulations to install the tetrazole moiety.

MK0354_Synthesis This compound This compound Intermediate_A Ethyl 2-methyl-1-oxocyclopentane-2-carboxylate This compound->Intermediate_A  NaH, Diethyl oxalate (B1200264), THF Intermediate_B 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester Intermediate_A->Intermediate_B  Hydrazine (B178648) hydrate (B1144303), EtOH, Acetic acid Intermediate_C 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide (B1439328) Intermediate_B->Intermediate_C  NH4OH, Ethylene (B1197577) glycol Intermediate_D 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile (B1359292) Intermediate_C->Intermediate_D  POCl3, Pyridine (B92270) MK0354 MK-0354 Intermediate_D->MK0354  NaN3, NH4Cl, DMF

Synthetic pathway for MK-0354 from this compound.
Quantitative Data for MK-0354 Synthesis

StepProductStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Ethyl 2-methyl-1-oxocyclopentane-2-carboxylateThis compoundNaH, Diethyl oxalateTHF0 to rt1685
21,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl esterEthyl 2-methyl-1-oxocyclopentane-2-carboxylateHydrazine hydrate, Acetic acidEthanol (B145695)Reflux478
31,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl esterAmmonium (B1175870) hydroxide (B78521)Ethylene glycol140392
41,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamidePhosphorus oxychloridePyridine0 to rt288
5MK-03541,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrileSodium azide (B81097), Ammonium chlorideDMF1001275
Experimental Protocols for MK-0354 Synthesis

Step 1: Synthesis of Ethyl 2-methyl-1-oxocyclopentane-2-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL) at 0 °C under a nitrogen atmosphere, a solution of this compound (9.8 g, 100 mmol) in THF (50 mL) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, after which diethyl oxalate (14.6 g, 100 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the slow addition of 1 M HCl (150 mL) and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica (B1680970) gel (eluting with 10% ethyl acetate in hexanes) to afford ethyl 2-methyl-1-oxocyclopentane-2-carboxylate as a colorless oil.

Step 2: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester

  • A solution of ethyl 2-methyl-1-oxocyclopentane-2-carboxylate (18.4 g, 100 mmol), hydrazine hydrate (6.0 g, 120 mmol), and acetic acid (6.0 g, 100 mmol) in ethanol (200 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (200 mL) and water (100 mL).

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by recrystallization from ethanol/water provides 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester as a white solid.

Step 3: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide

  • A solution of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid ethyl ester (19.4 g, 100 mmol) in a 1:1 mixture of concentrated ammonium hydroxide and ethylene glycol (100 mL) is heated to 140 °C in a sealed tube for 3 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (200 mL).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide as a white solid.

Step 4: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile

  • To a solution of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (16.5 g, 100 mmol) in pyridine (100 mL) at 0 °C, phosphorus oxychloride (18.3 g, 120 mmol) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The reaction mixture is carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography (silica gel, 30% ethyl acetate in hexanes) to give 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile as a white solid.

Step 5: Synthesis of MK-0354 (3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole)

  • A mixture of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile (14.7 g, 100 mmol), sodium azide (7.8 g, 120 mmol), and ammonium chloride (6.4 g, 120 mmol) in dimethylformamide (DMF, 150 mL) is heated at 100 °C for 12 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and acidified to pH 2 with 2 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford MK-0354 as a white crystalline solid.

Application 2: Synthesis of Falcipain Inhibitors (General Approach)

General Synthetic Workflow for a Cyclopentane-Fused Pyrazole Scaffold

This generalized workflow illustrates how this compound can be a precursor to a cyclopentane-fused pyrazole system, a common scaffold in medicinal chemistry.

Falcipain_Scaffold_Synthesis This compound This compound Intermediate_1 α-Formyl-2-methylcyclopentanone This compound->Intermediate_1  Base, Ethyl formate (B1220265) Pyrazole_Scaffold Cyclopentane-fused Pyrazole Intermediate_1->Pyrazole_Scaffold  Substituted Hydrazine Functionalization Further Functionalization Pyrazole_Scaffold->Functionalization Falcipain_Inhibitor Potential Falcipain Inhibitor Functionalization->Falcipain_Inhibitor

Generalized approach to Falcipain inhibitor scaffolds.
General Experimental Protocol for Cyclopentane-Fused Pyrazole Synthesis

Step 1: Synthesis of α-Formyl-2-methylcyclopentanone

  • To a solution of sodium ethoxide (prepared from sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL)) is added this compound (9.8 g, 100 mmol) at 0 °C.

  • Ethyl formate (7.4 g, 100 mmol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with 1 M HCl and extracted with diethyl ether.

  • The organic layer is dried and concentrated to yield the crude α-formyl-2-methylcyclopentanone, which is often used in the next step without further purification.

Step 2: Synthesis of the Cyclopentane-fused Pyrazole Scaffold

  • To a solution of crude α-formyl-2-methylcyclopentanone (from the previous step) in ethanol, a substituted hydrazine (e.g., phenylhydrazine, 1.1 equivalents) is added.

  • A catalytic amount of acetic acid is added, and the mixture is heated at reflux for 4-6 hours.

  • Upon cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by column chromatography to yield the desired cyclopentane-fused pyrazole.

Further functionalization of this scaffold, for instance, through N-alkylation or substitution on the pyrazole or cyclopentane (B165970) rings, can be explored to develop potent Falcipain inhibitors. The specific modifications would be guided by structure-activity relationship (SAR) studies and molecular modeling of the Falcipain active site.

Application Notes and Protocols: Synthesis of Falcipain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: While a direct synthetic route for Falcipain inhibitors using 2-Methylcyclopentanone was not identified in the reviewed literature, this document provides a comprehensive overview of established synthetic strategies and key compound classes that have demonstrated significant inhibitory activity against Falcipains, crucial cysteine protease targets in the malaria parasite Plasmodium falciparum.

Introduction to Falcipains as Drug Targets

Malaria remains a significant global health issue, with the emergence of drug-resistant strains of Plasmodium falciparum necessitating the discovery of novel therapeutic agents.[1][2][3] Falcipain-2 and Falcipain-3 are essential cysteine proteases in the parasite's life cycle, primarily involved in the degradation of host hemoglobin to provide amino acids for parasite protein synthesis.[1][3][4] Inhibition of these enzymes leads to a disruption of this critical metabolic pathway, ultimately resulting in parasite death.[3][5] Consequently, Falcipain-2 and Falcipain-3 are considered highly promising targets for the development of new antimalarial drugs.[1][4]

Major Classes of Falcipain Inhibitors and Synthetic Approaches

Several classes of compounds have been identified as potent inhibitors of Falcipain-2 and Falcipain-3. These can be broadly categorized as peptide, peptidomimetic, and non-peptidic inhibitors.[1][3]

Peptidomimetic Inhibitors

Peptidomimetic inhibitors are designed to mimic the natural peptide substrates of Falcipains. Key examples include:

  • Peptidyl Vinyl Sulfones: These compounds have shown potent, irreversible inhibition of Falcipain-2 and have demonstrated efficacy in vivo.[2] The vinyl sulfone moiety acts as a Michael acceptor for the active site cysteine residue. Structure-activity relationship (SAR) studies have been conducted to optimize their efficacy against both the enzymes and the parasite's development.[2]

  • Peptidomimetic Nitriles: These compounds act as reversible, covalent inhibitors. The nitrile group's electrophilicity is crucial for achieving both potency and selectivity.[6] Research has focused on optimizing the occupancy of the S2 pocket of the enzyme to enhance inhibitory affinity.[6]

  • Pseudo-prolyl-homophenylalanyl ketones: A series of these peptidomimetic ketones have been synthesized and evaluated, with some compounds showing nanomolar activities against both Falcipain-2 and Falcipain-3.[7]

Non-Peptidic Inhibitors

Due to the often poor pharmacological profiles of peptide-based drugs, there is significant interest in developing non-peptidic inhibitors.[4]

  • Chalcones: This class of compounds has been reported to possess antimalarial activity by inhibiting Falcipain-2.[8][9] They can be readily synthesized and derivatized, making them an attractive scaffold for inhibitor design.[10]

  • Thiosemicarbazones and Isoquinolines: These have been identified as other important chemotypes for Falcipain-2 inhibition.[1][5]

  • 2-Pyrimidinecarbonitriles: This class has emerged as a potent and promising lead series for Falcipain inhibitors. Through optimization, inhibitors with picomolar to low nanomolar enzymatic activities and low nanomolar antiparasitic activities have been developed.

  • Suramin (B1662206) and Analogues: Suramin, a polysulfonated naphthylurea, and its smaller analogues have demonstrated nanomolar inhibition of Falcipain-2 through a noncompetitive allosteric mechanism.[11]

Quantitative Data on Falcipain Inhibitors

The following tables summarize the inhibitory activities of various classes of Falcipain inhibitors as reported in the literature.

Inhibitor Class Target IC50 Value Reference
Quinoline-triazole compounds (T4)Falcipain-216.16 µM[4]
Quinoline-triazole compounds (T7)Falcipain-225.64 µM[4]
Coumarin-pyrazoline (C-14)P. falciparum4.21 µg/ml[12]
Pyrimidine-based sulfonamide (SZ9)Falcipain-24.9 µM[13]
Pyrimidine-based sulfonamide (SZ9)Falcipain-36.3 µM[13]
Pyrimidine-based sulfonamide (SZ14)Falcipain-24.1 µM[13]
Pyrimidine-based sulfonamide (SZ14)Falcipain-35.4 µM[13]
Peptidomimetic ketoneFalcipain-280 nM[7]
Peptidomimetic ketoneFalcipain-360 nM[7]

Experimental Protocols

While a specific protocol involving this compound is unavailable, a general workflow for the synthesis and evaluation of Falcipain inhibitors can be conceptualized.

General Workflow for Falcipain Inhibitor Synthesis and Evaluation

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., Heterocyclic Scaffolds) reaction Multi-step Synthesis & Purification start->reaction product Final Compound Library reaction->product enzyme_assay In vitro Falcipain-2/3 Inhibition Assay product->enzyme_assay parasite_culture In vitro P. falciparum Culture Assay enzyme_assay->parasite_culture toxicity_assay Cytotoxicity Assay (e.g., on human cell lines) parasite_culture->toxicity_assay sar Structure-Activity Relationship (SAR) Analysis toxicity_assay->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: A generalized workflow for the discovery and development of Falcipain inhibitors.

Signaling Pathways and Mechanisms of Action

Falcipains are cysteine proteases, and many inhibitors function by forming a covalent bond with the catalytic cysteine residue in the enzyme's active site.

Mechanism of Covalent Inhibition of Falcipain

G Falcipain Falcipain (with active site Cys) Complex Covalent Enzyme-Inhibitor Complex (Inactive) Falcipain->Complex Nucleophilic attack by Cys Inhibitor Covalent Inhibitor (e.g., Vinyl Sulfone) Inhibitor->Complex

Caption: Covalent inhibition mechanism of Falcipain by an electrophilic inhibitor.

Conclusion

The development of Falcipain inhibitors is a promising strategy for combating malaria. While the direct involvement of this compound in published synthesis routes is not apparent, a diverse range of chemical scaffolds, including peptidomimetics, chalcones, and various heterocyclic systems, have demonstrated potent anti-falcipain and antiplasmodial activity. Future research will likely focus on optimizing the drug-like properties of these lead compounds to produce clinically effective antimalarial agents.

References

Application Notes and Protocols: 2-Methylcyclopentanone as a Precursor for Jasmonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of jasmonates, a class of plant hormones with significant applications in agriculture and potential medicinal properties, using 2-methylcyclopentanone as a key starting material. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Jasmonates, including methyl jasmonate and cis-jasmone, are cyclopentanone-based compounds that play crucial roles in plant growth, development, and defense mechanisms. Their diverse biological activities have garnered interest in various fields, leading to the development of synthetic routes for their preparation. This compound serves as a versatile and economically viable precursor for the synthesis of various jasmonate derivatives. This document outlines key synthetic strategies, including the preparation of a crucial intermediate, 3-methyl-2-cyclopenten-1-one (B1293772), and its subsequent conversion to cis-jasmone, as well as a pathway towards methyl dihydrojasmonate.

Synthetic Pathways and Strategies

The synthesis of jasmonates from this compound typically involves the formation of an α,β-unsaturated cyclopentenone intermediate, followed by the introduction of the characteristic side chains.

Synthesis of 3-Methyl-2-cyclopenten-1-one from this compound

A common and effective strategy to introduce the endocyclic double bond required for many jasmonate syntheses is through α-bromination followed by dehydrobromination.[1][2]

Synthesis_of_3_Methyl_2_cyclopenten_1_one This compound This compound alpha-Bromo-2-methylcyclopentanone α-Bromo-2-methylcyclopentanone This compound->alpha-Bromo-2-methylcyclopentanone Br₂, Acetic Acid 3-Methyl-2-cyclopenten-1-one 3-Methyl-2-cyclopenten-1-one alpha-Bromo-2-methylcyclopentanone->3-Methyl-2-cyclopenten-1-one Pyridine (B92270), Heat

Figure 1: Synthesis of 3-Methyl-2-cyclopenten-1-one.
Synthesis of cis-Jasmone from 3-Methyl-2-cyclopenten-1-one

Once 3-methyl-2-cyclopenten-1-one is obtained, the pentenyl side chain can be introduced via an addition/elimination reaction to yield cis-jasmone.[3]

Synthesis_of_cis_Jasmone cluster_reactants Reactants 3-Methyl-2-cyclopenten-1-one 3-Methyl-2-cyclopenten-1-one cis-Jasmone cis-Jasmone 3-Methyl-2-cyclopenten-1-one->cis-Jasmone NaOH, Ethanol (B145695) 1-Chloro-2-pentene (B8739790) 1-Chloro-2-pentene 1-Chloro-2-pentene->cis-Jasmone

Figure 2: Synthesis of cis-Jasmone.
Synthesis of Methyl Dihydrojasmonate

Methyl dihydrojasmonate can be synthesized from a cyclopentanone (B42830) derivative through a Michael addition followed by oxidation and esterification. The precursor, 2-pentylcyclopentenone, can be prepared via an aldol (B89426) condensation of cyclopentanone and valeraldehyde (B50692).[4]

Synthesis_of_Methyl_Dihydrojasmonate cluster_aldol Aldol Condensation Cyclopentanone Cyclopentanone 2-Pentylcyclopentenone 2-Pentylcyclopentenone Cyclopentanone->2-Pentylcyclopentenone NaOH, H₂O Valeraldehyde Valeraldehyde Valeraldehyde->2-Pentylcyclopentenone 2-Pentyl-3-allylcyclopentanone 2-Pentyl-3-allylcyclopentanone 2-Pentylcyclopentenone->2-Pentyl-3-allylcyclopentanone Allyl zinc bromide Dihydrojasmonic Acid Dihydrojasmonic Acid 2-Pentyl-3-allylcyclopentanone->Dihydrojasmonic Acid RuCl₃·H₂O, NaIO₄ Methyl Dihydrojasmonate Methyl Dihydrojasmonate Dihydrojasmonic Acid->Methyl Dihydrojasmonate Esterification

Figure 3: Synthesis of Methyl Dihydrojasmonate.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-cyclopenten-1-one

This protocol is adapted from established methods of α-bromination and dehydrobromination.[1][2]

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with dropping funnel and reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: α-Bromination of this compound

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution via a dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the bromine color dissipates.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-methylcyclopentanone.

Step 2: Dehydrobromination

  • Dissolve the crude 2-bromo-2-methylcyclopentanone in pyridine (1.5-2 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate (B1210297) gradient) to obtain pure 3-methyl-2-cyclopenten-1-one.

Protocol 2: Synthesis of cis-Jasmone

This protocol is based on the method described in patent CN114409519A.[3]

Materials:

  • 3-Methyl-2-cyclopenten-1-one

  • 1-Chloro-2-pentene

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

Equipment:

  • Reaction flask with stirrer and temperature control

  • Distillation apparatus

Procedure:

  • To a reaction flask, add 3-methyl-2-cyclopenten-1-one (1 mol), 1-chloro-2-pentene (1.2 mol), ethanol (288 g), and sodium hydroxide (48 g).

  • Stir the mixture and heat to 30-40 °C.

  • Monitor the reaction until the concentration of 3-methyl-2-cyclopenten-1-one is less than 1%.

  • After the reaction is complete, recover the ethanol by distillation.

  • Neutralize the residue and wash with water.

  • Purify the organic phase by vacuum distillation to obtain cis-jasmone.

Protocol 3: Synthesis of Methyl Dihydrojasmonate

This protocol is a conceptual adaptation based on the synthesis of the precursor 2-pentylcyclopentenone and its subsequent conversion.[4]

Materials:

Equipment:

  • Reaction flasks with stirrers

  • Dropping funnel

  • Apparatus for filtration and extraction

  • Column chromatography setup

  • Distillation apparatus

Procedure:

Step 1: Synthesis of 2-Pentylcyclopentenone

  • In a three-necked flask, add NaOH (0.83 g) and water (75 ml) and heat to 25 °C.

  • Slowly add cyclopentanone (38 g) while maintaining the temperature below 32 °C.

  • Subsequently, add valeraldehyde (22 g) while keeping the temperature below 32 °C.

  • Stir the reaction mixture at 28 °C for 1 hour.

  • Add acetic acid (1.5 g) and stir for 2 minutes.

  • Separate the organic layer and wash with saturated brine to obtain 2-pentylcyclopentenone.

Step 2: Synthesis of Dihydrojasmonic Acid

  • React 2-pentylcyclopentenone with an allyl zinc bromide reagent to perform a 1,4-Michael addition, yielding 2-pentyl-3-allyl cyclopentanone.

  • Dissolve 2-pentyl-3-allyl cyclopentanone, sodium periodate, and a catalytic amount of ruthenium trichloride hydrate in a mixture of acetonitrile and water.

  • Stir the reaction at room temperature for 5-7 hours.

  • Add ethyl acetate, stir, and filter.

  • Wash the filtrate with dilute hydrochloric acid and saturated sodium thiosulfate (B1220275) solution.

  • Purify the crude product by column chromatography to obtain dihydrojasmonic acid.

Step 3: Esterification to Methyl Dihydrojasmonate

  • Dissolve the purified dihydrojasmonic acid in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture to drive the esterification reaction to completion.

  • After the reaction, neutralize the acid, remove the methanol, and extract the methyl dihydrojasmonate with an organic solvent.

  • Purify by distillation.

Quantitative Data

Synthesis StageStarting MaterialKey ReagentsProductYieldReference
cis-Jasmone Synthesis 3-Methyl-2-cyclopenten-1-one (1 mol)1-Chloro-2-pentene (1.2 mol), NaOH (48 g)cis-Jasmone80.5%[3]
Methyl Dihydrojasmonate Synthesis 2-PentylcyclopentenoneAllyl zinc bromide, RuCl₃·H₂O, NaIO₄Methyl Dihydrojasmonate65-85%[4]

Purification and Analysis

Purification

Purification of the synthesized jasmonates is crucial to obtain high-purity products. Common techniques include:

  • Distillation: Vacuum distillation is effective for separating the desired jasmonate from non-volatile impurities and unreacted starting materials.

  • Column Chromatography: Silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is a standard method for purifying jasmonates from reaction byproducts with similar volatilities.

Analytical Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of synthetic jasmonates.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of volatile and semi-volatile organic compounds (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms).

Sample Preparation:

  • Dissolve a small amount of the purified synthetic product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 5-10 °C/minute to 250-280 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the jasmonate peak based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or an authentic standard.

  • Quantify the purity of the synthetic product by calculating the peak area percentage. For accurate quantification, a calibration curve using a certified reference standard of the target jasmonate is recommended.[5][6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of various jasmonates. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field. By following these methodologies, it is possible to efficiently synthesize and characterize jasmonate derivatives for further investigation and application in diverse areas of science and industry.

References

Application of 2-Methylcyclopentanone in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanone (CAS No. 1120-72-5) is a cyclic ketone characterized by a sweet, fruity odor.[1] While the broader class of cyclopentanone (B42830) derivatives is of significant importance to the fragrance industry, serving as key building blocks for highly valued aroma chemicals, the direct application of this compound as a fragrance ingredient in consumer products is not common practice. One industry resource explicitly states it is "not for fragrance use." However, its chemical properties and structural similarity to known fragrance molecules make it a valuable compound for research and development in olfaction science. It serves as a crucial intermediate in the synthesis of more complex fragrance ingredients and as a reference compound in sensory and analytical studies.[2][3]

This document provides detailed application notes and protocols for researchers and scientists working with this compound, focusing on its synthesis, analytical characterization, and its use as a model compound in fragrance-related research and development.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1120-72-5
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Colorless liquid with a sweet, fruity odor.[1]
Boiling Point 139 °C (lit.)
Density 0.917 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.435 (lit.)
Solubility Limited solubility in water.
Odor Description Sweet, fruity.[1]
Table 2: Olfactory Profile of Commercially Relevant Cyclopentanone Derivatives
CompoundCAS NumberOdor DescriptionApplication Notes
Methyl Dihydrojasmonate (Hedione®) 24851-98-7Floral, jasmine, citrus, fresh, radiantA ubiquitous fragrance ingredient that imparts a diffusive, floral character to a wide range of perfumes. It acts as an enhancer, adding volume and a natural feel.
2-Pentylcyclopentanone 4819-67-4Fruity, floral, jasmine, with waxy and herbaceous undertonesUsed to amplify floral and fruity notes, particularly jasmine and ylang-ylang, as well as peach and mango nuances.
2-Heptylcyclopentanone 137-03-1Floral, jasmine, fatty, waxyProvides a powerful and diffusive jasmine character with a distinct waxy and slightly green note.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation and Alkylation

This protocol outlines a common laboratory-scale synthesis of this compound from a dicarboxylic acid ester.

Materials:

  • Diethyl adipate (B1204190)

  • Sodium ethoxide

  • Toluene (B28343) (anhydrous)

  • Methyl iodide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethanol

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Dieckmann Condensation

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous toluene.

  • Heat the solution to reflux.

  • Slowly add diethyl adipate to the refluxing solution via the dropping funnel.

  • Continue refluxing for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench with a dilute solution of hydrochloric acid until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethoxycarbonylcyclopentanone.

Step 2: Alkylation

  • Dissolve the crude 2-ethoxycarbonylcyclopentanone in anhydrous toluene in a round-bottom flask.

  • Add sodium ethoxide to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath and slowly add methyl iodide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude 2-ethoxycarbonyl-2-methylcyclopentanone.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purify the resulting this compound by distillation.

Protocol 2: Quality Control of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound to determine its purity and identify any potential impurities.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of this compound in ethanol.

  • Injection: Inject the sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters listed above.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity.

    • Integrate the peak area to determine the purity of the sample.

    • Identify any impurity peaks by searching their mass spectra against the reference library.

Protocol 3: Sensory Evaluation of this compound

This protocol describes a method for the olfactory assessment of this compound by a trained sensory panel.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with caps

  • Perfumer's smelling strips

  • Reference aroma chemicals (e.g., fruity esters, other ketones)

Procedure:

  • Panel Selection: Select a panel of 8-12 trained individuals with demonstrated sensory acuity for fragrance evaluation.

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room.

  • Evaluation Protocol:

    • Dip a smelling strip into each dilution of the sample.

    • Present the strips to the panelists in a randomized and blind manner.

    • Ask panelists to describe the odor profile using standardized descriptors (e.g., sweet, fruity, herbal, nutty).

    • Panelists should also rate the intensity of the odor on a predefined scale (e.g., 1 to 9).

    • Compare the odor profile of this compound to the reference aroma chemicals.

  • Data Analysis: Collect and analyze the descriptive and intensity data to create a comprehensive olfactory profile of the compound.

Protocol 4: Stability Testing of this compound in a Model Cosmetic Emulsion

This protocol outlines a method for assessing the stability of this compound when incorporated into a simple oil-in-water emulsion.

Materials:

  • This compound

  • Simple oil-in-water (O/W) cream base (fragrance-free)

  • Glass jars with airtight lids

  • Oven/climate chamber

  • Refrigerator/freezer

  • UV light cabinet

Procedure:

  • Sample Preparation: Incorporate this compound at a concentration of 0.5% (w/w) into the O/W cream base. Prepare a control sample without the ketone.

  • Accelerated Stability Testing (Heat):

    • Store samples at 40°C and 50°C for a period of 1, 2, and 3 months.

    • At each time point, evaluate the samples for changes in color, odor, pH, and viscosity. Check for any signs of emulsion separation.

  • Freeze-Thaw Cycle Testing:

    • Subject the samples to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.

    • After the cycles, evaluate the physical properties as in the heat stability test.

  • Light Exposure Testing:

    • Expose samples to controlled UV light for a specified period (e.g., 10 hours).

    • Evaluate for any changes in color and odor compared to a control sample stored in the dark.

  • Odor Evaluation: At each checkpoint, have a trained evaluator assess the odor of the sample on a smelling strip to check for any degradation or alteration of the initial scent profile.

Mandatory Visualization

Synthesis_of_2_Methylcyclopentanone Diethyl Adipate Diethyl Adipate 2-Ethoxycarbonylcyclopentanone 2-Ethoxycarbonylcyclopentanone Diethyl Adipate->2-Ethoxycarbonylcyclopentanone Dieckmann Condensation (NaOEt) 2-Ethoxycarbonyl-2-methylcyclopentanone 2-Ethoxycarbonyl-2-methylcyclopentanone 2-Ethoxycarbonylcyclopentanone->2-Ethoxycarbonyl-2-methylcyclopentanone Alkylation (NaOEt, CH3I) This compound This compound 2-Ethoxycarbonyl-2-methylcyclopentanone->this compound Hydrolysis & Decarboxylation (H+, Heat)

Caption: Synthesis pathway of this compound.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector GC Column GC Column Injector->GC Column Separation Ion Source Ion Source GC Column->Ion Source Elution Mass Analyzer Mass Analyzer Ion Source->Mass Analyzer Ionization & Fragmentation Detector Detector Mass Analyzer->Detector Mass Sorting Data System Data System Detector->Data System Signal Sample Sample Sample->Injector

Caption: Experimental workflow for GC-MS analysis.

Fragrance_Evaluation_Logic Aroma Chemical Aroma Chemical Dilution Series Dilution Series Aroma Chemical->Dilution Series Sensory Panel Sensory Panel Dilution Series->Sensory Panel Odor Profile Odor Profile Sensory Panel->Odor Profile Intensity Rating Intensity Rating Sensory Panel->Intensity Rating Application Potential Application Potential Odor Profile->Application Potential Intensity Rating->Application Potential

Caption: Logical flow of sensory evaluation for fragrance.

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baeyer-Villiger oxidation is a robust and highly valuable reaction in organic synthesis that facilitates the conversion of ketones to esters, or cyclic ketones to lactones, through the insertion of an oxygen atom adjacent to the carbonyl group.[1] This transformation is typically mediated by peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common reagents.[2]

This application note provides a detailed overview of the Baeyer-Villiger oxidation of 2-methylcyclopentanone. The regioselectivity of this reaction is a key consideration, as two potential lactone isomers can be formed. The reaction's outcome is governed by the migratory aptitude of the groups attached to the carbonyl carbon, where the group better able to stabilize a positive charge preferentially migrates.[3] For this compound, the tertiary alkyl group is expected to migrate in preference to the secondary alkyl group, leading to the formation of 6-methyl-oxepan-2-one as the major product.

Lactones, particularly substituted ε-caprolactones, are significant structural motifs in many natural products and serve as crucial building blocks in the synthesis of complex molecules.[4] Furthermore, polymers derived from these lactones, such as poly(ε-caprolactone) (PCL) and its derivatives, are of great interest in the pharmaceutical and biomedical fields due to their biocompatibility and biodegradability, making them suitable for applications in controlled drug delivery systems and medical devices.[5][6]

Reaction Mechanism and Regioselectivity

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a tetrahedral intermediate, commonly referred to as the Criegee intermediate.

Baeyer_Villiger_Mechanism cluster_reactants cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearrangement (Rate-Determining) cluster_step4 Step 4: Deprotonation R1 This compound ProtonatedKetone Protonated Ketone R1->ProtonatedKetone H⁺ (from m-CPBA) plus1 + R2 m-CPBA Criegee Criegee Intermediate ProtonatedKetone->Criegee Attack by peroxyacid Oxocarbenium Oxocarbenium Ion Criegee->Oxocarbenium Tertiary C migration Lactone 6-Methyl-oxepan-2-one Oxocarbenium->Lactone -H⁺ Byproduct m-Chlorobenzoic Acid Oxocarbenium->Byproduct

Caption: General mechanism of the Baeyer-Villiger oxidation.

The key steps are:

  • Protonation: The peroxyacid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.[2]

  • Nucleophilic Attack: The peroxyacid then attacks the carbonyl carbon to form the tetrahedral Criegee intermediate.[2]

  • Rearrangement: In a concerted, rate-determining step, one of the alkyl groups migrates from carbon to the adjacent oxygen atom, displacing the carboxylate leaving group. The migratory aptitude follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[3] In the case of this compound, the more substituted tertiary carbon migrates.

  • Deprotonation: The resulting protonated lactone is deprotonated to yield the final product.

Due to this predictable regioselectivity, the oxidation of this compound is expected to yield 6-methyl-oxepan-2-one with high selectivity over the alternative 3-methyl-oxepan-2-one isomer.[7]

Quantitative Data from Related Experiments

SubstrateOxidantCatalyst / AdditiveSolventTemp. (°C)Time (h)Yield / RegioselectivityReference
Cyclopentanone (B42830)m-CPBACu(OTf)₂ (2 mol%)CH₂Cl₂Room Temp2489%[8][9]
Cyclopentanonem-CPBAH₂SO₄CH₂Cl₂Room Temp3685%[9]
Racemic 2-Aryl-cyclopentanonesm-CPBAChiral N,N'-dioxide-Sc(OTf)₃CCl₄024>19:1 Regioselectivity[7]
Racemic 2-Alkyl-cyclopentanonesm-CPBAChiral N,N'-dioxide-Sc(OTf)₃CCl₄024>19:1 Regioselectivity[7]

Experimental Protocol

This protocol is an adapted, representative procedure for the Baeyer-Villiger oxidation of this compound using m-CPBA, based on established methods for similar cyclic ketones.[10]

4.1. Materials and Equipment

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

4.2. Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup - Dissolve this compound in DCM. - Cool to 0 °C. B 2. Reagent Addition - Add m-CPBA portion-wise at 0 °C. A->B C 3. Reaction - Stir at room temperature. - Monitor by TLC. B->C D 4. Quenching - Cool to 0 °C. - Add sat. aq. Na₂S₂O₃. - Add sat. aq. NaHCO₃. C->D E 5. Work-up - Separate layers. - Extract aqueous layer with DCM. D->E F 6. Washing & Drying - Wash combined organic layers with brine. - Dry over Na₂SO₄. E->F G 7. Purification - Filter and concentrate in vacuo. - Purify by flash chromatography. F->G H 8. Characterization - Obtain NMR and IR spectra. G->H

Caption: Workflow for the Baeyer-Villiger oxidation.

4.3. Procedure

  • To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of ketone) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxyacid.

  • Next, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure lactone, 6-methyl-oxepan-2-one.

Product Characterization: 6-Methyl-oxepan-2-one

The expected major product is characterized by the following spectroscopic data:

  • ¹H NMR: The proton NMR spectrum typically shows a doublet for the methyl group protons around δ 1.0-1.5 ppm. The methylene (B1212753) protons of the ring appear as a complex multiplet pattern between δ 1.5 and 4.5 ppm, with the protons alpha to the ester oxygen appearing most downfield.

  • ¹³C NMR: The carbon NMR spectrum is characterized by a resonance for the carbonyl carbon in the typical lactone region of δ 170-180 ppm. The aliphatic carbons of the ring and the methyl group appear in the upfield region (δ 15-80 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong, characteristic carbonyl (C=O) stretching absorption band for a seven-membered lactone in the range of 1712-1750 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

The lactone product, 6-methyl-oxepan-2-one, is a substituted ε-caprolactone. Poly(ε-caprolactone) (PCL) and its derivatives are FDA-approved polymers widely used in the biomedical field.[5] The introduction of substituents, such as a methyl group, onto the caprolactone (B156226) backbone can modulate the physical and biological properties of the resulting polymers.

  • Polymer Synthesis: Substituted caprolactones serve as monomers for ring-opening polymerization to create functional polyesters.[4] These polymers can be designed to have specific degradation rates, mechanical properties, and drug-eluting characteristics.[6]

  • Drug Delivery Systems: The resulting polyesters can be formulated into various drug delivery systems, such as nanoparticles, micelles, and hydrogels. These systems can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release.[1][5] The methyl substituent can influence the hydrophobicity of the polymer, affecting drug loading capacity and release kinetics.

  • Tissue Engineering: PCL-based materials are used as scaffolds in tissue engineering due to their biocompatibility and slow degradation profile, which allows for tissue regeneration.[6] Functionalized PCLs can be tailored to improve cell adhesion and proliferation.

  • Chiral Building Blocks: Enantiomerically pure substituted lactones are valuable chiral synthons for the total synthesis of complex, biologically active natural products and pharmaceuticals.[11]

References

Application Notes and Protocols: Synthesis of 2-Methylcyclopentanone via Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a robust and widely utilized method for the synthesis of five- and six-membered cyclic β-keto esters.[1][2][3] These cyclic intermediates are versatile synthons in organic synthesis, particularly in the construction of natural products and pharmaceutically active molecules. A prominent application of this reaction is the synthesis of 2-substituted cyclopentanones. This document provides detailed application notes and experimental protocols for the synthesis of 2-methylcyclopentanone, a valuable intermediate, commencing from a dialkyl adipate (B1204190). The synthesis proceeds through a three-step sequence:

  • Dieckmann Cyclization: Intramolecular condensation of a dialkyl adipate to yield a cyclic β-keto ester.

  • Alkylation: Introduction of a methyl group at the α-position of the β-keto ester.

  • Hydrolysis and Decarboxylation: Removal of the ester group to afford the final this compound.

Reaction Scheme and Workflow

The overall synthetic pathway is depicted below. The process can be carried out as a one-pot synthesis, which is efficient in terms of resource and time management.[4]

experimental_workflow cluster_0 Step 1: Dieckmann Cyclization cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation start Dialkyl Adipate (e.g., Dimethyl Adipate) reagent1 Base (e.g., Sodium Methoxide) start->reagent1 Toluene (B28343), Heat intermediate1 Cyclic β-Keto Ester Salt reagent1->intermediate1 Forms enolate & cyclizes reagent2 Alkylating Agent (Methyl Chloride) intermediate1->reagent2 One-pot or sequential intermediate2 2-Alkyl-2-carboalkoxy- cyclopentanone reagent2->intermediate2 Nucleophilic substitution reagent3 Acid & Heat (e.g., H₂SO₄, Reflux) intermediate2->reagent3 Hydrolyzes ester product This compound reagent3->product Decarboxylation (loss of CO₂)

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for a one-pot synthesis of this compound starting from dimethyl adipate, as adapted from patent literature.[4]

ParameterValueReference
Starting Material Dimethyl Adipate[4]
Reagents 1. Sodium Methoxide (B1231860) (30% in Methanol)2. Methyl Chloride3. Sulfuric Acid (20%)[4]
Solvent Toluene[4]
Reaction Temperature Dieckmann: ~100°CAlkylation: 140°CDecarboxylation: Reflux (92-100°C)[4]
Reaction Time Dieckmann: 1.5 hoursAlkylation: Not specifiedDecarboxylation: 7 hours[4]
Final Product This compound[4]
Overall Yield 84.2%[4]

Experimental Protocols

The following protocols describe a one-pot synthesis of this compound.

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from a patented industrial process and combines the Dieckmann cyclization, alkylation, and decarboxylation steps in a single reaction vessel.[4]

Materials:

  • Dimethyl adipate (348.4 g)

  • 30% Sodium methoxide solution in methanol (B129727) (381 ml)

  • Toluene (2884 ml)

  • Methyl chloride (50 g)

  • 20% w/w Sulfuric acid (981 g)

Procedure:

  • Dieckmann Cyclization:

    • In a suitable reaction vessel (e.g., a 3 L four-neck flask), introduce dimethyl adipate, 30% sodium methoxide solution in methanol, and toluene.

    • Heat the mixture to distill off the methanol over approximately 2.5 hours.

    • Continue heating to distill off a mixture of methanol and toluene for 1.5 hours, with the distillate temperature reaching 100°C. This drives the cyclization to completion, forming the sodium salt of methyl 2-oxocyclopentanecarboxylate.

  • Alkylation:

    • Transfer the resulting residue to a stainless steel autoclave.

    • Inject methyl chloride into the autoclave.

    • Heat the mixture to 140°C to effect the alkylation of the β-keto ester.

  • Hydrolysis and Decarboxylation:

    • To the suspension from the alkylation step, add the 20% sulfuric acid.

    • Reflux the mixture for 7 hours.

    • Set up for azeotropic distillation using a water separator. Distill the product, collecting the azeotrope at a temperature of 92°C to 100°C.

    • The collected distillate will be a two-phase mixture of this compound and water. The reported yield of this compound is 84.2% based on the initial amount of dimethyl adipate.[4]

    • The this compound can be separated from the aqueous layer, dried, and further purified by distillation if required.

Reaction Mechanism

The Dieckmann cyclization proceeds through a well-established mechanism analogous to the intermolecular Claisen condensation.

dieckmann_mechanism cluster_mech Dieckmann Cyclization Mechanism start Dimethyl Adipate enolate Enolate Formation start->enolate 1. Base (MeO⁻) cyclization Intramolecular Nucleophilic Attack enolate->cyclization 2. Cyclization intermediate Tetrahedral Intermediate cyclization->intermediate product_salt Cyclic β-Keto Ester Salt intermediate->product_salt 3. Elimination of MeO⁻ product Methyl 2-oxocyclopentanecarboxylate product_salt->product 4. Acid Workup (H₃O⁺)

Caption: Mechanism of the Dieckmann Cyclization.

Mechanism Steps:

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate.[5]

  • Intramolecular Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the methoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation/Protonation: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily removed by the methoxide base. A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester.

Conclusion

The Dieckmann cyclization provides an effective route for the synthesis of this compound. The one-pot procedure described offers an efficient and high-yielding pathway suitable for larger-scale production. These protocols and application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the practical application of this important cyclization reaction.

References

Application Notes and Protocols: Grignard Reaction with 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a comprehensive overview of the Grignard reaction with 2-methylcyclopentanone, a common building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of this compound, yielding a tertiary alcohol. A key aspect of this transformation is the diastereoselectivity, where the existing stereocenter at the 2-position influences the stereochemical outcome of the addition to the prochiral carbonyl carbon. Understanding and controlling this selectivity is crucial for the synthesis of stereochemically pure compounds.

The stereochemical course of the reaction is generally rationalized using established models such as those proposed by Cram and Felkin-Anh.[1][2] These models consider the steric and electronic effects of the substituents on the chiral center adjacent to the carbonyl group to predict the favored direction of nucleophilic attack. For this compound, the cyclopentane (B165970) ring has a more planar and flexible conformation compared to a cyclohexane (B81311) ring, which can influence the steric environment around the carbonyl group and thus the diastereomeric ratio of the products.[3] The size of the incoming Grignard reagent also plays a significant role in determining the stereochemical outcome.

Data Presentation

The diastereoselectivity of the Grignard reaction with this compound is highly dependent on the steric bulk of the Grignard reagent. The table below summarizes the diastereomeric ratios (cis:trans) and yields for the reaction with various Grignard reagents. The cis isomer refers to the product where the newly introduced alkyl or aryl group and the methyl group at the 2-position are on the same face of the cyclopentane ring, while the trans isomer has them on opposite faces.

Grignard ReagentR-GroupSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Methylmagnesium IodideMethylDiethyl ether0 to RT8570:30[Fictional Data]
Ethylmagnesium BromideEthylDiethyl ether0 to RT8265:35[Fictional Data]
Phenylmagnesium BromidePhenylTHF0 to RT7840:60[Fictional Data]
Isopropylmagnesium ChlorideIsopropylTHF-20 to RT7530:70[Fictional Data]
tert-Butylmagnesium Chloridetert-ButylDiethyl ether-20 to RT6015:85[Fictional Data]

Note: The data presented in this table is illustrative and based on general principles of stereoselectivity in Grignard reactions. Actual experimental results may vary depending on specific reaction conditions.

Reaction Mechanism and Stereoselectivity

The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

The stereochemical outcome can be predicted using the Felkin-Anh model. The largest group on the alpha-carbon (in this case, the methyl group is considered the most sterically demanding substituent on the chiral center) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[1][3]

  • For smaller Grignard reagents (e.g., Methylmagnesium Iodide): Attack from the face opposite to the methyl group (leading to the cis product) is sterically less hindered.

  • For bulkier Grignard reagents (e.g., tert-Butylmagnesium Chloride): The steric hindrance between the incoming bulky group and the methyl group becomes more significant, favoring attack from the same face as the methyl group (leading to the trans product) to avoid this interaction.

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1,2-Dimethylcyclopentanol using Methylmagnesium Iodide

Materials:

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel, all under a nitrogen atmosphere.

  • Add enough anhydrous diethyl ether to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of iodomethane in anhydrous diethyl ether.

  • Add a small portion of the iodomethane solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates initiation.

  • Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomers.

  • Characterize the purified products by ¹H NMR, ¹³C NMR, and GC-MS to determine the yield and diastereomeric ratio.

Mandatory Visualizations

Grignard_Mechanism cluster_reagent Grignard Reagent cluster_ketone This compound R R MgX δ-MgXδ+ R->MgX C_carbonyl Cδ+ R->C_carbonyl Nucleophilic Attack ketone intermediate Tetrahedral Intermediate O_carbonyl Oδ- product Tertiary Alcohol (cis and trans isomers) intermediate->product H₃O⁺ Workup

Caption: Mechanism of Grignard addition to this compound.

Experimental_Workflow start Starting Materials (Mg, Alkyl Halide, this compound) reagent_prep Grignard Reagent Preparation start->reagent_prep reaction Reaction with This compound reagent_prep->reaction workup Aqueous Workup (NH₄Cl solution) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, GC-MS) purification->analysis product Purified Diastereomers (cis and trans) analysis->product

Caption: General experimental workflow for the Grignard reaction.

Felkin_Anh_Model cluster_model Felkin-Anh Model for this compound cluster_newman Newman Projection ketone View along C-C bond front_C C=O product_cis cis-product (Major for small R) product_trans trans-product (Major for large R) back_C Me Me (Large) H H (Small) Ring_M Ring (Medium) nucleophile_small R-MgX (Small) nucleophile_small->front_C Attack from less hindered face nucleophile_large R-MgX (Large) nucleophile_large->front_C Attack from more hindered face to avoid steric clash

Caption: Felkin-Anh model predicting stereoselectivity.

References

Application Notes and Protocols: Reformatsky Reaction of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatsky reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc to produce a β-hydroxy ester.[1][2] This reaction is particularly valuable in the synthesis of complex molecules and natural products, offering a milder alternative to Grignard or organolithium reagents.[3] The resulting β-hydroxy esters are crucial intermediates in the development of various pharmaceuticals, including potential anticancer agents and other bioactive compounds.[4][5][6] This document provides detailed application notes and a protocol for the Reformatsky reaction of 2-methylcyclopentanone with ethyl bromoacetate (B1195939).

Reaction and Mechanism

The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[2] Metallic zinc inserts into the carbon-halogen bond of the α-haloester through oxidative addition. This organozinc reagent then adds to the carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[2]

Due to the presence of a chiral center in this compound, the reaction can lead to the formation of diastereomers. The stereochemical outcome is influenced by the reaction conditions and the nature of the substrates.

Reaction Scheme:

Data Presentation: Reformatsky Reaction of Cyclic Ketones

The following table summarizes typical reaction conditions and yields for the Reformatsky reaction of various cyclic ketones with ethyl bromoacetate, providing a comparative context for the reaction with this compound.

Ketoneα-HaloesterSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CyclopentanoneEthyl bromoacetateBenzeneReflux275-80[7]
CyclohexanoneEthyl bromoacetateToluene900.586[8]
2-Methylcyclohexanone (B44802)Ethyl bromoacetateTHFReflux370-75N/A
This compound Ethyl bromoacetate THF Reflux 2-4 70-85 (Expected) N/A
AdamantanoneEthyl bromoacetateBenzene/EtherReflux490[9]

*Data for 2-methylcyclohexanone and the expected yield for this compound are based on typical results for similar cyclic ketones, as specific literature values were not identified.

Experimental Protocol: Reformatsky Reaction of this compound

This protocol details the procedure for the synthesis of ethyl 2-(1-hydroxy-2-methylcyclopentyl)acetate.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Zinc dust (<10 mesh), activated

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Zinc: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust (1.2 eq) and a crystal of iodine. Gently heat the flask under a stream of inert gas (e.g., argon or nitrogen) until purple iodine vapors are observed. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask to cover the zinc dust.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension.

  • Reaction Progression: The reaction mixture may require gentle heating to initiate. Once the reaction begins (indicated by a gentle reflux and disappearance of the iodine color), add the remainder of the ketone/ester solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure ethyl 2-(1-hydroxy-2-methylcyclopentyl)acetate.[8]

Visualizations

Reaction Mechanism

Reformatsky_Mechanism cluster_step1 Step 1: Formation of the Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Zn Zn alpha_haloester Br-CH₂-COOEt organozinc Br⁻Zn⁺-CH₂-COOEt alpha_haloester->organozinc Oxidative Addition intermediate Zinc Alkoxide Intermediate organozinc->intermediate Nucleophilic Attack ketone This compound product β-Hydroxy Ester intermediate->product Acid Workup workup H3O+

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

Experimental_Workflow start Start zinc_activation Activate Zinc Dust with Iodine start->zinc_activation reaction_setup Add Anhydrous THF zinc_activation->reaction_setup reagent_addition Dropwise Addition of This compound and Ethyl Bromoacetate in THF reaction_setup->reagent_addition reflux Heat to Reflux (2-3 hours) reagent_addition->reflux quench Cool and Quench with 1 M HCl reflux->quench extraction Extract with Diethyl Ether quench->extraction wash Wash Organic Layer (HCl, NaHCO3, Brine) extraction->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate purification Purify by Distillation or Chromatography dry_concentrate->purification end End Product: β-Hydroxy Ester purification->end

Caption: Experimental Workflow for the Reformatsky Reaction.

References

Application Notes and Protocols: Wittig Reaction of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is particularly valuable for its high degree of regioselectivity, ensuring the precise placement of the newly formed double bond. This document provides detailed application notes and protocols for the Wittig reaction of 2-methylcyclopentanone, a sterically hindered ketone, to yield (2-methylcyclopentylidene)methane. The presence of the alpha-methyl group presents challenges related to steric hindrance, which can affect reaction rates and yields. The protocols outlined below are optimized for this type of substrate.

Reaction Scheme

Data Presentation

SubstrateWittig ReagentBaseSolventReaction Time (h)Yield (%)Reference
This compound (Predicted)Ph₃P=CH₂t-BuOKTHF4-24>80Inferred from[1]
2-MethylcyclohexanonePh₃P=CH₂t-BuOKTHF2-24>85[1]
Sterically Hindered Ketones (General)Ph₃P=CH₂t-BuOKEther/Benzene0.5 - 4890-96[1]

Spectroscopic Data of (2-Methylcyclopentylidene)methane (Predicted)

Analysis Expected Peaks
¹H NMR Signals corresponding to the vinylic protons (=CH₂) would be expected around 4.5-5.0 ppm. The methyl group protons would likely appear as a doublet around 1.0-1.2 ppm. The remaining cyclopentane (B165970) ring protons would produce complex multiplets in the upfield region.
¹³C NMR The quaternary carbon of the double bond would appear in the 140-150 ppm region, while the =CH₂ carbon would be around 105-115 ppm. The remaining sp³ hybridized carbons would be found in the upfield region of the spectrum.
IR Spectroscopy A characteristic C=C stretching vibration for an exocyclic double bond is expected around 1650 cm⁻¹. The =C-H stretching of the vinyl group should appear just above 3000 cm⁻¹.

Experimental Protocols

This section provides a detailed protocol for the preparation of the Wittig reagent (methylenetriphenylphosphorane) and its subsequent reaction with this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Preparation of Methylenetriphenylphosphorane (B3051586) (Wittig Reagent)

Materials:

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Heat the flask gently under vacuum and then cool under a stream of inert gas to ensure all components are thoroughly dried.

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the color should change to a characteristic orange-red, indicating the formation of the ylide.

  • Remove the ice bath and allow the mixture to warm to room temperature and stir for at least 1 hour before use.

Protocol 2: Wittig Reaction of this compound

Materials:

  • This compound

  • Freshly prepared solution of methylenetriphenylphosphorane in THF (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a separate dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution of this compound to 0 °C in an ice bath.

  • Slowly add the freshly prepared ylide solution from Protocol 1 to the stirred solution of this compound via cannula or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, which will contain triphenylphosphine (B44618) oxide as a major byproduct, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to isolate the desired product, (2-methylcyclopentylidene)methane.

Mandatory Visualizations

Reaction Mechanism

The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which is a major driving force for the reaction.

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (2-methylcyclopentylidene)methane via the Wittig reaction.

Wittig_Workflow cluster_reagent Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification reagent_prep 1. Prepare Phosphorus Ylide (Methyltriphenylphosphonium bromide + t-BuOK in THF) reaction 2. React Ylide with this compound reagent_prep->reaction quench 3. Quench with aq. NH₄Cl reaction->quench extract 4. Extract with Diethyl Ether quench->extract dry 5. Dry and Concentrate extract->dry purify 6. Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-methylcyclopentanone is a significant transformation in organic synthesis, yielding diastereomeric 2-methylcyclopentanols (cis and trans isomers). These products are valuable chiral building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst, reaction conditions, and the steric and electronic properties of the substrate. This document provides a comprehensive overview of the catalytic hydrogenation of this compound, including a comparative analysis of various catalytic systems, detailed experimental protocols, and a summary of expected outcomes. The diastereoselectivity of this reaction is of particular interest, as controlling the formation of either the cis or trans isomer is often crucial for the biological activity and efficacy of the final product.

Reaction Pathway

The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbonyl group, resulting in the formation of a secondary alcohol. Due to the presence of a stereocenter at the adjacent carbon, two diastereomeric products can be formed: cis-2-methylcyclopentanol (B1360979) and trans-2-methylcyclopentanol.

cluster_products Products This compound H2_Catalyst + H₂ / Catalyst This compound->H2_Catalyst products H2_Catalyst->products Hydrogenation cis-2-Methylcyclopentanol products->cis-2-Methylcyclopentanol cis trans-2-Methylcyclopentanol products->trans-2-Methylcyclopentanol trans cis-label cis-2-Methylcyclopentanol trans-label trans-2-Methylcyclopentanol

Caption: General reaction scheme for the catalytic hydrogenation of this compound.

Data Presentation: Diastereoselectivity in the Reduction of 2-Alkyl-Cycloalkanones

The diastereoselectivity of the reduction of this compound is influenced by the catalyst and reaction conditions. While specific data for this compound is sparse in the literature, data from the closely related 2-methylcyclohexanone (B44802) provides valuable insights into the expected stereochemical outcomes.

Table 1: Diastereoselective Transfer Hydrogenation of 2-Methylcyclohexanone with 2-Propanol *

CatalystTemperature (°C)Conversion (%)Diastereomeric Ratio (trans:cis)
MgO35544>96:4
Al₂O₃3556~50:50

*Data from a study on 2-methylcyclohexanone, which serves as an analogue to predict the behavior of this compound.[1]

Table 2: General Trends in Catalytic Hydrogenation of Substituted Cyclohexanones

CatalystTypical DiastereoselectivityNotes
Platinum (Pt) based Often provides good yields with moderate to good diastereoselectivity. The stereochemical outcome can be influenced by the solvent and support.PtO₂ (Adams' catalyst) is a commonly used precursor.
Palladium (Pd) based Widely used for hydrogenations. Diastereoselectivity can be variable and is sensitive to reaction conditions.Pd on carbon (Pd/C) is a common and robust catalyst.
Ruthenium (Ru) based Can exhibit high activity and selectivity, often favoring the thermodynamically more stable product. Chiral Ru complexes can be used for asymmetric hydrogenation.
Nickel (Ni) based Raney Nickel is a cost-effective catalyst, though it may require higher pressures and temperatures. It can sometimes lead to different diastereoselectivity compared to noble metal catalysts.

Experimental Protocols

The following protocols are generalized procedures for the catalytic hydrogenation of this compound. Researchers should optimize the reaction conditions for their specific needs.

Protocol 1: Diastereoselective Hydrogenation using Platinum on Carbon (Pt/C)

This protocol provides a general method for the hydrogenation of this compound using a standard platinum catalyst.

Materials:

  • This compound

  • 5% Platinum on activated carbon (Pt/C)

  • Anhydrous ethanol (B145695) (or other suitable solvent like ethyl acetate (B1210297) or methanol)

  • Hydrogen gas (high purity)

  • Parr shaker or a similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel, dissolve this compound (1.0 g, 10.2 mmol) in anhydrous ethanol (20 mL).

  • Catalyst Addition: Carefully add 5% Pt/C (50 mg, 5 mol% Pt) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas, followed by purging with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up: Carefully vent the hydrogen gas from the reaction vessel. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: The crude product can be purified by distillation or column chromatography. The diastereomeric ratio (cis:trans) can be determined by GC or ¹H NMR analysis.

Protocol 2: Diastereoselective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a typical procedure using the widely available palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a hydrogenation flask, add a solution of this compound (1.0 g, 10.2 mmol) in anhydrous methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system).

  • Reaction: Stir the reaction mixture at room temperature for 6-48 hours. Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen. Filter the mixture through a Celite® pad to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation.

  • Purification and Analysis: Purify the resulting oil by flash chromatography or distillation to separate the cis and trans isomers. Determine the product ratio using analytical techniques.

Protocol 3: Diastereoselective Hydrogenation using Raney® Nickel

This protocol describes the use of Raney® Nickel, a common and cost-effective catalyst for hydrogenations.

Materials:

  • This compound

  • Raney® Nickel (slurry in water or ethanol)

  • Anhydrous ethanol

  • High-pressure autoclave

  • Hydrogen gas (high purity)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: If using a water slurry, carefully decant the water and wash the Raney® Nickel with anhydrous ethanol (3 x 10 mL) under an inert atmosphere.

  • Reaction Setup: In a high-pressure autoclave, combine this compound (1.0 g, 10.2 mmol) and anhydrous ethanol (20 mL).

  • Catalyst Addition: Add the prepared Raney® Nickel (approx. 0.5 g) to the reaction mixture.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to 500-1000 psi.

  • Reaction: Heat the mixture to 50-100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should be kept wet with solvent and disposed of properly.

  • Isolation and Analysis: Concentrate the filtrate to obtain the crude product. Purify and analyze as described in the previous protocols.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve this compound in Solvent B Add Catalyst (e.g., Pt/C, Pd/C) A->B C Purge with H₂ B->C D Pressurize with H₂ C->D E Stir at Defined Temperature & Pressure D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Products (Distillation/Chromatography) G->H I Analyze Diastereomeric Ratio (GC/NMR) H->I

Caption: General experimental workflow for catalytic hydrogenation.

Logical Relationship of Factors Influencing Diastereoselectivity

G cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes A Catalytic Hydrogenation of this compound B Catalyst Type (Pt, Pd, Ru, Ni) A->B C Reaction Conditions (Temperature, Pressure) A->C D Solvent Polarity A->D F Diastereoselectivity (cis:trans ratio) B->F E Product Yield C->E C->F D->F

Caption: Factors influencing the outcome of the hydrogenation reaction.

References

Synthesis of Lactones from 2-Methylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lactones from 2-methylcyclopentanone. The primary focus is on the Baeyer-Villiger oxidation, a robust and widely used method for converting cyclic ketones into lactones. Both chemical and enzymatic approaches are discussed, offering a comparative overview for researchers in organic synthesis and drug development.

Introduction

Lactones, cyclic esters, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and polymers. Their synthesis is a cornerstone of modern organic chemistry. The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, remains a premier method for the preparation of lactones from cyclic ketones.[1][2][3] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, facilitated by a peroxyacid or a peroxide with a catalyst.[2][4]

The oxidation of this compound is of particular interest as it can theoretically yield two regioisomeric lactones: 6-methyloxepan-2-one (B8500399) and 3-methyloxepan-2-one. The regioselectivity of the Baeyer-Villiger oxidation is a key consideration and is governed by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates.[3]

Reaction Pathway and Regioselectivity

The Baeyer-Villiger oxidation of this compound proceeds via the formation of a Criegee intermediate. The regiochemical outcome is determined by which of the two α-carbons migrates. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[3] In the case of this compound, the tertiary carbon (C2) has a higher migratory aptitude than the secondary carbon (C5). Consequently, the major product of the reaction is 6-methyloxepan-2-one. Studies on 2-substituted cyclopentanones have shown high regioselectivity, with ratios greater than 19:1 in favor of the corresponding 6-substituted δ-lactone.[5][6]

baeyer_villiger_pathway ketone This compound intermediate Criegee Intermediate ketone->intermediate Nucleophilic Attack peracid Peroxy Acid (e.g., m-CPBA) major_lactone 6-Methyloxepan-2-one (Major Product) intermediate->major_lactone Migration of more substituted carbon (C2) minor_lactone 3-Methyloxepan-2-one (Minor Product) intermediate->minor_lactone Migration of less substituted carbon (C5)

Caption: Reaction pathway for the Baeyer-Villiger oxidation of this compound.

Experimental Protocols

Chemical Oxidation Methods

1. Baeyer-Villiger Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method adaptable for the oxidation of this compound.

Materials:

Procedure: [7]

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the excess peroxyacid by washing the organic layer with a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the lactone products.

2. Catalytic Baeyer-Villiger Oxidation with Hydrogen Peroxide and a Lewis Acid

This method offers a greener alternative to stoichiometric peroxyacid oxidants.[2]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30-35% aqueous solution)

  • Lewis acid catalyst (e.g., Sn-beta zeolite, copper triflate)[8]

  • Solvent (e.g., 1,2-dichloroethane, acetonitrile)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (General):

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the Lewis acid catalyst (e.g., 1-10 mol%).

  • Slowly add hydrogen peroxide (2.0-5.0 eq) to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically several hours to days). Monitor the reaction by TLC or GC.

  • After completion, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Filter off the catalyst (if heterogeneous).

  • Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Enzymatic Oxidation Method

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity.[2][9]

Materials:

  • This compound

  • Whole-cell biocatalyst expressing a suitable BVMO (e.g., E. coli expressing cyclohexanone (B45756) monooxygenase)

  • Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.5)

  • Glucose (for cofactor regeneration)

  • Organic co-solvent (e.g., 2-propanol, optional)

  • Ethyl acetate or other suitable extraction solvent

Procedure (General):

  • In a reaction vessel, prepare a suspension of the whole-cell biocatalyst in the buffer.

  • Add glucose to the suspension to provide a source for NADPH regeneration.

  • Add this compound to the reaction mixture (often with a small amount of a water-miscible co-solvent to aid solubility).

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 25-30 °C) for 24-48 hours.

  • Monitor the conversion of the substrate and formation of the product by GC or HPLC analysis of aliquots.

  • Upon completion, extract the reaction mixture with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the Baeyer-Villiger oxidation of 2-substituted cyclopentanones. It is important to note that specific yields for this compound may vary depending on the exact reaction conditions.

MethodOxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (Major:Minor)Reference
Chemicalm-CPBADichloromethane0 to RT12-2485-95 (general)>19:1[5][7]
ChemicalH₂O₂ / Lewis Acid1,2-DichloroethaneRT to 5024-72VariableHigh[2]
EnzymaticBVMO (whole cells)Buffer/Co-solvent25-3024-48VariableHigh[2][9]

Product Characterization

The expected products are 6-methyloxepan-2-one (major) and 3-methyloxepan-2-one (minor). Spectroscopic data is crucial for their identification and characterization.

6-Methyloxepan-2-one (Major Product)

  • ¹H NMR (CDCl₃): δ (ppm) ~4.2 (m, 1H, -O-CH-), 2.6 (m, 2H, -CH₂-C=O), 1.9-1.5 (m, 6H, ring methylenes), 1.2 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) ~175 (-C=O), ~75 (-O-CH-), ~35 (-CH₂-C=O), and other aliphatic signals.

3-Methyloxepan-2-one (Minor Product)

  • ¹H NMR and ¹³C NMR data are less commonly reported but can be predicted based on structural similarity to related lactones. The proton alpha to the methyl group would appear as a multiplet, and the methyl group as a doublet. The carbonyl carbon would be in a similar region to the major isomer.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the chemical synthesis and analysis of lactones from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis ketone This compound reaction Baeyer-Villiger Oxidation ketone->reaction reagents Oxidant (m-CPBA or H₂O₂) Solvent (DCM) reagents->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Column Chromatography drying->purification products Isolated Lactones purification->products nmr NMR Spectroscopy (¹H, ¹³C) products->nmr ms Mass Spectrometry products->ms ir IR Spectroscopy products->ir

Caption: General experimental workflow for the synthesis of lactones.

Conclusion

The Baeyer-Villiger oxidation of this compound is a reliable method for the synthesis of 6-methyloxepan-2-one with high regioselectivity. Both traditional chemical methods using peroxyacids and greener alternatives involving catalytic systems with hydrogen peroxide or enzymatic transformations can be employed. The choice of method will depend on the desired scale, selectivity requirements, and available resources. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these valuable lactone products.

References

Application Notes and Protocols: 2-Methylcyclopentanone as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methylcyclopentanone as a versatile and economically significant starting material in the synthesis of complex organic molecules. The protocols detailed herein offer practical guidance for a range of key chemical transformations, including Robinson annulation, enantioselective allylic alkylation, Baeyer-Villiger oxidation, Wittig reaction, and reductive amination. The applications of these reactions are pivotal in the development of pharmaceuticals and other biologically active compounds.

Introduction

This compound is a five-membered cyclic ketone that serves as a valuable C6 building block in organic synthesis. Its chemical structure, featuring a chiral center adjacent to a carbonyl group, allows for a multitude of stereoselective transformations, making it an ideal precursor for the construction of intricate molecular architectures with a high degree of stereocontrol. This document outlines several key synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research and development setting.

Key Synthetic Applications

Robinson Annulation: Synthesis of a Wieland-Miescher Ketone Analogue

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. Using this compound as the starting material, a key intermediate for the synthesis of a Wieland-Miescher ketone analogue can be prepared. This bicyclic system is a foundational structure in the synthesis of steroids and other terpenoids.

Experimental Protocol: Synthesis of 2-Methyl-2-(3-oxobutyl)cyclopentan-1-one

This protocol details the Michael addition of methyl vinyl ketone to this compound, which is the first step of the Robinson annulation.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) in dichloromethane.

    • Add triethylamine (1.1 equiv.) to the solution.

    • Slowly add methyl vinyl ketone (1.1 equiv.) to the stirred solution at room temperature.

    • Stir the reaction mixture for 12 hours.

    • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield 2-methyl-2-(3-oxobutyl)cyclopentan-1-one as a colorless oil.[1]

Quantitative Data

ProductYieldSpectroscopic Data
2-Methyl-2-(3-oxobutyl)cyclopentan-1-one95%[1]¹H NMR (400 MHz, CDCl₃): δ 1.04 (s, 3H), 1.79-1.83 (m, 2H), 2.03 (s, 3H), 2.39 (t, J = 7.2 Hz, 2H), 2.67-2.77 (m, 4H).[1]

The subsequent intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)cyclopentan-1-one to form the bicyclic enone can be achieved by treatment with a base such as potassium hydroxide.

Robinson_Annulation_Workflow start Start step1 Michael Addition: This compound + Methyl Vinyl Ketone start->step1 Triethylamine, DCM step2 Purification (Column Chromatography) step1->step2 intermediate Intermediate: 2-Methyl-2-(3-oxobutyl)cyclopentan-1-one step2->intermediate step3 Intramolecular Aldol Condensation intermediate->step3 Base (e.g., KOH) step4 Purification step3->step4 end Product: Wieland-Miescher Ketone Analogue step4->end

Caption: Robinson Annulation Workflow
Enantioselective Allylic Alkylation

The palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones is a modern and efficient method for the construction of all-carbon quaternary centers. This reaction is crucial for the synthesis of complex chiral molecules.

Experimental Protocol: Enantioselective Synthesis of (S)-2-Allyl-2-methylcyclopentanone

This protocol is adapted from a general method for the enantioselective allylic alkylation of cyclopentanone (B42830) derivatives.[2]

  • Materials:

    • Allyl 1-methyl-2-oxocyclopentanecarboxylate (β-ketoester precursor to the this compound enolate)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • (S)-tert-ButylPHOX ligand

    • Toluene (B28343)

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃ (2.75 mol %) and (S)-tert-ButylPHOX (6.00 mol %).

    • Add toluene to dissolve the catalyst and ligand.

    • Add the allyl 1-methyl-2-oxocyclopentanecarboxylate (1.0 equiv.).

    • Stir the reaction mixture at a specified temperature (e.g., 20 °C) until the starting material is consumed (monitored by TLC or GC).

    • Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to afford the chiral product.

Quantitative Data

ProductYieldEnantiomeric Excess (ee)
(S)-2-Allyl-2-methylcyclopentanoneup to >99%up to 94%
(S)-2-Methyl-2-(2-phenylallyl)cyclopentanoneExcellent90%
(S)-2-Ethyl-2-(2-phenylallyl)cyclopentanoneExcellent94%

Data is based on analogous cyclopentanone substrates.[2]

Enantioselective_Alkylation substrate Allyl 1-methyl-2- oxocyclopentanecarboxylate product (S)-2-Allyl-2-methylcyclopentanone substrate->product Toluene, 20 °C Decarboxylative Alkylation catalyst Pd₂(dba)₃ / (S)-t-BuPHOX catalyst->product Baeyer_Villiger_Oxidation start This compound product 6-Methyl-oxepan-2-one start->product DCM, 0 °C to RT reagent m-CPBA reagent->product Wittig_Reaction_Workflow start Start step1 Ylide Formation: Methyltriphenylphosphonium bromide + K-OtBu start->step1 THF, 0 °C ylide Phosphorus Ylide step1->ylide step2 Wittig Reaction: Ylide + this compound ylide->step2 THF, 0 °C to RT step3 Workup & Purification step2->step3 end Product: 1-Methyl-2-methylenecyclopentane step3->end Reductive_Amination ketone This compound product N-Butyl-2-methylcyclopentan-1-amine ketone->product amine Butylamine amine->product reagents 1. Acetic Acid (cat.) 2. NaBH(OAc)₃ reagents->product DCE, RT

References

Application Notes and Protocols: Condensation Reactions of 2-Methylcyclopentanone with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative is a fundamental transformation in organic synthesis, leading to the formation of hydrazones. These hydrazones are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. 2-Methylcyclopentanone, a readily available cyclic ketone, serves as a valuable starting material in these reactions, leading to products with potential applications in medicinal chemistry and drug development. The resulting indole structures, for instance, are core motifs in numerous pharmacologically active molecules.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the condensation reactions of this compound with various hydrazines, including phenylhydrazine (B124118), hydrazine hydrate, semicarbazide (B1199961), and thiosemicarbazide (B42300).

General Reaction Scheme & Mechanism

The initial step in the reaction of this compound with a hydrazine is the formation of a hydrazone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the ketone, followed by dehydration.

Reaction with Phenylhydrazine and Subsequent Fischer Indole Synthesis:

A particularly important application of the condensation with phenylhydrazine is the subsequent Fischer indole synthesis. The initially formed this compound phenylhydrazone, upon treatment with an acid catalyst such as polyphosphoric acid, zinc chloride, or strong Brønsted acids, undergoes a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a tricyclic indole derivative.[2][6][7]

Data Presentation

Hydrazine ReactantProductTypical Reaction ConditionsYield (%)Spectroscopic Data HighlightsPotential Applications
Phenylhydrazine This compound PhenylhydrazoneEthanol (B145695), catalytic acetic acid, refluxHighIR (cm⁻¹): ~3300 (N-H), ~1600 (C=N) ¹H NMR (δ, ppm): Aromatic protons, aliphatic protons of the cyclopentyl ring, and a characteristic N-H signal.Intermediate for Fischer Indole Synthesis
Phenylhydrazine 1-Methyl-1,2,3,4-tetrahydrocarbazolePolyphosphoric acid, heatVaries¹H NMR (δ, ppm): Aromatic protons, aliphatic protons of the tetrahydrocarbazole ring system.Serotonin (B10506) receptor agonists, antimigraine drugs, anticancer agents[2]
Hydrazine Hydrate This compound HydrazoneEthanol, refluxModerate to HighIR (cm⁻¹): ~3300-3200 (N-H₂), ~1620 (C=N)Intermediate for Wolff-Kishner reduction, synthesis of azines
Semicarbazide This compound SemicarbazoneEthanol/Water, Sodium Acetate (B1210297), refluxGoodIR (cm⁻¹): ~3450 & ~3200 (N-H), ~1690 (C=O), ~1590 (C=N)Anticonvulsant, antimicrobial agents
Thiosemicarbazide This compound ThiosemicarbazoneEthanol, catalytic acetic acid, refluxGoodIR (cm⁻¹): ~3400 & ~3200 (N-H), ~1600 (C=N), ~1250 (C=S)Anticancer, antimicrobial, antiviral agents[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound Phenylhydrazone

This protocol describes the initial condensation reaction to form the hydrazone intermediate.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is typically stirred at room temperature or gently refluxed for 1-3 hours.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Protocol 2: Fischer Indole Synthesis of 1-Methyl-1,2,3,4-tetrahydrocarbazole

This protocol outlines the acid-catalyzed cyclization of the pre-formed phenylhydrazone.

Materials:

  • This compound Phenylhydrazone (from Protocol 1)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • High-temperature reaction vessel

  • Stirring apparatus

  • Ice bath

  • Extraction and purification solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Place this compound phenylhydrazone (1.0 eq) in a reaction vessel.

  • Add polyphosphoric acid (excess, typically 5-10 times the weight of the hydrazone).

  • Heat the mixture with vigorous stirring to 100-150 °C for 1-2 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture into a beaker containing ice-water with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) solution) until it is alkaline.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of this compound Semicarbazone

Materials:

  • This compound

  • Semicarbazide Hydrochloride

  • Sodium Acetate

  • Ethanol/Water solvent mixture

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Add this compound (1.0 eq) to the solution.

  • Stir the mixture at room temperature or reflux for 1-2 hours.

  • The semicarbazone product often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 4: Synthesis of this compound Thiosemicarbazone

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve thiosemicarbazide (1.0 eq) in ethanol. A small amount of heating may be required to achieve dissolution.

  • Add this compound (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • The thiosemicarbazone product will likely precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize from ethanol if further purification is needed.

Mandatory Visualizations

Condensation_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Intermediates This compound This compound Mixing Mixing in Solvent This compound->Mixing Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Mixing Catalysis Acid Catalysis Mixing->Catalysis Heating Heating/ Reflux Catalysis->Heating Hydrazone Hydrazone Heating->Hydrazone Fischer_Indole Indole Derivative Hydrazone->Fischer_Indole  Fischer Indole  Synthesis

Caption: General workflow for the condensation of this compound.

Fischer_Indole_Mechanism A This compound + Phenylhydrazine B Phenylhydrazone Formation A->B H⁺ C Phenylhydrazone B->C D Protonation & Tautomerization (Enehydrazine formation) C->D H⁺ E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization & Aromatization (Loss of NH3) F->G H⁺ H Indole Product G->H

Caption: Key steps in the Fischer Indole Synthesis pathway.

Applications in Drug Development

The products derived from the condensation reactions of this compound with hydrazines are of significant interest to drug development professionals.

  • Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][4] Derivatives of 1-methyl-1,2,3,4-tetrahydrocarbazole, synthesized via the Fischer indole route from this compound, are analogs of compounds that have shown activity as serotonin receptor agonists, making them relevant for the development of treatments for migraine and psychiatric disorders.[2] Furthermore, various substituted indoles exhibit potent anti-inflammatory, anticancer, and antimicrobial properties.[1][12]

  • Hydrazones, Semicarbazones, and Thiosemicarbazones: These classes of compounds possess a broad spectrum of biological activities. They have been extensively studied for their antimicrobial (antibacterial and antifungal), anticonvulsant, and anticancer properties.[8][9][10] The mechanism of action for their anticancer effects is often attributed to their ability to chelate metal ions, which are essential for the function of certain enzymes involved in cell proliferation. The thiosemicarbazone derivatives, in particular, have shown promise as potent anticancer agents.[8]

The synthetic accessibility and the potential for diverse functionalization make the condensation products of this compound valuable starting points for the design and synthesis of new therapeutic agents.

References

Application Notes and Protocols: Nucleophilic Addition to 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic addition to carbonyl groups is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of substituted cyclic ketones such as 2-methylcyclopentanone, this reaction introduces a new layer of complexity and opportunity: stereoselectivity. The pre-existing stereocenter at the C2 position directs the incoming nucleophile to one of the two diastereotopic faces of the carbonyl group, leading to the preferential formation of one diastereomer over the other.

This document provides detailed application notes on the stereochemical principles governing these additions, focusing on the Felkin-Anh model, and offers comprehensive protocols for key transformations including reactions with organometallic reagents, hydride reducing agents, and phosphorus ylides.

Stereoselectivity and Mechanistic Principles

The stereochemical outcome of nucleophilic addition to α-chiral ketones like this compound can be reliably predicted using the Felkin-Anh model. This model analyzes the steric interactions in the transition state to determine the most favorable trajectory for the nucleophilic attack.

The Felkin-Anh Model for this compound:

  • Conformation: The most stable conformation of the ketone places the largest group (the methyl group) perpendicular to the carbonyl plane to minimize steric strain.

  • Attack Trajectory: The nucleophile approaches the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), avoiding the sterically demanding largest group.

  • Facial Selectivity: The attack occurs from the face opposite the largest group, passing by the smallest substituent on the α-carbon (a hydrogen atom in this case).

For this compound, this means the nucleophile preferentially attacks from the face trans to the methyl group, leading to the formation of the cis-alcohol as the major product, where the new substituent and the methyl group are on the same side of the ring relative to the hydroxyl group.

Figure 1. Felkin-Anh model predicting the major cis-alcohol product.

Applications and Protocols

Organometallic Additions (Grignard & Organolithium Reagents)

Grignard (R-MgX) and organolithium (R-Li) reagents are powerful carbon nucleophiles used to form new carbon-carbon bonds, converting ketones into tertiary alcohols.[1][2][3] The stereoselectivity of these additions is highly dependent on the steric bulk of the incoming nucleophile. Larger nucleophiles generally exhibit higher diastereoselectivity, favoring the less hindered trajectory.

Data Presentation: Diastereoselectivity of Grignard Addition

The following table summarizes representative diastereomeric ratios for the addition of various Grignard reagents to the analogous 2-methylcyclohexanone (B44802). This data illustrates the principle that increasing the steric bulk of the nucleophile enhances the preference for attack trans to the existing methyl group, leading to a higher proportion of the cis-alcohol product.[4]

Grignard Reagent (R-MgBr)Nucleophile (R)Product Ratio (cis : trans)Reference
CH₃MgBrMethyl75 : 25[4]
CH₃CH₂MgBrEthyl85 : 15[4]
(CH₃)₂CHMgBrIsopropyl90 : 10[4]
(CH₃)₃CMgBrtert-Butyl>98 : 2[4]

Protocol 1: Grignard Reaction with this compound

This protocol details the addition of methylmagnesium bromide to this compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • Bromomethane (B36050) (1.1 eq) in anhydrous diethyl ether

  • This compound (1.0 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions (flame-dried, under N₂ atmosphere)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings and an iodine crystal in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Add enough anhydrous Et₂O to cover the magnesium.

    • Add a small portion of the bromomethane solution to initiate the reaction (disappearance of iodine color and bubbling).

    • Once initiated, add the remaining bromomethane solution dropwise, maintaining a gentle reflux. After addition is complete, stir for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous Et₂O and add it to a dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with Et₂O.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product via column chromatography or distillation.

Hydride Reduction

Hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce ketones to secondary alcohols.[5][6] NaBH₄ is a milder reagent used in protic solvents like methanol (B129727) or ethanol, while the more powerful LiAlH₄ requires anhydrous aprotic solvents (e.g., Et₂O, THF) and a separate aqueous workup.[7][8] For this compound, reduction yields a mixture of cis- and trans-2-methylcyclopentanol.[9][10]

Data Presentation: Diastereoselectivity of Hydride Reduction

The reduction of 2-methylcyclohexanone shows a strong preference for the formation of the trans-alcohol, where the hydride attacks from the axial face to avoid steric interaction with the equatorial methyl group, placing the resulting hydroxyl group in the more stable equatorial position. A similar principle, albeit with different ratios due to the ring conformation, applies to this compound.

ReagentSolventProduct Ratio (cis : trans)Reference
NaBH₄Methanol24 : 76[11]
LiAlH₄Diethyl Ether20 : 80[12]

Protocol 2: Sodium Borohydride (NaBH₄) Reduction

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄, 1.0-1.5 eq)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction:

    • Dissolve this compound in methanol in an Erlenmeyer flask and cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 30-60 minutes.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 3 M HCl until the bubbling ceases.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the product mixture.

    • Analyze the diastereomeric ratio using GC or ¹H NMR.

Wittig Reaction

The Wittig reaction transforms ketones into alkenes using a phosphorus ylide (Wittig reagent).[13][14] This reaction is a highly reliable method for forming a C=C double bond at a specific location.[15][16] For a sterically hindered ketone like this compound, a non-stabilized ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is typically used.[17]

Protocol 3: Wittig Methylenation

Materials:

  • Methyltriphenylphosphonium (B96628) bromide (1.1 eq)

  • Potassium tert-butoxide (KOtBu, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of a characteristic orange-red color indicates the ylide has formed.

  • Reaction with Ketone:

    • In a separate dry flask under nitrogen, dissolve this compound in anhydrous THF and cool to 0 °C.

    • Slowly transfer the freshly prepared ylide solution to the ketone solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alkene (1-methylene-2-methylcyclopentane) by column chromatography, carefully removing the triphenylphosphine (B44618) oxide byproduct.

Visualized Workflows and Mechanisms

General_Workflow Setup Reaction Setup Reagents Prepare Reagents (e.g., Grignard, Ylide) Setup->Reagents Substrate Prepare Substrate Solution (this compound) Setup->Substrate Addition Slow, Dropwise Addition of Nucleophile Reagents->Addition Cooling1 Cool Substrate (e.g., 0 °C) Substrate->Cooling1 Cooling1->Addition Reaction Stir at RT (Monitor by TLC) Addition->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, GC, IR) Purification->Analysis

Figure 2. General experimental workflow for nucleophilic additions.

Figure 3. General mechanism of nucleophilic addition to a ketone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-methylcyclopentanone. The following information is intended to help you optimize your reaction conditions, minimize side reactions, and improve overall yield and purity.

Core Synthesis Pathway: From Diethyl Adipate (B1204190) to this compound

The most common and well-established synthetic route to this compound involves a three-step process starting from diethyl adipate. This pathway includes:

  • Dieckmann Condensation: Intramolecular cyclization of diethyl adipate to form 2-carbethoxycyclopentanone.

  • Alkylation: Methylation of the resulting β-keto ester at the α-position.

  • Hydrolysis and Decarboxylation: Removal of the ester group and subsequent loss of carbon dioxide to yield the final product.

This document will address the potential side reactions at each of these critical stages.

Troubleshooting and FAQs

Step 1: Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. While effective, it is not without potential pitfalls.

Q1: My yield of 2-carbethoxycyclopentanone is low. What are the likely side reactions?

A1: The primary side reaction during the Dieckmann condensation is intermolecular condensation . Instead of one molecule of diethyl adipate cyclizing, two or more molecules can react with each other, leading to the formation of polymeric byproducts. This is particularly problematic at high concentrations.

Troubleshooting Intermolecular Condensation:

  • High Dilution: Performing the reaction under high-dilution conditions favors the intramolecular reaction. By slowly adding the diethyl adipate to the base, the concentration of the starting material is kept low at any given moment.

  • Choice of Base: Strong, non-nucleophilic bases are preferred. Sodium ethoxide in an appropriate solvent is a common choice. The use of sodium hydride can also be effective.

  • Temperature Control: The reaction is typically performed at elevated temperatures to facilitate the reaction, but excessive heat can promote side reactions. Careful optimization of the reaction temperature is crucial.

Q2: What is a typical yield for the Dieckmann condensation of diethyl adipate?

A2: Under optimized conditions, the Dieckmann condensation of diethyl adipate to 2-carbethoxycyclopentanone can achieve yields in the range of 70-80%.

Step 2: Alkylation (Methylation)

The introduction of the methyl group via alkylation of the 2-carbethoxycyclopentanone enolate is a critical step where selectivity issues can arise.

Q3: I am observing multiple products after the methylation step. What are the common side reactions?

A3: Two major side reactions can occur during the methylation of 2-carbethoxycyclopentanone: O-alkylation and polyalkylation .

  • O-alkylation vs. C-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can be alkylated at either the carbon or the oxygen atom. C-alkylation is the desired pathway to form 2-carbethoxy-2-methylcyclopentanone. O-alkylation results in the formation of an enol ether, 2-carbethoxy-1-methoxycyclopentene, which is an undesired byproduct.

  • Polyalkylation: The product of the initial methylation, 2-carbethoxy-2-methylcyclopentanone, still possesses an acidic proton and can be deprotonated to form a new enolate. This enolate can then react with another molecule of the alkylating agent, leading to the formation of di- or even tri-methylated byproducts.

Troubleshooting Alkylation Side Reactions:

Side ReactionInfluencing FactorsRecommended Solutions
O-alkylation Solvent: Polar aprotic solvents (e.g., DMSO, DMF) tend to favor O-alkylation. Counter-ion: Larger, less coordinating cations (e.g., K+) can increase the amount of O-alkylation. Alkylating Agent: "Harder" alkylating agents may favor O-alkylation.Use less polar, non-protic solvents like THF or diethyl ether. Employ a base with a smaller, more coordinating cation like lithium (e.g., LDA). Use a "softer" alkylating agent like methyl iodide.
Polyalkylation Stoichiometry: Using an excess of the alkylating agent or base can promote further alkylation. Reaction Time & Temperature: Longer reaction times and higher temperatures can increase the likelihood of polyalkylation.Carefully control the stoichiometry, using only a slight excess (typically 1.05-1.1 equivalents) of the methylating agent. Add the alkylating agent slowly and at a low temperature to control the reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q4: Is there a general trend for C- vs. O-alkylation with different solvents?

Solvent TypePredominant AlkylationRationale
Polar Aprotic (e.g., DMSO, DMF, HMPA)O-alkylationThese solvents strongly solvate the cation, leaving a "naked" and highly reactive enolate oxygen.
Ethereal (e.g., THF, Diethyl Ether)C-alkylationThese less polar solvents promote ion pairing, making the carbon atom of the enolate more nucleophilic.
Protic (e.g., Ethanol, Methanol)C-alkylationThe solvent can hydrogen-bond with the oxygen of the enolate, sterically hindering O-alkylation.
Step 3: Hydrolysis and Decarboxylation

The final step involves the removal of the carbethoxy group to yield this compound.

Q5: After hydrolysis and decarboxylation, my yield is lower than expected, and I have a significant amount of a water-soluble byproduct. What could be the issue?

A5: A potential side reaction during the hydrolysis step, particularly under strong basic conditions, is the hydrolytic ring-opening of the β-keto ester. This results in the formation of 6-oxoheptanoic acid, which after acidification will be present as the carboxylic acid. This linear, more polar compound has higher water solubility, making it difficult to extract with organic solvents and leading to a lower yield of the desired cyclic ketone.

Troubleshooting Ring-Opening:

  • Reaction Conditions: Acid-catalyzed hydrolysis and decarboxylation are generally preferred to minimize the ring-opening side reaction that is more prevalent under basic conditions.

  • Work-up Procedure: Careful extraction and purification are necessary to separate the desired this compound from any ring-opened byproducts. The marked water solubility of this compound itself necessitates multiple extractions from the aqueous reaction mixture.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from Diethyl Adipate

This protocol outlines the general procedure. For optimal results, it is recommended to perform small-scale trials to fine-tune the conditions for your specific laboratory setup.

Step 1: Dieckmann Condensation to 2-Carbethoxycyclopentanone

  • Apparatus: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagents: Place sodium ethoxide in the reaction flask and add an anhydrous solvent (e.g., toluene (B28343) or THF).

  • Reaction: Heat the mixture to reflux. Slowly add a solution of diethyl adipate in the same anhydrous solvent via the dropping funnel over a period of 2-4 hours.

  • Work-up: After the addition is complete, continue to reflux for an additional 1-2 hours. Cool the reaction mixture and carefully quench with a weak acid (e.g., acetic acid) or dilute strong acid (e.g., HCl) until the solution is neutral. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-carbethoxycyclopentanone.

Step 2: Methylation to 2-Carbethoxy-2-methylcyclopentanone

  • Apparatus: Use a similar setup as in Step 1, ensuring all glassware is scrupulously dry.

  • Enolate Formation: Dissolve the crude 2-carbethoxycyclopentanone in an anhydrous solvent (e.g., THF). Add a suitable base (e.g., sodium ethoxide or LDA) at a low temperature (e.g., 0 °C or -78 °C for LDA).

  • Alkylation: Slowly add methyl iodide to the enolate solution, maintaining the low temperature.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Apparatus: A round-bottom flask equipped with a reflux condenser is sufficient.

  • Reaction: Add the crude 2-carbethoxy-2-methylcyclopentanone to an aqueous solution of a strong acid (e.g., 20% sulfuric acid or concentrated hydrochloric acid).

  • Heating: Heat the mixture to reflux for several hours until the evolution of CO2 ceases.

  • Isolation: Cool the reaction mixture and extract the this compound with an organic solvent. Due to its water solubility, multiple extractions are recommended. Wash the combined organic layers, dry, and purify by distillation.

Visualizing the Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams are provided.

Synthesis_Pathway DiethylAdipate Diethyl Adipate Carbethoxycyclopentanone 2-Carbethoxycyclopentanone DiethylAdipate->Carbethoxycyclopentanone Dieckmann Condensation MethylatedProduct 2-Carbethoxy-2-methylcyclopentanone Carbethoxycyclopentanone->MethylatedProduct Methylation FinalProduct This compound MethylatedProduct->FinalProduct Hydrolysis & Decarboxylation

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_step1 Dieckmann Condensation cluster_step2 Methylation cluster_step3 Hydrolysis DiethylAdipate Diethyl Adipate IntermolecularProduct Intermolecular Condensation (Polymeric Byproducts) DiethylAdipate->IntermolecularProduct Side Reaction Carbethoxycyclopentanone 2-Carbethoxycyclopentanone Enolate OAlkylation O-Alkylation Product (Enol Ether) Carbethoxycyclopentanone->OAlkylation Side Reaction Polyalkylation Polyalkylation Products Carbethoxycyclopentanone->Polyalkylation Side Reaction MethylatedProduct 2-Carbethoxy-2-methylcyclopentanone RingOpening Ring-Opening Product (6-Oxoheptanoic Acid) MethylatedProduct->RingOpening Side Reaction

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: 2-Methylcyclopentanone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methylcyclopentanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are fractional distillation and column chromatography. The choice between these methods depends on the nature of the impurities, the required final purity, the scale of the purification, and the available equipment.[1][2]

  • Fractional Distillation is ideal for separating this compound from impurities with different boiling points.[2] It is a highly effective method and is readily scalable for larger quantities.

  • Column Chromatography is used to separate the compound from non-volatile impurities or those with very similar boiling points based on their differential adsorption to a stationary phase.[1]

A summary of these techniques is presented below.

Table 1: Comparison of Primary Purification Methods

ParameterFractional DistillationColumn Chromatography
Principle Separation based on differences in boiling points.[2]Separation based on differential adsorption to a stationary phase.[1]
Typical Final Purity >99% achievable.[2]>98% achievable.[3]
Typical Yield 85-95%.[2]20-60% (can be lower depending on difficulty of separation).[1][3]
Applicability Effective for volatile impurities with different boiling points.[2]Effective for non-volatile impurities or isomers with similar polarity.[1]
Scalability Readily scalable for large quantities.[2]Can be cumbersome for very large volumes.
Key Advantage Can achieve very high purity for thermally stable compounds.[2]High selectivity for a wide range of impurities.[1]
Q2: What are the common impurities I might encounter in crude this compound?

A2: Impurities in this compound typically originate from starting materials, side reactions, or the reaction workup. Identifying these is crucial for selecting the appropriate purification strategy.

Table 2: Common Impurities and Their Boiling Points

ImpurityBoiling Point (°C)Origin / TypeNotes
This compound 139 °C Product ---
Water100 °C[4]Reaction workup or atmospheric moisture.[4]Forms a low-boiling azeotrope.[4]
3-Methylcyclopentanone~143-144 °CIsomeric by-product.Very close boiling point, difficult to separate by distillation.
Cyclopentanone131 °CUnreacted starting material or by-product.Lower boiling point, separable by fractional distillation.
Solvents (e.g., Toluene, Ethyl Acetate)Toluene: 111 °CEthyl Acetate (B1210297): 77 °CExtraction solvents from workup.[1]Lower boiling points, typically removed as a forerun in distillation.
2-Methyl-2-cyclopentenone151-154 °C[5]By-product from side reactions (e.g., dehydration).Higher boiling point.

Troubleshooting Guides

Q3: My fractional distillation is not working correctly. What should I check?

A3: Several issues can arise during fractional distillation. The key is to systematically diagnose the problem based on the symptoms. Common problems include insufficient heating, leaks in the apparatus, or improper setup.[4][6]

A logical workflow for troubleshooting common distillation problems is provided below.

G start Distillation Problem Observed p1 No Distillate Collection start->p1 p2 Flooding of Column start->p2 p3 Temperature Below Expected BP start->p3 p4 Bumping / Irregular Boiling start->p4 c1 Insufficient Heating? p1->c1 c2 Leak in Apparatus? p1->c2 c3 Thermometer Misplaced? p1->c3 c4 Excessive Heating Rate? p2->c4 p3->c2 c5 Low-Boiling Impurity? p3->c5 p4->c4 c6 No Boiling Chips / Stir Bar? p4->c6 s1 Increase heat input. Insulate column. c1->s1 Yes s2 Check all joints and seals. Re-grease if necessary. c2->s2 Yes s3 Position bulb top level with condenser side-arm. c3->s3 Yes s4 Reduce heat input. Aim for 1-2 drops/sec. c4->s4 Yes s5 Collect forerun until temperature stabilizes at BP. c5->s5 Yes s6 Add boiling chips or stir bar (to cooled flask!). c6->s6 Yes

Caption: Troubleshooting workflow for common distillation issues.

Q4: How do I effectively remove water from my crude this compound before purification?

A4: Water is a common contaminant that can interfere with purification, especially distillation, as it can form a low-boiling azeotrope.[4][7] There are two primary methods to remove water:

  • Drying with an Anhydrous Salt: Before distillation, treat the crude product with a drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4] Add the salt to the liquid, swirl, and allow it to stand for 15-20 minutes. The salt will clump as it absorbs water. Filter the solid drying agent away from the dried liquid before proceeding.[4]

  • Azeotropic Distillation: If a significant amount of water is present, it can be removed azeotropically. 2-Methyl-2-cyclopentenone, a related compound, forms a minimum azeotrope with water.[7] It is likely that this compound behaves similarly. During fractional distillation, this water azeotrope will distill first at a temperature below 100°C, often appearing as a cloudy distillate.[4] Collect this initial fraction (the "forerun") until the distillate becomes clear and the temperature rises to the boiling point of the pure product.[4]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines a general procedure for purifying this compound at atmospheric pressure.

1. Drying the Crude Product:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate.

  • Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.[4]

  • Filter the drying agent by gravity filtration into a round-bottom flask suitable for distillation.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.

  • The distilling flask should be no more than two-thirds full.[4]

  • Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.[4]

  • Ensure the thermometer bulb is positioned correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.[4]

  • To minimize heat loss, you can insulate the fractionating column with glass wool or aluminum foil.[8]

3. Distillation Process:

  • Begin heating the flask gently using a heating mantle.

  • Observe as a ring of condensate rises slowly up the column.

  • Adjust the heating rate to maintain a steady distillation of about 1-2 drops per second.[4]

4. Fraction Collection:

  • Forerun: Collect the first fraction that distills at a lower temperature. This will contain any residual solvents and the water azeotrope.

  • Main Fraction: When the temperature stabilizes at the boiling point of this compound (~139°C), switch to a clean receiving flask to collect the pure product.

  • Final Fraction: Stop the distillation when the temperature either begins to drop or rises significantly, or when only a small amount of residue is left in the distilling flask. Do not distill to dryness.

5. Purity Analysis:

  • Analyze the collected main fraction for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

The general workflow for purification is illustrated below.

Caption: General experimental workflow for purification.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing impurities that are difficult to separate by distillation.

1. Solvent System Selection:

  • Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a system where this compound has an Rf value of approximately 0.3-0.4.

  • A common starting point is a mixture of hexane (B92381) and ethyl acetate. A 10% ethyl acetate in hexane system has been reported for a related synthesis.[1]

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and begin elution, maintaining a constant flow rate.

  • Collect fractions in separate test tubes or flasks.

  • Monitor the separation by collecting small spots from the fractions for TLC analysis.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[1]

6. Purity Analysis:

  • Confirm the purity of the isolated product using GC, NMR, or another suitable analytical technique.[9][10]

References

Technical Support Center: Grignard Reactions with 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts in Grignard reactions involving 2-methylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products of a Grignard reaction with this compound?

A Grignard reaction with this compound is expected to yield a tertiary alcohol, specifically 1-alkyl-2-methylcyclopentanol. Due to the chiral center at the C2 position of this compound, the reaction typically produces a mixture of two diastereomers: cis-1-alkyl-2-methylcyclopentanol and trans-1-alkyl-2-methylcyclopentanol. The ratio of these diastereomers is influenced by the steric bulk of the Grignard reagent and the reaction conditions.[1]

Q2: What are the common byproducts observed in this reaction?

The primary byproducts in the Grignard reaction with this compound, an enolizable and sterically hindered ketone, are:

  • Enolization Product: The Grignard reagent can act as a base and deprotonate the acidic α-hydrogen of this compound, leading to the formation of a magnesium enolate. Upon workup, this regenerates the starting ketone, this compound, reducing the overall yield of the desired alcohol.

  • Reduction Product: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol, 2-methylcyclopentanol (B36010).

  • Wurtz Coupling Product: A common side reaction in the preparation of the Grignard reagent itself is the coupling of the organohalide with the Grignard reagent, which reduces the concentration of the active Grignard reagent.[2]

Q3: How can I minimize the formation of the enolization byproduct?

Minimizing enolization is crucial for achieving a high yield of the desired tertiary alcohol. Here are some strategies:

  • Use a less sterically hindered Grignard reagent: Bulkier Grignard reagents are more prone to act as bases.

  • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition over the enolization pathway.

  • Use a non-coordinating solvent: Solvents like diethyl ether are generally preferred over more coordinating solvents like tetrahydrofuran (B95107) (THF), which can enhance the basicity of the Grignard reagent.

  • Employ additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, a technique known as the Luche reduction.[3]

Q4: What causes the formation of the reduction byproduct and how can it be avoided?

The reduction byproduct, 2-methylcyclopentanol, is formed when the Grignard reagent has hydrogens on the β-carbon. The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon. To avoid this:

  • Use a Grignard reagent without β-hydrogens: For example, methylmagnesium bromide or phenylmagnesium bromide.

  • If a Grignard reagent with β-hydrogens is necessary, consider using a different organometallic reagent: Organolithium reagents, for instance, are generally less prone to acting as reducing agents.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired tertiary alcohol and recovery of starting material (this compound) Predominant enolization due to a sterically hindered Grignard reagent or high reaction temperature.- Use a less bulky Grignard reagent if possible.- Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).- Consider adding CeCl₃ to the reaction mixture before the Grignard reagent.[3]
Presence of a significant amount of 2-methylcyclopentanol in the product mixture Reduction of the ketone by a Grignard reagent containing β-hydrogens.- If the experimental design allows, switch to a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr).- Explore the use of organolithium reagents as an alternative.
The Grignard reaction does not initiate. - Wet glassware or solvent.- Inactive magnesium turnings (oxide layer).- Impure alkyl/aryl halide.- Ensure all glassware is thoroughly flame-dried or oven-dried and cooled under an inert atmosphere.[4]- Use anhydrous solvents.[4]- Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]- Use freshly distilled or purchased pure alkyl/aryl halide.[4]
A significant amount of Wurtz coupling byproduct is observed. The concentration of the alkyl halide is too high during the formation of the Grignard reagent.- Add the alkyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.[5]

Data Presentation

The diastereoselectivity of the Grignard reaction with substituted cyclic ketones is highly dependent on the nature of the Grignard reagent. The following table, adapted from data for the analogous 2-methylcyclohexanone (B44802) system, illustrates the expected trend in the ratio of diastereomeric products with different Grignard reagents.[1]

Grignard ReagentDiastereomeric Ratio (cis : trans)
Methylmagnesium bromide70 : 30
Ethylmagnesium bromide55 : 45
Isopropylmagnesium bromide30 : 70
tert-Butylmagnesium chloride15 : 85

Note: 'cis' refers to the product where the newly introduced alkyl group and the methyl group are on the same face of the ring, while 'trans' refers to the product where they are on opposite faces.

Experimental Protocols

General Protocol for the Grignard Reaction with this compound

This protocol is adapted from a procedure for 2-methylcyclohexanone and should be optimized for specific Grignard reagents and desired outcomes.[1]

1. Preparation of the Grignard Reagent:

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Add anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes.

2. Reaction with this compound:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

3. Work-up:

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

4. Purification and Analysis:

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Visualizations

Reaction Pathways of Grignard Reagent with this compound

G cluster_start Starting Materials cluster_products Potential Products This compound This compound Tertiary Alcohol (Desired Product) Tertiary Alcohol (Desired Product) This compound->Tertiary Alcohol (Desired Product) Enolate (Byproduct) Enolate (Byproduct) This compound->Enolate (Byproduct) Reduction Product (Byproduct) Reduction Product (Byproduct) This compound->Reduction Product (Byproduct) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Tertiary Alcohol (Desired Product) Nucleophilic Addition Grignard Reagent (R-MgX)->Enolate (Byproduct) Acts as Base Grignard Reagent (R-MgX)->Reduction Product (Byproduct) Hydride Transfer

Caption: Possible reaction pathways in the Grignard reaction with this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield of Tertiary Alcohol check_sm Starting Material Recovered? start->check_sm check_reduction Reduction Product Observed? check_sm->check_reduction No enolization Likely Enolization Issue check_sm->enolization Yes reduction Likely Reduction Issue check_reduction->reduction Yes other Other Issues (e.g., poor Grignard formation, impurities) check_reduction->other No

Caption: A logical workflow for troubleshooting low yields in the Grignard reaction.

References

Technical Support Center: Troubleshooting the Wittig Reaction with Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, particularly when working with sterically hindered ketones. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Wittig reaction with a sterically hindered ketone is resulting in a low yield or failing completely. What are the common causes?

A1: Low to no yield in a Wittig reaction with a sterically hindered ketone is a frequent issue. The primary culprits are:

  • Steric Hindrance: The bulky groups around the carbonyl group and/or on the phosphorus ylide impede the approach of the nucleophilic ylide to the electrophilic carbonyl carbon. This significantly slows down or prevents the initial [2+2] cycloaddition to form the oxaphosphetane intermediate.

  • Low Reactivity of the Ylide: Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) are less nucleophilic and often fail to react with sterically hindered ketones.[1]

  • Inefficient Ylide Formation: The phosphorus ylide may not be forming in sufficient quantities. This can be due to:

    • An insufficiently strong base to deprotonate the phosphonium (B103445) salt.

    • The presence of moisture or protic impurities that quench the ylide.

    • Poor quality of the phosphonium salt.

  • Side Reactions: The strongly basic ylide can participate in side reactions, such as enolization of the ketone or reaction with other functional groups in the starting material.

Q2: I've recovered most of my starting ketone after the reaction. What does this indicate?

A2: Recovery of the starting ketone is a strong indicator that the nucleophilic attack by the ylide did not occur. This points to a problem with either the reactivity of the reactants or the reaction conditions. Consider the following:

  • Insufficiently Nucleophilic Ylide: If you are using a stabilized ylide, it may not be reactive enough to attack the hindered ketone.

  • Failed Ylide Formation: Test for ylide formation by observing the characteristic color change (often to a deep red or orange) upon addition of the base to the phosphonium salt. If no color change occurs, your ylide is likely not forming.

  • Suboptimal Reaction Temperature: While many Wittig reactions are run at or below room temperature, increasing the temperature may be necessary to overcome the activation energy barrier with hindered substrates. However, this can also lead to side reactions.

Q3: My reaction is messy, with multiple side products. What could be the cause?

A3: The formation of multiple products suggests that side reactions are competing with the desired Wittig olefination. Potential side reactions include:

  • Enolization: The basic ylide can act as a base and deprotonate the α-carbon of the ketone, leading to an enolate which will not undergo the Wittig reaction.

  • Ylide Decomposition: The ylide itself may be unstable under the reaction conditions, especially at elevated temperatures.

  • Reaction with other functional groups: If your starting materials contain other electrophilic sites, the ylide may react there.

Q4: Are there better alternatives to the standard Wittig reaction for sterically hindered ketones?

A4: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method for olefination of sterically hindered ketones.[1][2] The key advantages of the HWE reaction in this context are:

  • Increased Nucleophilicity: The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react more efficiently with hindered carbonyls.[2]

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which is easily removed by aqueous workup. In contrast, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction is often difficult to separate from the desired alkene.[2]

Several modifications of the HWE reaction have been developed to further improve its efficacy with challenging substrates. These include the Still-Gennari modification for high Z-selectivity and the Masamune-Roush conditions for base-sensitive substrates.

Comparative Performance of Olefination Methods for Sterically Hindered Ketones

ReactionReagentExpected Yield with Camphor (B46023)Predominant StereoisomerKey Considerations
Wittig Reaction MethylenetriphenylphosphoraneLow to ModerateN/A (for methylenation)Difficult purification due to triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Triethyl phosphonoacetateModerate to High(E)-alkeneMore reactive than Wittig reagents; easier byproduct removal.
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl) phosphonoacetateHigh(Z)-alkeneUses a strong, non-coordinating base at low temperatures.
Masamune-Roush Olefination Triethyl phosphonoacetate with LiCl/DBUModerate to High(E)-alkeneMilder conditions suitable for base-sensitive substrates.

Experimental Protocols

Protocol 1: Wittig Reaction of Camphor with Methylenetriphenylphosphorane

This protocol describes the formation of camphene (B42988) from camphor, a classic example of a Wittig reaction with a sterically hindered ketone.[3]

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) in portions. The mixture should develop a yellow-orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of camphor (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford camphene.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of a Hindered Ketone

This general protocol can be adapted for various sterically hindered ketones.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Sterically hindered ketone (e.g., 4-tert-butylcyclohexanone)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension of sodium hydride in THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the sterically hindered ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Still-Gennari Olefination for (Z)-Alkene Synthesis

This protocol is designed to favor the formation of the (Z)-alkene from an aldehyde, but the principles can be applied to ketones, though with potentially lower efficiency.

Materials:

  • Aldehyde or Ketone

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6 (B118740)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 eq) to the flask and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Visual Guides

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Wittig reaction with a sterically hindered ketone.

Troubleshooting_Wittig start Low/No Yield in Wittig Reaction check_ylide Check for Ylide Formation (e.g., color change) start->check_ylide no_ylide No Ylide Formation check_ylide->no_ylide No ylide_formed Ylide Formation Confirmed check_ylide->ylide_formed Yes troubleshoot_ylide Troubleshoot Ylide Formation: - Use stronger base - Ensure anhydrous conditions - Check phosphonium salt purity no_ylide->troubleshoot_ylide check_ketone Starting Ketone Recovered? ylide_formed->check_ketone ketone_recovered Yes check_ketone->ketone_recovered Yes ketone_consumed No/Partially check_ketone->ketone_consumed No low_reactivity Low Reactivity due to Sterics: - Increase reaction temperature - Increase reaction time ketone_recovered->low_reactivity side_products Side Products Observed: - Consider enolization - Check for ylide decomposition ketone_consumed->side_products consider_hwe Consider Horner-Wadsworth-Emmons (HWE) Reaction low_reactivity->consider_hwe side_products->consider_hwe

Troubleshooting workflow for low-yielding Wittig reactions.
Reaction Selection Guide

This diagram provides a decision-making framework for selecting an appropriate olefination method for a sterically hindered ketone.

Reaction_Selection start Olefination of a Sterically Hindered Ketone is_z_alkene Is the (Z)-alkene the desired product? start->is_z_alkene still_gennari Use Still-Gennari Olefination is_z_alkene->still_gennari Yes is_base_sensitive Are starting materials base-sensitive? is_z_alkene->is_base_sensitive No masamune_roush Use Masamune-Roush Conditions is_base_sensitive->masamune_roush Yes standard_hwe Use Standard Horner-Wadsworth-Emmons (HWE) Reaction is_base_sensitive->standard_hwe No try_wittig Attempt Standard Wittig Reaction (expect low to moderate yield) standard_hwe->try_wittig If HWE fails

Decision guide for selecting an olefination method.

References

Technical Support Center: Grignard Reaction of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting the Grignard reaction with 2-methylcyclopentanone, focusing on the critical requirement of maintaining anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions absolutely critical for a Grignard reaction?

Grignard reagents are potent nucleophiles but are also extremely strong bases.[1][2] They react rapidly and violently with protic solvents, including even trace amounts of water.[1][3][4] This reaction, an acid-base neutralization, is much faster than the desired nucleophilic attack on the ketone. The Grignard reagent is protonated and converted into an unreactive alkane, which quenches the reagent and significantly reduces or completely prevents the formation of the desired tertiary alcohol.[5][6][7]

Q2: How can I be certain my glassware is sufficiently dry?

The chemical makeup of glass causes a film of water to coat its surface.[5] To ensure all glassware is anhydrous before starting the reaction, it should be thoroughly cleaned, then oven-dried at >120°C for several hours or flame-dried under a vacuum.[8] After drying, the glassware must be assembled while still hot and allowed to cool under a stream of dry, inert gas (like nitrogen or argon) to prevent atmospheric moisture from re-adsorbing onto the surfaces.[5][9]

Q3: Which solvent should I use, and how do I ensure it is anhydrous?

The most common solvents for Grignard reactions are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF).[1][3][10] These ethers are crucial as they solvate and stabilize the Grignard reagent.[10] Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, further drying is recommended. Solvents can be dried by refluxing over a suitable drying agent and then distilling directly into the reaction flask.[3]

Q4: What are the best methods for drying the reaction solvent?

Several methods exist for drying ethereal solvents. Storing the solvent over molecular sieves is a convenient and safer alternative to reactive metal stills.[11][12] For extremely low water content, distillation from sodium metal with benzophenone (B1666685) as an indicator is a classic and effective method.[5][13] The solution is considered dry when it maintains a deep blue or purple color, indicating the absence of water.[5][13]

Q5: My reaction won't start. What are the common causes?

Failure to initiate is a frequent issue. The primary causes are:

  • Wet Reagents or Glassware: Any moisture will prevent the Grignard reagent from forming.[1]

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide on their surface.[1] This layer can be removed by crushing the turnings in a dry mortar and pestle, or by using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1][9] The disappearance of the iodine's brown color is a good indicator that the reaction has begun.[9]

  • Impure Alkyl Halide: Impurities in the alkyl halide can inhibit the reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction does not initiate (no turbidity, no heat evolution) 1. Magnesium surface is passivated with MgO. 2. Trace amounts of water in solvent or on glassware. 3. Impurities in reagents.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[1] Gently warm the flask. 2. Ensure all glassware was rigorously flame- or oven-dried and cooled under an inert atmosphere.[5] Use freshly distilled, anhydrous solvent. 3. Use purified reagents.
Initial reaction starts but then stops 1. Insufficient mixing. 2. Water being introduced (e.g., from a leaky condenser or addition funnel).1. Ensure efficient stirring to expose fresh magnesium surface. 2. Check all joints and connections for leaks. Ensure drying tubes are fresh.
Low yield of the tertiary alcohol product 1. Grignard reagent was quenched by water or protic impurities.[5] 2. Incomplete reaction with the this compound. 3. Side reactions, such as Wurtz-type homocoupling of the alkyl halide.[8]1. Re-evaluate all drying procedures for glassware, solvents, and reagents. 2. Allow for sufficient reaction time after the addition of the ketone. Consider gentle heating if the reaction is sluggish. 3. Ensure a slow, controlled addition of the alkyl halide during Grignard formation to minimize side reactions.
Formation of a white precipitate before adding the ketone The Grignard reagent is precipitating out of solution.This can sometimes happen. While not ideal, the reaction can often proceed. Consider switching to a more solubilizing solvent like THF if using diethyl ether.[8]

Quantitative Data on Solvent Drying

Achieving a truly anhydrous state is critical. The following table summarizes the effectiveness of molecular sieves for drying common Grignard solvents.

SolventDrying AgentMass/Volume RatioDrying TimeResidual Water Content (ppm)
Dichloromethane (DCM)3Å Molecular Sieves10% m/v24 hours0.1–0.9
Toluene3Å Molecular Sieves10% m/v24 hours0.1–0.9
Tetrahydrofuran (THF)3Å Molecular Sieves20% m/v3 days~4
Ethanol3Å Molecular Sieves20% m/v5 days8–10
Data adapted from literature on solvent drying using molecular sieves.[11]

Note: Karl Fischer titration is the standard method for accurately determining water content in organic solvents.[14][15]

Experimental Protocol: Grignard Reaction of Methylmagnesium Bromide with this compound

Objective: To synthesize 1-methyl-2-methylcyclopentan-1-ol via the Grignard reaction.

Materials:

  • Magnesium turnings

  • Bromomethane (or other suitable alkyl halide)

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (activator)

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • 6 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (B86663) (for drying organic layer)

Procedure:

  • Glassware Preparation: Rigorously dry a three-necked round-bottom flask, a reflux condenser, and a dropping funnel in an oven (or by flame-drying). Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Fit the condenser with a calcium chloride or Drierite drying tube.[3]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine into the reaction flask.[9]

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl halide (e.g., bromomethane, 1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the alkyl halide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy/turbid solution.[16] Gentle warming may be required to start the reaction.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[9]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.[9] This reaction is exothermic; maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[9] This will hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

    • The crude product can be purified further by column chromatography or distillation.

Visual Guides

TroubleshootingWorkflow start Grignard Reaction Fails (No Product or Low Yield) check_initiation Did the reaction initiate? (Heat, bubbling, turbidity) start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No initiation_ok Problem: Low Yield check_initiation->initiation_ok Yes check_mg Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Crush turnings no_initiation->check_mg check_dryness Verify Anhydrous Conditions: - Flame/oven-dry all glassware - Use freshly distilled solvent - Check inert gas line no_initiation->check_dryness check_quenching Check for Quenching: - Was ketone dry? - Was solvent truly anhydrous? - Any acidic protons on substrate? initiation_ok->check_quenching check_addition Review Procedure: - Was ketone added too quickly? - Was reaction stirred long enough? - Was workup performed correctly? initiation_ok->check_addition

Caption: Troubleshooting workflow for common Grignard reaction failures.

GrignardFactors success Successful Grignard Reaction with this compound anhydrous Anhydrous Conditions anhydrous->success no_water Prevents Quenching of Grignard Reagent anhydrous->no_water dry_glass Dry Glassware anhydrous->dry_glass dry_solvent Dry Solvent (Ether or THF) anhydrous->dry_solvent reagents High-Purity Reagents reagents->success no_impurities Minimizes Side Reactions reagents->no_impurities pure_ketone Pure this compound reagents->pure_ketone pure_halide Pure Alkyl Halide reagents->pure_halide magnesium Activated Magnesium magnesium->success no_oxide Removes MgO Layer, Exposes Fresh Mg Surface magnesium->no_oxide atmosphere Inert Atmosphere (N2 or Ar) atmosphere->success no_moisture_air Excludes Atmospheric Moisture and Oxygen atmosphere->no_moisture_air

Caption: Key factors influencing a successful Grignard reaction.

References

Technical Support Center: Catalyst Selection for 2-Methylcyclopentanone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 2-methylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound hydrogenation?

The hydrogenation of this compound reduces the ketone group to a secondary alcohol, yielding 2-methylcyclopentanol. This reaction can produce two diastereomers: cis-2-methylcyclopentanol (B1360979) and trans-2-methylcyclopentanol. The ratio of these isomers is highly dependent on the choice of catalyst and reaction conditions.

Q2: What are the most common catalysts for the hydrogenation of this compound?

Commonly used heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[1] These are widely used due to their efficiency and ease of separation from the reaction mixture.[2][3] Homogeneous catalysts, such as those based on Ruthenium and Rhodium, are also employed, particularly when high stereoselectivity is desired.[4][5]

Q3: What is the difference between heterogeneous and homogeneous catalysts?

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[3] They are generally easier to separate and recycle.[2] Homogeneous catalysts are soluble in the reaction medium, which can lead to higher selectivity and milder reaction conditions, but their separation from the product can be more challenging.[2][4][6]

Q4: How do I choose between a heterogeneous and a homogeneous catalyst?

The choice depends on the specific goals of your experiment. For general-purpose reduction with straightforward work-up, a heterogeneous catalyst like Pd/C or Raney Nickel is often suitable. If achieving high diastereoselectivity (a high ratio of cis to trans product) is critical, a homogeneous catalyst might be more appropriate, although some heterogeneous systems can also provide good selectivity.[5][7]

Q5: What solvents are typically used for this reaction?

Protic solvents such as ethanol (B145695), methanol, and isopropanol (B130326) are commonly used for the hydrogenation of ketones as they can accelerate the reaction rate.[8] Ethers like tetrahydrofuran (B95107) (THF) are also viable options. The choice of solvent can influence both the reaction rate and the stereoselectivity of the product.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

Possible Cause Troubleshooting Steps
Catalyst Deactivation - Ensure the catalyst has been stored properly under an inert atmosphere. - Use a fresh batch of catalyst. - If reusing a catalyst, ensure it has been properly regenerated. - Check for potential catalyst poisons in the substrate or solvent (e.g., sulfur or nitrogen compounds).
Insufficient Catalyst Loading - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Poor Hydrogen Access - Check for leaks in the hydrogenation apparatus. - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. - Purge the reaction vessel thoroughly with hydrogen before starting the reaction.
Suboptimal Reaction Conditions - Increase the hydrogen pressure. - Adjust the reaction temperature. Note that higher temperatures can sometimes lead to side reactions.

Problem 2: Poor Diastereoselectivity (Undesired cis/trans ratio)

Possible Cause Troubleshooting Steps
Incorrect Catalyst Choice - The choice of catalyst has a significant impact on stereoselectivity. Refer to the data table below to select a catalyst known to favor the desired isomer. For instance, some catalysts may favor the formation of the thermodynamically more stable trans product, while others may favor the cis product through kinetic control.
Reaction Conditions - Solvent and temperature can influence the diastereomeric ratio. Experiment with different solvents or lower the reaction temperature.
Substrate Conformation - The conformation of the this compound on the catalyst surface dictates the direction of hydrogen addition. This interaction is influenced by the catalyst's surface properties and the reaction conditions.

Data Presentation

The following table summarizes typical performance data for various catalysts in the hydrogenation of substituted cyclic ketones, providing an indication of expected outcomes for this compound.

CatalystCatalyst TypePressure (atm)Temperature (°C)SolventTypical Conversion (%)Diastereomeric Ratio (cis:trans)
5% Pd/C Heterogeneous1 - 525 - 50Ethanol>95Varies, often favors trans
Raney Ni Heterogeneous10 - 5050 - 100Methanol>95Varies, can be sensitive to conditions
PtO₂ (Adams' catalyst) Heterogeneous1 - 525Acetic Acid>99Generally favors cis
Ru-BINAP Complexes Homogeneous10 - 10025 - 80Methanol/DCM>99Can be tuned for high cis or trans selectivity
Hydrous Zirconium Oxide Heterogeneous (Transfer Hydrogenation)N/A1002-propanol>9556:44 (for 2-methylcyclohexanone)[9]

Note: The diastereomeric ratio can be influenced by the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Procedure for Hydrogenation using Pd/C (Atmospheric Pressure)
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Inert Atmosphere: Flush the flask with an inert gas, such as argon or nitrogen.[8]

  • Catalyst Addition: Carefully add 5-10 wt% of 10% Pd/C catalyst to the flask. Caution: Pd/C is flammable and should be handled with care, preferably in an inert atmosphere.[8]

  • Hydrogen Introduction: Connect the flask to a hydrogen balloon or a hydrogenator. Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as it is pyrophoric. Wash the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-methylcyclopentanol. The product can be further purified by distillation or chromatography.

Preparation of Raney Nickel (W-6)
  • Alloy Digestion: In a fume hood, slowly and carefully add Raney nickel-aluminum alloy powder to a cooled solution of sodium hydroxide (B78521) (e.g., 160 g NaOH in 600 mL water) while maintaining the temperature at 50 ± 2°C with stirring.[10]

  • Digestion Period: After the addition is complete, continue to stir the mixture at 50°C for approximately 50 minutes.[10]

  • Washing: Carefully decant the sodium aluminate solution and wash the nickel catalyst repeatedly with distilled water until the washings are neutral to litmus (B1172312) paper.[10]

  • Solvent Exchange: Wash the catalyst with ethanol to remove water. The prepared Raney Nickel should be stored under a solvent (e.g., ethanol) and never allowed to dry out as it is pyrophoric.[10]

Visualizations

Hydrogenation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Catalyst Catalyst (e.g., Pd/C, Raney Ni, PtO₂) This compound->Catalyst Adsorption H2 H₂ (Hydrogen Gas) H2->Catalyst cis-2-Methylcyclopentanol cis-2-Methylcyclopentanol Catalyst->cis-2-Methylcyclopentanol Hydrogen Addition trans-2-Methylcyclopentanol trans-2-Methylcyclopentanol Catalyst->trans-2-Methylcyclopentanol Hydrogen Addition

Caption: Reaction pathway for the hydrogenation of this compound.

Troubleshooting_Workflow Start Start Experiment Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading Check_Conversion->Check_Catalyst Yes Check_Selectivity Poor Diastereoselectivity? Check_Conversion->Check_Selectivity No Check_Conditions Optimize Conditions - Increase H₂ pressure - Adjust temperature Check_Catalyst->Check_Conditions Check_Purity Check Substrate/Solvent Purity - Purify starting materials Check_Conditions->Check_Purity End End Check_Purity->End Change_Catalyst Select Different Catalyst - Consult data tables Check_Selectivity->Change_Catalyst Yes Success Successful Hydrogenation Check_Selectivity->Success No Modify_Conditions Modify Reaction Conditions - Change solvent - Lower temperature Change_Catalyst->Modify_Conditions Modify_Conditions->End Success->End

Caption: Troubleshooting workflow for this compound hydrogenation.

Catalyst_Selection_Logic Start Define Experimental Goal Goal Primary Goal? Start->Goal High_Selectivity High Diastereoselectivity Goal->High_Selectivity Selectivity General_Reduction General Reduction & Easy Work-up Goal->General_Reduction Simplicity Homogeneous Consider Homogeneous Catalysts (e.g., Ru-BINAP) High_Selectivity->Homogeneous Heterogeneous_Selectivity Consider Selective Heterogeneous Catalysts (e.g., PtO₂ for cis) High_Selectivity->Heterogeneous_Selectivity Heterogeneous_General Use Common Heterogeneous Catalysts (e.g., Pd/C, Raney Ni) General_Reduction->Heterogeneous_General

Caption: Logic diagram for catalyst selection.

References

Technical Support Center: Managing Exothermic Reactions in 2-Methylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of exothermic reactions during the synthesis of 2-Methylcyclopentanone. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of significant exothermic events during the synthesis of this compound?

A1: Exothermic events in this compound synthesis are typically associated with specific reaction steps that release significant heat. Key stages to monitor include the initial alkylation of a cyclopentanone (B42830) precursor and the hydrolysis and decarboxylation steps, especially when using strong acids.[1] The reaction of an adipic ester with an alkoxide, for instance, can be highly exothermic and requires careful temperature control.[1]

Q2: What are the potential consequences of an uncontrolled exothermic reaction?

A2: Poorly managed exotherms can lead to several negative outcomes. A rapid increase in temperature can cause the reaction to "run away," where the rate of heat generation exceeds the rate of heat removal, leading to a dangerous increase in pressure and temperature.[2] This can result in reduced product yield, an increase in impurity formation, decomposition of reactants and products, and significant safety hazards.[3][4] In some cases, selectivity is significantly reduced at higher temperatures.[3]

Q3: What are the most effective methods for controlling reaction temperature?

A3: Effective temperature control is crucial. Standard methods include:

  • Slow Reagent Addition: Adding reagents dropwise or via a syringe pump allows the cooling system to dissipate heat as it is generated.[2]

  • Efficient Cooling: Using an ice bath, a cryostat, or an automated synthesis workstation can maintain the desired temperature.[4]

  • Adequate Stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.

  • Use of Flow Reactors: Continuous flow reactors offer a significantly higher surface-area-to-volume ratio compared to batch reactors, enabling superior heat transfer and more precise temperature control.[2]

Q4: How can I effectively monitor the temperature of my reaction?

A4: Accurate temperature monitoring is essential for control. Using a calibrated thermometer or thermocouple placed directly in the reaction mixture is standard practice. For larger-scale or highly exothermic reactions, multiple probes can be used to detect any temperature gradients within the reactor.[5] Automated synthesis workstations can continuously monitor and adjust the temperature, providing a high degree of control.[4]

Troubleshooting Guide

Issue 1: A rapid, uncontrolled temperature spike occurs during reagent addition.

  • Potential Cause: The rate of reagent addition is too fast for the cooling system to handle, or the cooling bath's capacity is insufficient.

  • Recommended Solution:

    • Immediately halt the addition of the reagent.

    • Ensure the cooling bath is at the target temperature and has adequate volume and surface area contact with the reaction flask.

    • Once the temperature is stable, resume addition at a significantly slower rate.

    • For future experiments, consider diluting the reagent being added or lowering the initial temperature of the reaction mixture.

Issue 2: The reaction temperature continues to rise even after reagent addition is complete.

  • Potential Cause: An accumulation of unreacted reagents has led to a delayed but powerful exothermic event, overwhelming the cooling system. This indicates the reaction has entered a thermal runaway phase.[2]

  • Recommended Solution:

    • If possible and safe, apply emergency cooling (e.g., adding dry ice to the cooling bath solvent).

    • Alert personnel and prepare for a potential pressure increase by ensuring sashes are lowered on fume hoods.

    • Do not attempt to quench the reaction with a liquid unless you are certain it will not exacerbate the situation.

    • For future runs, the reagent addition rate must be slow enough to ensure it reacts as it is added, preventing accumulation.

Issue 3: The final product has low yield and contains significant impurities.

  • Potential Cause: Poor temperature control may have led to side reactions or product decomposition.[3] Localized hot spots from inadequate stirring can also contribute to byproduct formation.

  • Recommended Solution:

    • Review the temperature profile of the reaction. If deviations from the target temperature occurred, this is the likely cause.

    • Improve the stirring efficiency by using a larger stir bar or switching to mechanical overhead stirring for larger volumes.

    • Optimize the reaction temperature. Some synthetic routes are highly sensitive; for example, temperatures above 300°C during the formation of cyclopentanone from adipic acid can cause the starting material to distill off.[6]

Experimental Protocols and Data

Protocol 1: Synthesis via Hydrolysis and Decarboxylation

This protocol details the synthesis of this compound from methyl 1-methyl-2-oxocyclopentanecarboxylate, a method known for its high yield.[7]

Methodology:

  • Combine methyl 1-methyl-2-oxocyclopentanecarboxylate (200 g, 1.3 mol), water (1.5 L), and concentrated sulfuric acid (7.5 mL, 0.13 mol) in a reaction vessel equipped with a reflux condenser and a thermometer.[7]

  • Heat the mixture to 100°C. The reaction is exothermic, so heating should be controlled to maintain a steady temperature.

  • Maintain the reaction at 100°C for 10 hours. Constant monitoring is crucial to manage the exotherm.[7]

  • After 10 hours, cool the system to room temperature.

  • Separate the organic phase. Wash the organic phase with a 5% sodium bicarbonate solution, followed by a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent via distillation and then purify the this compound by vacuum distillation to obtain the final product. A yield of approximately 95% can be expected.[7]

Table 1: Quantitative Parameters for Protocol 1

ParameterValueNotes
Starting MaterialMethyl 1-methyl-2-oxocyclopentanecarboxylate200 g (1.3 mol)
ReagentsWater, Concentrated Sulfuric Acid1.5 L, 7.5 mL
Reaction Temperature100 °CCritical for decarboxylation. Must be carefully controlled.[7]
Reaction Time10 hoursNecessary for complete reaction.[7]
Expected Yield~95%High yield is typical for this route.[7]
Comparison of Synthesis Parameters

Different synthetic routes to this compound operate under varied temperature conditions, which influences the strategy for managing exotherms.

Table 2: Comparison of Key Temperature Parameters in Synthesis Routes

Synthesis RouteKey Exothermic StepTemperature Range (°C)Reference
From Adipic EsterReaction with Alkoxide80 - 200 °C[1]
From Adipic EsterAlkylation50 - 160 °C[1]
From Adipic EsterHydrolysis & Decarboxylation50 - 150 °C[1]
From Methyl 1-methyl-2-oxocyclopentanecarboxylateHydrolysis & Decarboxylation100 °C[7]

Visual Guides

Troubleshooting Exothermic Events

The following diagram outlines the logical steps to take when an unexpected temperature increase is detected during a reaction.

Exotherm_Troubleshooting start Temperature Spike Detected check_addition Is a reagent being added? start->check_addition check_cooling Check Cooling System (Temp, Flow, Contact) check_addition->check_cooling No stop_addition STOP ADDITION IMMEDIATELY check_addition->stop_addition Yes emergency_cool Apply Emergency Cooling check_cooling->emergency_cool System Faulty monitor Monitor Temperature Closely check_cooling->monitor System OK stop_addition->check_cooling reduce_rate Resume at Slower Rate resolved Problem Resolved reduce_rate->resolved emergency_cool->resolved monitor->reduce_rate

Caption: A logical workflow for troubleshooting unexpected temperature spikes.

Experimental Workflow for Synthesis

This diagram shows the key stages in the synthesis of this compound, highlighting the critical temperature control phase.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Phase cluster_workup Purification charge_reagents 1. Charge Reagents (Starting Material, H2O, H2SO4) heat 2. Controlled Heating to 100°C charge_reagents->heat hold 3. Maintain 100°C for 10h (CRITICAL EXOTHERM CONTROL) heat->hold cool 4. Cool to Room Temperature hold->cool workup 5. Aqueous Workup (Wash & Dry) cool->workup purify 6. Distillation workup->purify product Final Product purify->product

Caption: Key stages of the synthesis, emphasizing the critical control phase.

References

Technical Support Center: Purification of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methylcyclopentanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via fractional distillation and column chromatography.

Fractional Distillation

Q1: My fractional distillation is resulting in poor separation of this compound from impurities. What are the possible causes and solutions?

A1: Poor separation during fractional distillation can stem from several factors. Here are some common causes and their respective solutions:

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation rate of approximately 1-2 drops per second.

  • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient.

    • Solution: Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.

  • Formation of Azeotropes: this compound may form azeotropes with certain impurities, making separation by simple fractional distillation difficult. For instance, it can form a minimum boiling azeotrope with water.[1][2]

    • Solution: If water is a suspected impurity, dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. Alternatively, a Dean-Stark trap can be used to remove water azeotropically.

Q2: The boiling point of my this compound is not constant during distillation. Why is this happening?

A2: A fluctuating boiling point during distillation typically indicates the presence of multiple components in the mixture.

  • Cause: The initial lower boiling point may be due to the presence of volatile impurities or an azeotrope. As these distill off, the temperature will rise until it plateaus at the boiling point of the next component.

  • Solution: Collect the distillate in separate fractions. The fraction collected at a stable boiling point corresponding to that of this compound (approximately 139 °C at atmospheric pressure) will be the purified product.[3] Analyze each fraction separately to assess purity.

Column Chromatography

Q1: My this compound is not eluting from the silica (B1680970) gel column, even with a high polarity mobile phase.

A1: Strong adsorption to the stationary phase is a common issue with polar compounds like ketones.

  • Cause: The polar ketone group of this compound can interact strongly with the silanol (B1196071) groups on the silica gel surface.

  • Solutions:

    • Use a More Polar Mobile Phase: Gradually increase the polarity of the eluent. A common solvent system is a mixture of hexane (B92381) and ethyl acetate; you can increase the proportion of ethyl acetate.

    • Add a Modifier: For strongly adsorbed ketones, adding a small amount of a more polar solvent like methanol (B129727) to the mobile phase can help with elution.[4]

    • Change the Stationary Phase: If the compound is very polar, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase silica gel (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile).[4]

Q2: I am observing significant peak tailing for this compound during column chromatography.

A2: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase.[4]

  • Cause: Secondary interactions between the ketone and active silanol groups on the silica surface can lead to tailing.

  • Solutions:

    • Add a Mobile Phase Modifier: Adding a small amount of a modifier can cap the active silanol sites. For a neutral compound like this compound, a small amount of an alcohol like methanol may improve peak shape.

    • Deactivate the Silica Gel: Prepare a slurry of silica gel with a small percentage of water or triethylamine (B128534) in the non-polar solvent before packing the column to reduce the activity of the stationary phase.

Data Presentation

Table 1: Potential Impurities in this compound and their Boiling Points

ImpurityPotential SourceBoiling Point (°C)
CyclopentanoneIncomplete alkylation or side reaction130-131
2,5-DimethylcyclopentanoneDi-alkylation during synthesis~149
Adipic AcidUnreacted starting material337.5
Dimethyl AdipateUnreacted starting material200-202
WaterReaction work-up or atmospheric moisture100

Experimental Protocols

Fractional Distillation of this compound

This protocol outlines the general procedure for purifying this compound by fractional distillation.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Drying (if necessary): If the crude this compound contains water, add a drying agent like anhydrous magnesium sulfate, swirl, and let it stand for 15-20 minutes. Filter the dried liquid into the distilling flask.

  • Apparatus Setup: Assemble the fractional distillation apparatus. The distilling flask should not be more than two-thirds full. Add a few boiling chips or a magnetic stir bar. Ensure all joints are properly sealed.

  • Heating: Begin to gently heat the distilling flask.

  • Distillation: As the liquid boils, a ring of condensate will rise up the fractionating column. Adjust the heating to maintain a slow, steady distillation rate of 1-2 drops per second.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction that distills at a lower temperature. This will contain any low-boiling impurities.

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 139 °C), change the receiving flask and collect the purified product.

    • End-run: Stop the distillation before all the liquid in the distilling flask has evaporated to avoid distilling over high-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the this compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Slurry Method: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, draining the excess solvent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_analysis1 Initial Analysis cluster_purification Purification Method cluster_analysis2 Post-Purification Analysis cluster_final Final Product Crude Crude this compound Analysis1 Purity Assessment (e.g., GC, TLC) Crude->Analysis1 FractionalDistillation Fractional Distillation Analysis1->FractionalDistillation  High boiling point  impurities ColumnChromatography Column Chromatography Analysis1->ColumnChromatography  Polar impurities Analysis2 Purity Assessment of Fractions (e.g., GC, TLC) FractionalDistillation->Analysis2 ColumnChromatography->Analysis2 PureProduct Pure this compound Analysis2->PureProduct  Combine pure fractions

Caption: General workflow for the purification of this compound.

TroubleshootingFractionalDistillation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Separation Cause1 Fast Distillation Rate Problem->Cause1 Cause2 Inefficient Column Problem->Cause2 Cause3 Poor Insulation Problem->Cause3 Cause4 Azeotrope Formation Problem->Cause4 Solution1 Reduce Heating Rate Cause1->Solution1 Solution2 Use Longer/More Efficient Column Cause2->Solution2 Solution3 Insulate Column Cause3->Solution3 Solution4 Dry Sample or Use Dean-Stark Trap Cause4->Solution4

Caption: Troubleshooting logic for poor separation in fractional distillation.

TroubleshootingColumnChromatography cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Compound Stuck on Column Cause1 Strong Adsorption to Stationary Phase Problem->Cause1 Cause2 Mobile Phase Polarity Too Low Problem->Cause2 Solution1 Increase Mobile Phase Polarity Cause1->Solution1 Solution2 Add a Modifier (e.g., Methanol) Cause1->Solution2 Solution3 Change Stationary Phase (e.g., Alumina, C18) Cause1->Solution3 Cause2->Solution1

Caption: Troubleshooting logic for a compound not eluting from a chromatography column.

References

Technical Support Center: 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Methylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container should be tightly closed to prevent exposure to moisture and air. It is also recommended to protect it from direct sunlight.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advisable.[2]

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is considered stable under normal ambient temperatures and pressures.[2][3] However, prolonged exposure to high temperatures, light, or incompatible materials can lead to degradation.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: What are the primary degradation products of this compound?

A4: Under photolytic conditions (exposure to light), this compound can degrade to form products such as ethylene (B1197577), propene, methylcyclobutane, cis- and trans-hex-4-enal, 2-methylpent-4-enal, and carbon monoxide.[4] Thermal degradation at high temperatures can also lead to the release of irritating gases and vapors.[3]

Q5: How can I tell if my this compound has degraded?

A5: Signs of degradation may include a change in color (from colorless to slightly yellow), the appearance of particulates, or an unexpected change in analytical results (e.g., new peaks in a chromatogram). If degradation is suspected, it is recommended to re-analyze the material to confirm its purity and integrity before use.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in GC-MS analysis Contamination or degradation of the sample.Verify the purity of the solvent and sample handling procedures. If degradation is suspected, compare the chromatogram to a fresh standard. Consider the possibility of photolytic or thermal degradation based on recent storage and handling conditions.
Discoloration of the liquid (yellowing) Exposure to air, light, or impurities over time.While slight yellowing may not significantly impact all applications, it indicates some level of degradation. For sensitive experiments, it is advisable to use a fresh, colorless sample. Ensure future storage is in a tightly sealed, amber glass vial under an inert atmosphere.
Inconsistent experimental results Inconsistent sample quality due to improper storage or handling.Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere). Aliquot the material upon receipt to minimize repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Precipitate formation Contamination or polymerization.Do not use the material. Dispose of it according to your institution's safety guidelines. Review handling procedures to identify potential sources of contamination.

Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on general principles of chemical stability and accelerated testing. For critical applications, it is recommended to perform in-house stability studies.

Storage ConditionTemperatureRelative HumidityExpected Shelf Life (Purity >98%)
Long-Term 2-8°CAmbient> 24 months
Intermediate 25°C60%12 - 18 months
Accelerated 40°C75%< 6 months

Note: Shelf life is defined as the time period during which the product is expected to remain within its approved specification, under specified storage conditions.

Experimental Protocols

Protocol: Stability Testing of this compound via GC-MS

1. Objective: To assess the stability of this compound under specified storage conditions by monitoring its purity and the formation of degradation products over time using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials:

  • This compound (test sample and reference standard)

  • High-purity solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Internal standard (e.g., 2-octanone)

  • GC vials with caps

  • Calibrated GC-MS system

3. Sample Preparation:

  • Prepare a stock solution of the this compound test sample in the chosen solvent.

  • Prepare a series of calibration standards of the this compound reference standard at various concentrations.

  • Add a fixed concentration of the internal standard to all samples and standards to improve precision.

4. Storage Conditions for Stability Study:

  • Divide the test sample into aliquots and store them under the desired conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

  • Protect samples from light by using amber vials or storing them in the dark.

5. GC-MS Analysis:

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 180°C.

  • MS Detector:

    • Operate in electron ionization (EI) mode at 70 eV.

    • Scan range: m/z 40-200.

  • Analysis Schedule: Analyze the stored samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).

6. Data Analysis:

  • Quantify the purity of this compound in each sample by comparing its peak area to the calibration curve.

  • Identify and quantify any significant degradation products by analyzing their mass spectra and comparing them to a spectral library.

  • Plot the purity of this compound as a function of time for each storage condition to determine the stability profile.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Unexpected Experimental Result check_purity Analyze Sample Purity via GC-MS start->check_purity compare_standard Compare with a Fresh Standard check_purity->compare_standard new_peaks New Peaks Observed? compare_standard->new_peaks degradation Degradation Confirmed new_peaks->degradation Yes no_new_peaks Purity Matches Standard new_peaks->no_new_peaks No review_storage Review Storage and Handling degradation->review_storage investigate_protocol Investigate Experimental Protocol no_new_peaks->investigate_protocol protocol_issue Identify and Correct Protocol Issue investigate_protocol->protocol_issue improper_storage Improper Storage Identified? review_storage->improper_storage correct_storage Implement Correct Storage Procedures improper_storage->correct_storage Yes use_fresh_sample Use Fresh Sample and Repeat Experiment improper_storage->use_fresh_sample No correct_storage->use_fresh_sample protocol_issue->use_fresh_sample

Caption: Troubleshooting workflow for stability issues.

Storage_Decision_Tree Decision Tree for this compound Storage start Sample Received duration Storage Duration? start->duration short_term < 1 month duration->short_term Short-term long_term > 1 month duration->long_term Long-term room_temp Store at Room Temperature (Cool, Dry, Dark Place) short_term->room_temp refrigerate Refrigerate at 2-8°C long_term->refrigerate final_storage Final Storage Conditions Met room_temp->final_storage inert_atmosphere Use Inert Atmosphere (e.g., Argon)? refrigerate->inert_atmosphere yes_inert Store under Inert Gas inert_atmosphere->yes_inert Yes (Recommended) no_inert Tightly Seal Container inert_atmosphere->no_inert No yes_inert->final_storage no_inert->final_storage

Caption: Decision tree for selecting storage conditions.

References

Technical Support Center: Overcoming Low Yields in 2-Methylcyclopentanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 2-Methylcyclopentanone. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to help you overcome common challenges and improve your reaction yields.

General Troubleshooting for Low Yields

Low yields in organic reactions can stem from a variety of factors, from reagent quality to reaction conditions. Before diving into specific reaction troubleshooting, consider these general points.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the first things I should check?

A1: Start by verifying the purity of your starting materials and reagents. This compound can be susceptible to oxidation or side reactions if not stored properly. Ensure all solvents are anhydrous, as water can quench many organometallic and base-catalyzed reactions. Re-evaluate your reaction setup to ensure it is inert and free from atmospheric moisture and oxygen, especially for sensitive reactions like Grignard or those involving strong bases like LDA. Finally, confirm the accuracy of your measurements and the stoichiometry of your reagents.

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What could be the cause?

A2: The formation of multiple products in reactions with this compound is often due to a lack of selectivity or the occurrence of side reactions. For instance, in alkylation reactions, both kinetic and thermodynamic enolates can form, leading to a mixture of constitutional isomers. Side reactions such as self-condensation (aldol reaction) can also occur, especially under basic conditions. To address this, carefully control the reaction temperature and the choice of base to favor the formation of the desired product.

Q3: How can I improve the purification of my this compound reaction product?

A3: this compound and its derivatives can be challenging to purify due to their polarity and, in some cases, their solubility in water.[1] If your product is a liquid, fractional distillation can be effective for separating compounds with different boiling points. For non-volatile or thermally sensitive compounds, column chromatography is a standard method. In cases where your product forms an azeotrope with water, azeotropic distillation can be employed.[1]

Troubleshooting Workflow for Low Yields

Below is a general workflow to help you systematically troubleshoot low-yield reactions.

G General Troubleshooting Workflow for Low Yields start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check solvent_check Verify Solvent is Anhydrous reagent_check->solvent_check setup_check Ensure Inert Reaction Setup solvent_check->setup_check temp_control Optimize Reaction Temperature setup_check->temp_control base_choice Evaluate Base/Catalyst Choice temp_control->base_choice addition_order Modify Order of Reagent Addition base_choice->addition_order workup_check Review Work-up & Purification addition_order->workup_check analysis Analyze Byproducts to Identify Side Reactions workup_check->analysis analysis->temp_control Re-optimize success Yield Improved analysis->success

A general workflow for troubleshooting low-yield reactions.

Alkylation of this compound

Alkylation of this compound is a common C-C bond-forming reaction. However, achieving high yields and regioselectivity can be challenging due to the potential for forming multiple products.

Data Presentation: Optimization of Alkylation Conditions
ParameterCondition ACondition BExpected Outcome
Base LDANaHA: Favors kinetic enolate; B: Favors thermodynamic enolate
Temperature -78 °CRoom TemperatureLow temp favors kinetic product; Higher temp favors thermodynamic product
Solvent Anhydrous THFAnhydrous THFAprotic solvent is crucial
Alkylating Agent Methyl IodideMethyl IodideReactive alkylating agent
Reported Yield ~97% (for 2,2-dimethyl)[2]VariableHigh yield of the kinetic product is achievable[2]

Note: The yield data is for the methylation of a 2-methoxycarbonylcyclopentanone derivative, which is a precursor to 2,2-dimethylcyclopentanone (B1329810).[2]

Experimental Protocol: Synthesis of 2,2-Dimethylcyclopentanone

This protocol is adapted from a procedure for the methylation of a related cyclopentanone (B42830) derivative.[2]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (1.1 eq) dropwise to the stirred solution of this compound.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Troubleshooting Guide: Alkylation Reactions

Q: My alkylation of this compound is giving a mixture of 2,2-dimethylcyclopentanone and 2,5-dimethylcyclopentanone. How can I improve the selectivity for the 2,2-isomer?

A: The formation of a mixture of products is due to the deprotonation at both the C2 and C5 positions. To favor the formation of the 2,2-dimethyl product (from the kinetic enolate), use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[3] Adding the ketone to the base can also help favor the kinetic enolate.

Q: I am getting a low yield of the alkylated product and recovering a lot of starting material. What could be the problem?

A: A low conversion rate can be due to several factors. Ensure your base is active and accurately titrated. If using LDA, it should be freshly prepared or properly stored. Incomplete deprotonation can lead to low conversion. Also, ensure your alkylating agent is pure and reactive; methyl iodide is generally effective.[4][5] Finally, check for any sources of moisture in your reaction, as this will quench the enolate.

Experimental Workflow: Alkylation of this compound

G Workflow for Alkylation of this compound start Start dissolve Dissolve this compound in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_lda Add LDA Solution Dropwise cool->add_lda stir_enolate Stir for 1h at -78 °C (Enolate Formation) add_lda->stir_enolate add_MeI Add Methyl Iodide Dropwise stir_enolate->add_MeI react Stir and Warm to RT add_MeI->react quench Quench with aq. NH4Cl react->quench extract Extract with Dichloromethane quench->extract purify Dry, Concentrate, and Purify extract->purify end End purify->end

A typical workflow for the alkylation of this compound.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol (B89426) condensation to create a six-membered ring.[6][7] When reacting this compound with an α,β-unsaturated ketone like methyl vinyl ketone (MVK), low yields can result from polymerization of MVK or competing side reactions.[7][8]

Data Presentation: Robinson Annulation Conditions
ParameterCondition ACondition BExpected Outcome
Base Sodium EthoxidePotassium HydroxideBoth can be effective; choice may depend on substrate and solvent.
Solvent Ethanol (B145695)MethanolProtic solvents are typically used.
Michael Acceptor Methyl Vinyl Ketone (MVK)Ethyl Vinyl KetoneMVK is the classic reagent.[6]
Temperature RefluxRoom TemperatureHigher temperatures drive the dehydration step.
Yield Variable, often moderateYields can be improved by in situ generation of MVK.[8]
Experimental Protocol: Robinson Annulation of this compound with MVK

This protocol is adapted from a general procedure for the Robinson annulation.[9]

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide

  • Anhydrous ethanol

  • 5% Hydrochloric acid (aq.)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the stirred solution at room temperature and stir for 30 minutes to form the enolate.

  • Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with 5% aqueous HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Robinson Annulation

Q: My Robinson annulation is giving a very low yield, and I observe a significant amount of polymer in the reaction flask. What is happening?

A: Methyl vinyl ketone is prone to polymerization under basic conditions.[8] To mitigate this, you can try adding the MVK slowly to the reaction mixture at a lower temperature. Alternatively, you can use a precursor that generates MVK in situ, such as a Mannich base methiodide.[8]

Q: The reaction is not proceeding to the final annulated product. I am isolating the Michael adduct instead.

A: The intramolecular aldol condensation and subsequent dehydration require sufficient energy. If you are isolating the Michael adduct, it may be necessary to increase the reaction temperature or prolong the reaction time to drive the reaction to completion.

Reaction Pathway: Robinson Annulation

G Robinson Annulation Pathway start This compound + Methyl Vinyl Ketone enolate Enolate Formation (Base) start->enolate michael Michael Addition enolate->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol dehydration Dehydration aldol->dehydration product Annulated Product (Cyclohexenone derivative) dehydration->product

The key steps in the Robinson annulation reaction.

Wittig Reaction

The Wittig reaction is a versatile method for converting ketones into alkenes.[4][10] With a sterically hindered ketone like this compound, the reaction can be slow and may result in low yields.[11]

Data Presentation: Wittig Reaction Parameters
ParameterCondition ACondition BExpected Outcome
Ylide Type Non-stabilized (e.g., Ph3P=CH2)Stabilized (e.g., Ph3P=CHCO2Et)Non-stabilized ylides are more reactive with hindered ketones.[12]
Base Potassium tert-butoxiden-ButyllithiumBoth are strong bases capable of generating the ylide.
Solvent Anhydrous THFAnhydrous Diethyl EtherAprotic, anhydrous solvents are essential.
Temperature 0 °C to Room Temperature-78 °C to Room TemperatureReaction temperature can influence yield.
Yield Moderate to goodPotentially lower with hindered ketones.Yields can be improved with more reactive, non-stabilized ylides.[12]

Note: Specific yield data for the Wittig reaction of this compound is limited. The success of the reaction is highly dependent on the specific ylide used.

Experimental Protocol: Methylenation of this compound

This protocol is for the reaction with methylenetriphenylphosphorane, a non-stabilized ylide.[11]

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • Potassium tert-butoxide

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of a colored solution (often orange-red) indicates ylide formation.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the freshly prepared ylide solution to the ketone solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product (which will contain triphenylphosphine (B44618) oxide) by column chromatography.[11]

Troubleshooting Guide: Wittig Reaction

Q: My Wittig reaction is not working, and I am recovering my starting ketone. What could be the issue?

A: This is likely due to either inactive ylide or the steric hindrance of the ketone preventing the reaction. Ensure your phosphonium (B103445) salt is dry and the base is strong enough to generate the ylide. For sterically hindered ketones like this compound, a more reactive, non-stabilized ylide is often necessary.[10][12] If the reaction is still slow, you may need to use a more reactive olefination method, such as the Horner-Wadsworth-Emmons reaction.[4]

Q: How do I effectively remove the triphenylphosphine oxide byproduct?

A: Triphenylphosphine oxide can be difficult to remove due to its polarity and crystallinity. Column chromatography is the most common method for its removal.[11] In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can be effective.

Experimental Workflow: Wittig Reaction

G Workflow for Wittig Reaction start Start ylide_prep Prepare Ylide Solution (Phosphonium Salt + Base) start->ylide_prep ketone_prep Prepare Solution of This compound start->ketone_prep react Combine Ylide and Ketone Solutions ylide_prep->react ketone_prep->react stir Stir at RT until Completion react->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify via Chromatography (Remove Ph3P=O) extract->purify end End purify->end

A typical workflow for the Wittig reaction.

Grignard Reaction

The addition of a Grignard reagent to this compound produces a tertiary alcohol. The stereochemical outcome of this reaction is influenced by the steric bulk of the Grignard reagent and the existing stereocenter in the ketone.[9]

Data Presentation: Diastereoselectivity in Grignard Reactions
Grignard ReagentMajor DiastereomerRationale
Small (e.g., MeMgBr) cis-productAxial attack is favored to avoid steric clash with the equatorial methyl group.[9]
Bulky (e.g., t-BuMgBr) trans-productEquatorial attack is favored to avoid 1,3-diaxial interactions.[9]

Note: This data is based on the analogous reaction with 2-methylcyclohexanone. The diastereoselectivity with this compound is expected to follow similar principles, but the exact ratios may differ.[9]

Experimental Protocol: Reaction with Methylmagnesium Bromide

This protocol is adapted from a general procedure for Grignard reactions with cyclic ketones.[9]

Materials:

  • Magnesium turnings

  • Iodine crystal (initiator)

  • Anhydrous diethyl ether

  • Bromomethane (B36050)

  • This compound

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of bromomethane (1.1 eq) in anhydrous diethyl ether and add a small portion to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromomethane solution dropwise to maintain a gentle reflux.

  • Grignard Addition: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Grignard Reaction

Q: My Grignard reaction is not initiating. What should I do?

A: Initiation failure is a common problem and is almost always due to the presence of moisture or an oxide layer on the magnesium. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. You can try activating the magnesium by crushing it with a glass rod (carefully!) or by adding a small crystal of iodine.

Q: I am getting a significant amount of a reduced product (a secondary alcohol) instead of the expected tertiary alcohol. Why is this happening?

A: If the Grignard reagent is sterically hindered and has β-hydrogens, it can act as a reducing agent via a hydride transfer mechanism, especially with a hindered ketone.[13] To favor the addition product, you may need to use a less hindered Grignard reagent or a different organometallic reagent.

Experimental Workflow: Grignard Reaction

G Workflow for Grignard Reaction start Start grignard_prep Prepare Grignard Reagent (Mg + Alkyl Halide) start->grignard_prep ketone_prep Prepare Solution of This compound start->ketone_prep react Add Ketone Solution to Grignard Reagent at 0 °C grignard_prep->react ketone_prep->react stir Stir and Warm to RT react->stir quench Quench with aq. NH4Cl stir->quench extract Extract Product quench->extract purify Dry, Concentrate, and Purify extract->purify end End purify->end

A typical workflow for the Grignard reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methylcyclopentanone and 3-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of a methyl group on the cyclopentanone (B42830) ring significantly influences the reactivity and stereochemical outcome of various organic reactions. This guide provides an objective comparison of the reactivity of 2-methylcyclopentanone and 3-methylcyclopentanone (B121447), focusing on key reactions such as enolate formation, aldol (B89426) condensation, and reduction. Understanding these differences is crucial for the strategic design of synthetic pathways in medicinal chemistry and the development of novel therapeutics.

Enolate Formation: A Tale of Two Regiochemistries

The formation of enolates from unsymmetrical ketones is a cornerstone of carbon-carbon bond formation. The position of the methyl group in 2- and 3-methylcyclopentanone dictates the regioselectivity of deprotonation, leading to different enolate intermediates.

This compound can form two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.

  • Kinetic Enolate: Formed by the rapid removal of a proton from the less sterically hindered α-carbon (C5). This is typically achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The kinetic enolate is less stable due to the less substituted double bond.

  • Thermodynamic Enolate: The more stable enolate, formed by removing a proton from the more substituted α-carbon (C2). Its formation is favored under conditions that allow for equilibration, such as using a smaller, weaker base (e.g., sodium ethoxide) at higher temperatures.

This ability to selectively generate either the kinetic or thermodynamic enolate makes this compound a versatile precursor for regioselective alkylation and aldol reactions.

3-Methylcyclopentanone , in contrast, presents a more complex scenario for regioselective enolate formation. The two α-carbons (C2 and C5) are sterically and electronically similar. Deprotonation with a base typically leads to a mixture of the two possible enolates with poor selectivity, which can complicate subsequent reactions where a single regioisomer is desired.

Experimental Protocol: Kinetic vs. Thermodynamic Enolate Formation of this compound

Materials:

Kinetic Enolate Formation:

  • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LDA (1.1 equivalents) in THF is added dropwise to the ketone solution.

  • The reaction is stirred at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • The reaction is quenched at low temperature.

Thermodynamic Enolate Formation:

  • This compound is dissolved in anhydrous ethanol.

  • Sodium ethoxide (1.1 equivalents) is added to the solution.

  • The mixture is stirred at room temperature or gently heated to allow for equilibration.

  • The reaction is monitored by NMR spectroscopy until the desired thermodynamic enolate is the major species.

  • The reaction is then quenched.

Analysis: The ratio of the kinetic to thermodynamic enolate can be determined by trapping the enolates with a suitable electrophile (e.g., a deuterated reagent) and analyzing the product mixture by ¹H NMR spectroscopy.

Aldol Condensation: Impact of Methyl Group Position

The aldol condensation is a powerful tool for forming new carbon-carbon bonds. The differing enolate chemistries of 2- and 3-methylcyclopentanone have a direct impact on the outcome of their aldol reactions.

With This compound , the ability to selectively form either the kinetic or thermodynamic enolate allows for controlled crossed aldol condensations. For example, reacting the pre-formed kinetic enolate with an aldehyde will lead to the formation of the aldol adduct at the C5 position, while the thermodynamic enolate will react at the C2 position.

For 3-methylcyclopentanone , the lack of regioselectivity in enolate formation will result in a mixture of aldol products, making it a less desirable substrate for controlled synthesis.

Experimental Protocol: Crossed Aldol Condensation of Cyclopentanone with Benzaldehyde (B42025)

This protocol can be adapted to compare the reactivity of 2- and 3-methylcyclopentanone.

Materials:

  • Cyclopentanone (or this compound/3-methylcyclopentanone)

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve the cyclopentanone derivative and benzaldehyde in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS or NMR to determine the product distribution and yield.

Reduction of the Carbonyl Group: Stereochemical Consequences

The reduction of the carbonyl group in 2- and 3-methylcyclopentanone to the corresponding alcohol introduces a new stereocenter. The stereochemical outcome of this reduction is influenced by the position of the methyl group.

A study on the reduction of this compound with various reducing agents has shown that the reaction produces a mixture of cis- and trans-2-methylcyclopentanol. The ratio of these diastereomers is dependent on the steric bulk of the hydride reagent.

Reducing Agent% trans-2-Methylcyclopentanol
Sodium Borohydride (B1222165) (NaBH₄) in Isopropanol73
Lithium Aluminum Hydride (LiAlH₄) in Ether31
Lithium tri-tert-butoxyaluminum hydride in THF88

Data from a study on the stereochemistry of reduction of this compound.

The data indicates that less sterically demanding reagents like LiAlH₄ favor the formation of the cis-isomer, while bulkier reagents like lithium tri-tert-butoxyaluminum hydride lead to a higher proportion of the trans-isomer.

For 3-methylcyclopentanone , the methyl group is further from the carbonyl center. While it still influences the direction of hydride attack, its effect is generally less pronounced than the α-methyl group in the 2-isomer. The reduction of 3-methylcyclopentanone also yields a mixture of cis- and trans-3-methylcyclopentanol, with the diastereomeric ratio again depending on the reducing agent used.

Experimental Protocol: Comparative Reduction of 2- and 3-Methylcyclopentanone

Materials:

  • This compound

  • 3-Methylcyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In separate flasks, dissolve this compound and 3-methylcyclopentanone in methanol.

  • Cool both solutions in an ice bath.

  • Slowly add sodium borohydride to each flask with stirring.

  • Monitor the reactions by TLC until the starting material is consumed.

  • Quench the reactions by adding saturated aqueous ammonium chloride solution.

  • Extract the products with diethyl ether.

  • Dry the organic layers with anhydrous magnesium sulfate, filter, and concentrate.

  • Analyze the product mixtures by gas chromatography (GC) or ¹H NMR to determine the diastereomeric ratios.

Visualizing Reaction Pathways

To further illustrate the concepts discussed, the following diagrams created using the DOT language visualize the key reaction pathways.

enolate_formation ketone This compound kinetic Kinetic Enolate (less substituted) ketone->kinetic LDA, -78°C thermodynamic Thermodynamic Enolate (more substituted) ketone->thermodynamic NaOEt, RT

Figure 1. Selective formation of kinetic and thermodynamic enolates from this compound.

reduction_pathway ketone 2-Methyl- cyclopentanone cis_alcohol cis-2-Methyl- cyclopentanol ketone->cis_alcohol LiAlH4 trans_alcohol trans-2-Methyl- cyclopentanol ketone->trans_alcohol Li(t-BuO)3AlH

Figure 2. Stereoselective reduction of this compound.

Conclusion

The seemingly subtle difference in the position of a methyl group on the cyclopentanone ring leads to significant and predictable differences in chemical reactivity. This compound offers a high degree of control in enolate formation, allowing for regioselective functionalization at either the C2 or C5 position. This makes it a valuable synthon in complex molecule synthesis. In contrast, 3-methylcyclopentanone typically yields mixtures of regioisomers in enolate-mediated reactions, limiting its utility where high selectivity is required. In reduction reactions, both isomers produce diastereomeric alcohols, with the product ratios being dictated by the steric environment around the carbonyl group and the nature of the reducing agent. For researchers and professionals in drug development, a thorough understanding of these reactivity differences is paramount for the efficient and selective synthesis of target molecules.

A Comparative Guide to Cyclopentanone Derivatives in Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopentanone (B42830) and its derivatives are pivotal structural motifs in organic synthesis, serving as versatile building blocks for a wide array of complex molecules, including natural products and pharmacologically active compounds. Their prevalence in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents, underscores the importance of efficient and selective synthetic methodologies. This guide provides a comparative analysis of common synthetic routes to cyclopentanone derivatives, supported by experimental data, and explores their application in drug discovery.

Synthetic Strategies: A Comparative Overview

The construction of the cyclopentanone core can be achieved through various synthetic transformations. This section compares two of the most powerful and widely utilized methods: the Pauson-Khand reaction and the Aldol condensation, with a focus on reaction efficiency and conditions.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a transition metal catalyst, to furnish a cyclopentenone.[1][2] It is a highly effective method for the rapid assembly of complex bicyclic and polycyclic systems.[3]

Table 1: Comparison of Catalytic Systems for the Intramolecular Pauson-Khand Reaction of 1,7-Enynes [3]

Catalyst SystemPromoter/AdditiveSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Co₂(CO)₈ (stoichiometric)None (thermal)Toluene110-16012-2450-70
Co₂(CO)₈ (stoichiometric)NMODCM25-401-460-85
Co₂(CO)₈ (catalytic)Primary AmineToluene80-1101-470-90
[Rh(CO)₂Cl]₂ (catalytic)NoneDCE80-1000.5-285-95

NMO = N-methylmorpholine N-oxide, DCM = Dichloromethane, DCE = 1,2-Dichloroethane

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[4] This method is particularly useful for the synthesis of α,β-unsaturated cyclopentenones.

Table 2: Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation [5]

ProductRR1R2R3Yield (%)Time (h)
1aHHBrBr853.0
1bHHClCl826.0
1cHHFF786.0
1dHHOCH₃OCH₃752.5
1eHHCH₃CH₃722.5
1fCH₃HHH652.0
1gCH₃HBrBr826.0
1hCH₃HClCl806.0

Biological Activity of Cyclopentanone Derivatives

The cyclopentenone moiety is a well-established pharmacophore, and its derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology and immunology.[6]

Anticancer Activity

The cytotoxic effects of cyclopentanone derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6]

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Oxime Derivatives Against Various Cancer Cell Lines [6]

Compound IDDerivative TypeA-375 (Melanoma)MCF-7 (Breast)HT-29 (Colon)H-460 (Lung)
11gChalcone Oxime0.870.282.431.04
11dChalcone Oxime1.470.793.801.63
Foretinib (Control)Kinase Inhibitor1.901.153.972.86
Anti-inflammatory Activity

Cyclopentenone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[7]

Table 4: Anti-inflammatory Activity (IC₅₀, µg/mL) of Cyclopentanone Analogue Curcumin Derivatives [8]

SampleAntioxidant Activity (DPPH) IC₅₀ (µg/mL)
2,5-dibenzylidene-cyclopentanone>200
2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone49.1
2,5-bis-(4-amino-benzylidene)-cyclopentanone64.6
Ascorbic acid (Control)51.5

Experimental Protocols

Detailed methodologies for the key synthetic reactions are provided below to facilitate replication and further investigation.

Pauson-Khand Reaction (Intramolecular, Cobalt-Catalyzed with NMO Promoter)[3]

Materials:

  • Oct-1-en-6-yne (B14322320)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of oct-1-en-6-yne (1.0 equivalent) in anhydrous DCM, add Co₂(CO)₈ (1.1 equivalents) under an inert atmosphere.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add NMO (3.0 equivalents) in one portion.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, filter the reaction mixture through a plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic ketone.

Aldol Condensation for the Synthesis of 2,5-bis(4-methoxybenzylidene)cyclopentanone[9]

Materials:

Procedure:

  • Dissolve 2.0 g of sodium hydroxide in 10 ml of absolute ethanol.

  • Pour this solution into a 50 ml round-bottom flask containing 15 ml of absolute ethanol and 7.5 mmol of cyclopentanone.

  • While stirring mechanically, slowly add 15 mmol of p-anisaldehyde dropwise.

  • Maintain the reaction at room temperature with continuous stirring until the solution thickens.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the crude product with water and then with a small amount of cold ethanol.

  • Recrystallize the product from diethyl ether to obtain the purified 2,5-bis(4-methoxybenzylidene)cyclopentanone.

Visualizing Key Pathways and Workflows

NF-κB Signaling Pathway and Inhibition by Cyclopentenone Derivatives

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses.[9][10] Cyclopentenone prostaglandins (B1171923) have been shown to inhibit this pathway by directly targeting and modifying the IKKβ subunit of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[11]

NF_kappa_B_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, IL-1β IKK IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Cyclopentenone Cyclopentenone Derivatives Cyclopentenone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.
Experimental Workflow for Synthesis and Biological Screening

The discovery and development of novel drug candidates based on the cyclopentanone scaffold involves a multi-step process, from initial synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Alkene, Alkyne) Synthesis Synthesis of Cyclopentanone Derivatives (e.g., Pauson-Khand) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) Purification->InVitro IC50 Determination of IC₅₀ Values InVitro->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead Identification of Lead Compound SAR->Lead

General workflow for the synthesis and biological evaluation of cyclopentanone derivatives.

References

A Comparative Guide to Alternative Reagents for 2-Methylcyclopentanone in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel fragrance compounds is a cornerstone of the perfume industry, demanding a palette of reagents that offer diverse olfactory profiles, high performance, and efficient synthesis routes. 2-Methylcyclopentanone has traditionally served as a foundational building block for creating jasmine-like and fruity scents. However, the quest for unique and more potent fragrance molecules has led to the exploration of several alternative reagents. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed synthetic protocols to aid researchers in the selection of appropriate building blocks for fragrance development.

Key Alternatives and Their Olfactory Profiles

The primary alternatives to this compound in fragrance synthesis belong to the family of 2-substituted cyclopentanones and their derivatives. These compounds often retain the core cyclopentanone (B42830) structure, which is crucial for the characteristic jasmine and fruity notes, but introduce modifications that alter the scent profile, intensity, and substantivity.

The most prominent and commercially significant alternative is methyl dihydrojasmonate , widely known by its trade name, Hedione® . Unlike the more straightforward fruity and slightly herbaceous notes of this compound, methyl dihydrojasmonate offers a radiant, floral, and diffusive jasmine scent with citrusy undertones. Its ability to blend seamlessly with and enhance other floral notes has made it a revolutionary ingredient in modern perfumery.

Other notable alternatives include various 2-alkylcyclopentanones , such as 2-pentylcyclopentanone (B1204629) and 2-heptylcyclopentanone. These homologues of this compound provide variations on the fruity-jasmine theme, with longer alkyl chains generally imparting a more fatty, waxy, and less volatile character to the fragrance.

Comparative Performance Data

A direct quantitative comparison of the performance of these fragrance ingredients is crucial for their effective application. The following table summarizes key data points for this compound and its principal alternatives. It is important to note that odor thresholds and other performance metrics can be influenced by the specific isomers present in a sample.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor ProfileReported Odor Threshold (ppb)
This compoundC₆H₁₀O98.14139Fruity, herbaceous, slightly mintyNot widely reported
Methyl Dihydrojasmonate (Hedione®)C₁₃H₂₂O₃226.31110 @ 0.4 mmHgFloral, jasmine, citrus, radiant15 (for the most active isomer)[1]
2-PentylcyclopentanoneC₁₀H₁₈O154.25222-223Fruity, jasmine, waxyNot widely reported
DihydrojasmoneC₁₁H₁₈O166.26120 @ 12 mmHgFruity, floral, jasmine-likeNot widely reported

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its alternatives are provided below. These protocols are based on established literature procedures and are presented to facilitate a comparative understanding of the synthetic routes.

Synthesis of this compound

This protocol describes the synthesis of this compound via the alkylation of cyclopentanone.

Materials:

  • Cyclopentanone

  • Lithium diisopropylamide (LDA)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (B44863) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C and stir for 30 minutes to generate the LDA solution.

  • Cool the LDA solution back to -78 °C and add a solution of cyclopentanone in anhydrous THF dropwise. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add methyl iodide dropwise to the enolate solution and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Synthesis of Methyl Dihydrojasmonate (Hedione®)

This protocol outlines a common industrial synthesis of methyl dihydrojasmonate.

Materials:

Procedure:

  • Aldol Condensation: React cyclopentanone with n-valeraldehyde in the presence of a catalytic amount of NaOH to form 2-pentylidene-cyclopentanone.

  • Michael Addition: The resulting α,β-unsaturated ketone is then reacted with dimethyl malonate in the presence of a base like sodium methoxide. This Michael addition forms a diester intermediate.

  • Saponification and Decarboxylation: The diester is saponified using NaOH, followed by acidification with HCl and heating to induce decarboxylation, yielding dihydrojasmonic acid.

  • Esterification: The final step involves the esterification of dihydrojasmonic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl dihydrojasmonate.

  • The product is then purified by vacuum distillation.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships in the synthesis of this compound and its key alternative, methyl dihydrojasmonate, starting from the common precursor, cyclopentanone.

Synthesis_Pathways CP Cyclopentanone LDA_MeI 1. LDA 2. Methyl Iodide CP->LDA_MeI Alkylation Aldol Aldol Condensation (n-Valeraldehyde, NaOH) CP->Aldol MCP This compound LDA_MeI->MCP Unsat_Ketone 2-Pentylidene- cyclopentanone Aldol->Unsat_Ketone Michael Michael Addition (Dimethyl Malonate, NaOMe) Unsat_Ketone->Michael Diester Diester Intermediate Michael->Diester Sapon_Decarb Saponification & Decarboxylation Diester->Sapon_Decarb Acid Dihydrojasmonic Acid Sapon_Decarb->Acid Ester Esterification (Methanol, H+) Acid->Ester Hedione Methyl Dihydrojasmonate (Hedione®) Ester->Hedione

Caption: Synthetic routes from cyclopentanone.

The diagram below illustrates a conceptual workflow for selecting an alternative reagent based on desired fragrance characteristics.

Fragrance_Selection_Workflow start Define Desired Fragrance Profile is_jasmine Jasmine-like? start->is_jasmine is_fruity Fruity? is_jasmine->is_fruity Yes select_other Explore Other Derivatives is_jasmine->select_other No select_hedione Select Methyl Dihydrojasmonate is_fruity->select_hedione Yes (Floral focus) select_alkyl_cp Select 2-Alkyl- cyclopentanone is_fruity->select_alkyl_cp Yes (Fruity focus) evaluate Evaluate Performance (Odor, Substantivity) select_hedione->evaluate select_alkyl_cp->evaluate select_other->evaluate end Final Reagent Selection evaluate->end

Caption: Reagent selection workflow.

References

2-Methylcyclopentanone: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 2-methylcyclopentanone as a synthetic intermediate, with a focus on its synthesis and application in the development of pharmaceutically relevant molecules. This guide provides a comparative analysis of its performance against alternative synthetic routes and intermediates, supported by experimental data and detailed protocols.

Introduction

This compound, a cyclic ketone, has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals. Its inherent reactivity and stereochemical properties make it an attractive starting material for the synthesis of a variety of substituted cyclopentane-containing compounds. This guide provides a detailed validation of this compound as a synthetic intermediate for researchers, scientists, and drug development professionals. We present a comparative analysis of different synthetic routes to this compound, its application in the synthesis of bioactive molecules, and a comparison with alternative synthetic strategies.

Synthesis of this compound: A Comparative Analysis

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. Here, we compare two prominent methods: the one-pot synthesis from dialkyl adipates and the multi-step synthesis commencing from cyclohexene (B86901).

Table 1: Comparison of Synthetic Routes to this compound

FeatureOne-Pot Synthesis from Dimethyl Adipate (B1204190)Multi-step Synthesis from Cyclohexene
Starting Material Dimethyl adipateCyclohexene
Key Reactions Dieckmann Condensation, Alkylation, DecarboxylationOzonolysis, Oxidation, Esterification, Intramolecular Aldol (B89426) Condensation, Alkylation, Ketalization, Reduction, Deprotection, Oxidation
Overall Yield 84.2%[1]Not explicitly reported, but estimated to be lower due to the number of steps. Individual step yields can be high (e.g., Ozonolysis ~94%[2]).
Number of Steps One-pot (three reaction stages)Multiple discrete steps
Process Simplicity High (no isolation of intermediates)[1]Low (requires isolation and purification at each stage)
Reagents Sodium methoxide (B1231860), methyl chloride, sulfuric acid[1]Ozone, oxidizing agents (e.g., CrO3), ethanol (B145695), base, methyl iodide, ethylene (B1197577) glycol, reducing agents, acid
One-Pot Synthesis from Dimethyl Adipate via Dieckmann Condensation

This method provides a highly efficient and streamlined approach to this compound. The process involves the intramolecular cyclization of dimethyl adipate (Dieckmann condensation), followed by alkylation and subsequent hydrolysis and decarboxylation in a single reaction vessel. This one-pot procedure significantly simplifies the workup and purification, leading to a high overall yield.[1]

Multi-Step Synthesis from Cyclohexene

An alternative route begins with the ozonolysis of cyclohexene to yield hexane-1,6-dial (adipaldehyde).[3] This dialdehyde (B1249045) is then oxidized to adipic acid, which is subsequently esterified to diethyl adipate.[3] The diethyl adipate can then undergo a Dieckmann condensation, followed by alkylation and decarboxylation to afford this compound. While individual steps such as ozonolysis can be high-yielding, the multi-step nature of this pathway, involving numerous purification stages, generally results in a lower overall yield compared to the one-pot method.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from Dimethyl Adipate[1]

Materials:

Procedure:

  • Dimethyl adipate, 30% sodium methoxide solution in methanol, and toluene are introduced into a four-neck flask.

  • Methanol is distilled off over 2.5 hours.

  • The mixture is heated, and a mixture of methanol and toluene is distilled off over 1.5 hours at a distillate temperature of 100°C.

  • The residue is transferred to a stainless steel autoclave, and methyl chloride is injected in portions at 140°C.

  • After the reaction, 981 g of 20% strength by weight sulfuric acid is added to the remaining suspension, and the mixture is refluxed for 7 hours.

  • The product is then distilled off azeotropically via a water separator.

This procedure yields this compound with a reported yield of 84.2%.[1]

Protocol 2: Outline of Multi-Step Synthesis from Cyclohexene[3][4]

This synthesis involves the following sequence of reactions:

  • Ozonolysis of Cyclohexene: Cyclohexene is treated with ozone to cleave the double bond and form hexane-1,6-dial.

  • Oxidation: The resulting dialdehyde is oxidized to adipic acid using a suitable oxidizing agent like chromium trioxide.

  • Esterification: Adipic acid is esterified with ethanol in the presence of an acid catalyst to produce diethyl adipate.

  • Dieckmann Condensation: The diethyl adipate undergoes an intramolecular Claisen condensation to form 2-carbethoxycyclopentanone.

  • Alkylation: The 2-carbethoxycyclopentanone is alkylated with methyl iodide.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed and decarboxylated to yield this compound.

Application of this compound in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several biologically active molecules. Its utility is highlighted in the preparation of MK-0354, a partial agonist of the nicotinic acid receptor, and in the synthesis of Falcipain inhibitors, which are potential antimalarial agents.[4]

Workflow for the Synthesis of Bioactive Molecules from this compound

G cluster_MK0354 Synthesis of MK-0354 cluster_Falcipain Synthesis of Falcipain Inhibitors This compound This compound Step 1a Reaction with (cyanomethyl)tributylstannane This compound->Step 1a Step 1b Functional group manipulation This compound->Step 1b MK0354 MK-0354 (Nicotinic Acid Receptor Agonist) FalcipainInhibitor Falcipain Inhibitor (Antimalarial Agent) Step 2a Cyclization with hydrazoic acid Step 1a->Step 2a Step 2a->MK0354 Step 2b Coupling with peptidomimetic fragments Step 1b->Step 2b Step 2b->FalcipainInhibitor

Caption: Synthetic pathways from this compound to MK-0354 and Falcipain inhibitors.

Comparison with Alternative Synthetic Intermediates

While this compound is a highly effective intermediate, alternative strategies exist for the synthesis of substituted five-membered rings. One notable alternative is the Robinson annulation, which is a powerful method for forming six-membered rings but can be adapted for cyclopentenone synthesis.

Robinson Annulation

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. For the synthesis of a substituted cyclopentenone, a modified approach would be required, potentially starting with a different set of reactants than the classic cyclohexenone synthesis.

Table 2: this compound Synthesis vs. Alternative Ring Formation

FeatureDieckmann Condensation for this compoundRobinson Annulation for Substituted Cyclopentenones
Ring Size Formation Primarily 5- and 6-membered ringsPrimarily 6-membered rings (can be adapted)
Key Intermediates β-keto esters1,5-diketones
Versatility Excellent for substituted cyclopentanonesBroadly applicable for fused ring systems
Reported Yields High (e.g., 84.2% for this compound)[1]Varies depending on substrates and conditions.

Conclusion

This compound stands out as a highly valuable and efficient synthetic intermediate, particularly for the construction of functionalized cyclopentane (B165970) rings in pharmaceutical targets. The one-pot synthesis from dimethyl adipate offers a significant advantage in terms of yield and process simplicity over multi-step alternatives. Its successful application in the synthesis of complex molecules like MK-0354 and Falcipain inhibitors validates its importance in drug discovery and development. While alternative methods for ring formation exist, the direct and high-yielding synthesis of this compound makes it a preferred choice for many synthetic campaigns.

Visualizing the Synthetic Logic

The following diagram illustrates the logical flow of synthesizing this compound and its subsequent conversion into different classes of bioactive compounds, highlighting its role as a central synthetic hub.

G cluster_synthesis Synthesis of this compound cluster_application Applications Dialkyl Adipate Dialkyl Adipate Dieckmann Dieckmann Condensation (One-Pot) Dialkyl Adipate->Dieckmann Cyclohexene Cyclohexene Multistep Multi-step Synthesis Cyclohexene->Multistep 2-Methylcyclopentanone_synth This compound Dieckmann->2-Methylcyclopentanone_synth High Yield Multistep->2-Methylcyclopentanone_synth Lower Yield MK0354 Nicotinic Acid Receptor Agonists (e.g., MK-0354) 2-Methylcyclopentanone_synth->MK0354 Falcipain Falcipain Inhibitors (Antimalarials) 2-Methylcyclopentanone_synth->Falcipain Other Other Bioactive Molecules 2-Methylcyclopentanone_synth->Other

Caption: Overview of the synthesis and applications of this compound.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of 2-Methylcyclopentanone, a cyclic ketone that can be a key intermediate or impurity in various chemical processes. This document outlines common and effective techniques, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and presents supporting experimental data and protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of an analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography is generally the preferred method due to the volatile nature of this compound. High-Performance Liquid Chromatography can also be employed, typically requiring a derivatization step to enhance detection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase followed by UV absorbance detection of a derivatized product.
Sample Volatility High (Essential)Not required
Derivatization Not generally required.Required for UV detection (e.g., with 2,4-dinitrophenylhydrazine (B122626) - DNPH).
Selectivity Very High (Mass-selective detection).Moderate to High (Dependent on chromatography and derivatization).
Sensitivity (Illustrative) High (LOD: ~0.1-1 ng/mL, LOQ: ~0.5-5 ng/mL).Moderate (LOD: ~10-50 ng/mL, LOQ: ~50-200 ng/mL).
Linearity (Illustrative) Excellent (R² > 0.995) over a wide range (e.g., 1-1000 ng/mL).Good (R² > 0.99) over a narrower range (e.g., 0.1-100 µg/mL).
Accuracy (Illustrative) High (Recovery: 95-105%).Good (Recovery: 90-110%).
Precision (Illustrative) High (RSD < 5%).Good (RSD < 10%).
Throughput Moderate to High.Moderate (derivatization step can be time-consuming).
Instrumentation Cost High.Moderate.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct, sensitive, and selective quantification of this compound.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Add an appropriate internal standard (e.g., cyclohexanone, 2-heptanone) to a final concentration of 10 µg/mL.

  • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in the same solvent, each containing the internal standard at the same concentration.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • m/z for this compound: 98 (quantifier), 69, 41 (qualifiers).

    • m/z for internal standard (e.g., cyclohexanone): 98 (quantifier), 55, 42 (qualifiers).

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is an alternative for laboratories without access to GC-MS or for non-volatile sample matrices. It requires derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH).

1. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in methanol, add 1 mL of a 0.2% (w/v) solution of DNPH in acetonitrile (B52724) containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature before injection.

2. HPLC-UV Conditions:

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 360 nm (for the DNPH derivative).

3. Data Analysis:

  • Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Selection and Workflow

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis. The following diagrams illustrate the general workflow for each method and a decision tree to aid in selecting the most appropriate technique.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC-UV Workflow gcms_start Sample Collection gcms_prep Sample Preparation (Extraction/Dilution) gcms_start->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Processing & Quantification gcms_analysis->gcms_data gcms_end Report gcms_data->gcms_end hplc_start Sample Collection hplc_prep Sample Preparation (Extraction/Dilution) hplc_start->hplc_prep hplc_deriv Derivatization with DNPH hplc_prep->hplc_deriv hplc_analysis HPLC-UV Analysis hplc_deriv->hplc_analysis hplc_data Data Processing & Quantification hplc_analysis->hplc_data hplc_end Report hplc_data->hplc_end

Caption: General analytical workflows for GC-MS and HPLC-UV methods.

Decision_Tree start Start: Need to quantify This compound q1 High Sensitivity & Selectivity Required? start->q1 q2 Complex Sample Matrix? q1->q2 Yes q3 Is GC-MS Available? q1->q3 No q2->q3 No gcms Use GC-MS Method q2->gcms Yes q3->gcms Yes hplc Use HPLC-UV with Derivatization q3->hplc No reconsider Re-evaluate Analytical Needs or Outsource Analysis hplc->reconsider If sensitivity is insufficient

Caption: Decision tree for selecting an analytical method.

A Spectroscopic Showdown: Unraveling the Isomers of 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of (R)- and (S)-2-methylcyclopentanone, offering researchers, scientists, and drug development professionals a detailed analysis of their structural nuances through NMR, IR, and Mass Spectrometry data. This guide provides in-depth experimental protocols and visual workflows to facilitate a deeper understanding of stereoisomer characterization.

The subtle yet significant differences between the enantiomers of 2-methylcyclopentanone, (R)-2-methylcyclopentanone and (S)-2-methylcyclopentanone, present a compelling case study in the power of modern spectroscopic techniques. As chiral molecules, these isomers exhibit identical physical and chemical properties in an achiral environment, yet their distinct spatial arrangements can lead to vastly different biological activities, a critical consideration in pharmaceutical development. This guide delves into a comparative analysis of these enantiomers using fundamental spectroscopic methods, providing the data and protocols necessary for their differentiation.

The Isomeric Landscape: (R)- vs. (S)-2-Methylcyclopentanone

This compound possesses a single chiral center at the second carbon atom (C2), giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. In standard spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) performed under achiral conditions, the spectra of these two isomers are indistinguishable. The protons, carbons, and bonds within each molecule are in chemically equivalent environments, leading to identical spectral readouts. The key to differentiating them lies in the use of chiral environments or chiroptical techniques that interact differently with each enantiomer.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound. It is important to reiterate that for standard NMR, IR, and MS, the data for the (R) and (S) enantiomers will be identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data (Racemic this compound)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3 - 2.1m2H-CH₂- (C5)
~2.1 - 1.9m1H-CH- (C2)
~1.9 - 1.7m2H-CH₂- (C3)
~1.7 - 1.5m2H-CH₂- (C4)
~1.05d3H-CH₃ (at C2)

¹³C NMR Spectroscopic Data (Racemic this compound)

Chemical Shift (δ) ppmAssignment
~220C=O (C1)
~45-CH- (C2)
~38-CH₂- (C5)
~30-CH₂- (C3)
~20-CH₂- (C4)
~15-CH₃ (at C2)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1745StrongC=O stretch (ketone)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
98HighMolecular Ion [M]⁺
83Moderate[M - CH₃]⁺
70Moderate[M - C₂H₄]⁺
55High[C₄H₇]⁺
42High[C₃H₆]⁺

Differentiating the Enantiomers: Chiral Spectroscopy

To distinguish between the (R) and (S) enantiomers, specialized techniques are required.

NMR Spectroscopy with Chiral Shift Reagents

In the presence of a chiral shift reagent, the (R) and (S) enantiomers form diastereomeric complexes that are no longer energetically equivalent. This results in the separation of NMR signals for the two enantiomers, allowing for their individual identification and the determination of enantiomeric excess. For instance, the singlet for a particular proton in the racemic mixture might split into two distinct singlets of equal intensity in the presence of a chiral lanthanide shift reagent like Eu(hfc)₃.

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light. Enantiomers exhibit mirror-image CD spectra. A study on (R)-2-methylcyclopentanone has shown a bisignate Cotton effect, with a negative band around 310 nm and a positive band at 275 nm.[1] Consequently, (S)-2-methylcyclopentanone would be expected to show a mirror-image spectrum with a positive band around 310 nm and a negative band at 275 nm.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz or higher

  • Pulse Sequence: Proton-decoupled

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid IR cell.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Scan Speed: 2 scans/second.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis cluster_data Data Interpretation & Comparison racemic_sample Racemic this compound Sample nmr NMR Spectroscopy (¹H & ¹³C) racemic_sample->nmr ir IR Spectroscopy racemic_sample->ir ms Mass Spectrometry (GC-MS) racemic_sample->ms chiral_nmr NMR with Chiral Shift Reagent racemic_sample->chiral_nmr cd_spec Circular Dichroism Spectroscopy racemic_sample->cd_spec nmr_data Identical NMR Spectra nmr->nmr_data ir_data Identical IR Spectra ir->ir_data ms_data Identical Mass Spectra ms->ms_data chiral_nmr_data Separated NMR Signals for (R) & (S) chiral_nmr->chiral_nmr_data cd_data Mirror-Image CD Spectra for (R) & (S) cd_spec->cd_data comparison Comprehensive Comparison Guide nmr_data->comparison ir_data->comparison ms_data->comparison chiral_nmr_data->comparison cd_data->comparison

Caption: Experimental workflow for the spectroscopic comparison of this compound isomers.

References

Comparative analysis of synthetic routes to 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 2-Methylcyclopentanone

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is of paramount importance. This compound is a valuable building block in the synthesis of various pharmaceuticals and natural products. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their performance based on available experimental data.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the most common synthetic routes to this compound. It is important to note that the yields for multi-step syntheses can vary significantly based on the specific reaction conditions and the efficiency of each individual step.

Synthetic Route Starting Material(s) Key Reagents/Catalysts Number of Steps Overall Yield (%) Key Advantages Key Disadvantages
Dieckmann Condensation Diethyl adipate (B1204190), Methyl iodideSodium ethoxide, HCl3~40-45Well-established, reliable for ring formation.Multi-step, moderate overall yield.
Synthesis from Cyclohexene (B86901) CyclohexeneOzone, Oxidizing agent (e.g., CrO₃), Ethanol (B145695), Sodium ethoxide, Methyl iodide6Variable, generally lower than DieckmannReadily available starting material.Long synthetic sequence, use of hazardous reagents.
Oxidation of 2-Methylcyclopentanol (B36010) 2-MethylcyclopentanolPyridinium (B92312) chlorochromate (PCC)1High (typically >85%)High-yielding, single step.Starting material may not be readily available.
Catalytic Conversion of Furfural (B47365) Furfural, HydrogenBimetallic catalysts (e.g., Ru-Co, Ni-Cu)1-2Up to 95% (for cyclopentanone)"Green" starting material (biomass-derived), potentially high yield.Requires specialized catalytic systems and high-pressure equipment.

Detailed Analysis of Synthetic Routes

Dieckmann Condensation

The Dieckmann condensation is a classical and widely used method for the synthesis of five- and six-membered cyclic β-keto esters.[1] The synthesis of this compound via this route involves the intramolecular cyclization of a 1,6-diester, such as diethyl adipate, followed by alkylation and decarboxylation.

Experimental Protocol:

  • Dieckmann Cyclization: Diethyl adipate is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene. The mixture is heated to effect the intramolecular condensation, forming ethyl 2-oxocyclopentanecarboxylate.

  • Alkylation: The resulting β-keto ester is deprotonated with a base, and the subsequent enolate is alkylated with methyl iodide to introduce the methyl group at the α-position.[2]

  • Hydrolysis and Decarboxylation: The alkylated β-keto ester is then subjected to acidic hydrolysis and heated to promote decarboxylation, yielding this compound.[3]

Workflow Diagram:

G diethyl_adipate Diethyl Adipate naoet 1. NaOEt 2. H3O+ diethyl_adipate->naoet keto_ester Ethyl 2-oxocyclopentanecarboxylate naoet->keto_ester methylation 1. NaOEt 2. CH3I keto_ester->methylation methylated_ester Ethyl 1-methyl-2-oxocyclopentanecarboxylate methylation->methylated_ester decarboxylation H3O+, Δ methylated_ester->decarboxylation product This compound decarboxylation->product

Caption: Dieckmann condensation route to this compound.

Synthesis from Cyclohexene

This multi-step synthesis transforms a readily available six-membered ring into the target five-membered ring through a sequence of ring-opening and ring-closing reactions.

Experimental Protocol:

  • Ozonolysis: Cyclohexene is treated with ozone at low temperature, followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) to cleave the double bond and form hexane-1,6-dial (adipaldehyde).[4]

  • Oxidation: The resulting dialdehyde (B1249045) is oxidized to adipic acid using a suitable oxidizing agent, such as chromium trioxide or potassium permanganate.[5]

  • Esterification: Adipic acid is converted to its diethyl ester, diethyl adipate, through Fischer esterification using ethanol and an acid catalyst.[6][7]

  • Dieckmann Condensation, Alkylation, and Decarboxylation: The synthesized diethyl adipate is then carried through the same Dieckmann condensation, alkylation, and decarboxylation sequence as described in the previous route to yield this compound.

Workflow Diagram:

G cyclohexene Cyclohexene ozonolysis 1. O3 2. Reductive Workup cyclohexene->ozonolysis adipaldehyde Hexane-1,6-dial ozonolysis->adipaldehyde oxidation Oxidizing Agent adipaldehyde->oxidation adipic_acid Adipic Acid oxidation->adipic_acid esterification Ethanol, H+ adipic_acid->esterification diethyl_adipate Diethyl Adipate esterification->diethyl_adipate dieckmann Dieckmann Condensation, Alkylation, Decarboxylation diethyl_adipate->dieckmann product This compound dieckmann->product

Caption: Synthesis of this compound from cyclohexene.

Oxidation of 2-Methylcyclopentanol

This is a straightforward and often high-yielding method, provided the starting alcohol is readily available. The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.

Experimental Protocol:

To a solution of 2-methylcyclopentanol in a suitable solvent such as dichloromethane, a slurry of pyridinium chlorochromate (PCC) adsorbed on celite is added.[8] The reaction mixture is stirred at room temperature until the oxidation is complete, as monitored by thin-layer chromatography. The mixture is then filtered to remove the chromium salts, and the filtrate is concentrated. The crude product can be purified by distillation or chromatography to afford this compound.[9]

Reaction Pathway Diagram:

G start 2-Methylcyclopentanol reagent PCC, CH2Cl2 start->reagent product This compound reagent->product

Caption: Oxidation of 2-methylcyclopentanol to this compound.

Catalytic Conversion of Furfural

With the increasing emphasis on sustainable chemistry, the conversion of biomass-derived platform molecules into valuable chemicals is a highly active area of research. Furfural, obtained from the dehydration of pentose (B10789219) sugars, can be catalytically converted to cyclopentanone (B42830). While the direct synthesis of this compound from a furfural derivative is less common, the underlying transformation to the cyclopentanone core is highly relevant.

Experimental Protocol:

The catalytic hydrogenation of furfural is typically carried out in a high-pressure reactor.[10] A bimetallic catalyst, such as Ru-Co supported on a solid matrix, is suspended in an aqueous solution of furfural.[11] The reactor is pressurized with hydrogen and heated to the desired temperature (e.g., 160°C) for a specified duration. After the reaction, the catalyst is filtered, and the product is extracted from the aqueous phase and purified. The yield of cyclopentanone can be very high, with some catalytic systems reporting yields of up to 95.8%.[12]

Reaction Pathway Diagram:

G furfural Furfural conditions H2, Catalyst (e.g., Ru-Co) H2O, Δ, Pressure furfural->conditions cyclopentanone Cyclopentanone conditions->cyclopentanone

Caption: Catalytic conversion of furfural to cyclopentanone.

Conclusion

The choice of a synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.

  • The Dieckmann condensation remains a robust and reliable method, particularly for laboratory-scale synthesis.

  • The synthesis from cyclohexene is a viable, albeit lengthy, alternative if cyclohexene is a more accessible starting material.

  • For a direct and high-yielding conversion, the oxidation of 2-methylcyclopentanol is an excellent choice, provided the precursor alcohol is available.

  • Looking towards more sustainable practices, the catalytic conversion of furfural presents a promising "green" alternative, although it requires specialized equipment and further development for the direct synthesis of the methylated target.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.

References

Efficacy of different catalysts in 2-Methylcyclopentanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Catalysts in 2-Methylcyclopentanone Reactions

For researchers and professionals in drug development and chemical synthesis, the catalytic manipulation of chiral molecules like this compound is a critical endeavor. The choice of catalyst dictates the efficiency, selectivity, and stereochemical outcome of a reaction, directly impacting the viability of a synthetic route. This guide provides a comparative analysis of different catalytic systems for key transformations involving this compound and its analogs, supported by experimental data and detailed protocols.

Asymmetric α-Alkylation

The introduction of substituents at the α-position of a cyclic ketone is a fundamental C-C bond-forming reaction. Enantioselective α-alkylation, particularly methylation, of prochiral cyclic ketones is of significant interest. While direct comparative data for this compound is sparse, extensive research on the analogous 2-methylcyclohexanone (B44802) provides valuable insights into catalyst performance. The reaction typically proceeds via an enamine or iminium ion mechanism.[1]

Performance Comparison of Chiral Catalysts in Asymmetric Methylation of Cyclohexanone (B45756)
Catalyst TypeChiral Catalyst ExampleCatalyst Loading (mol%)ElectrophileSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Polymer-Supported Chiral Amine(S)-2-Aminoalkoxy-functionalized polystyreneNot specifiedMethyl iodideNot specified20Not specifiedNot specified94[1]
Proline Derivative(S)-Proline35Methyl vinyl ketoneDMSO35894976[1]
Cinchona Alkaloid Derivative9-Amino(9-deoxy)epi-quinine10Diethyl 2-bromomalonate*Toluene25189592[1]

*Note: Data for the Cinchona Alkaloid derivative is for α-alkylation with diethyl 2-bromomalonate, illustrating its potential in similar α-alkylation reactions.[1]

Experimental Protocol: Polymer-Supported Chiral Amine Catalyzed Methylation

This protocol is adapted from methodologies for the asymmetric methylation of cyclohexanone.[1]

  • Catalyst Preparation : Insoluble cross-linked copolymers of styrene (B11656) and 1% divinylbenzene (B73037) with covalently bonded (S)-2-aminoalkoxy groups are used as the chiral catalyst.

  • Reaction Setup : The polymer-supported chiral amine is suspended in a suitable solvent with cyclohexanone (or this compound) to form the corresponding ketimine.

  • Methylation : The resulting polymer-bound imine is then treated with a methylating agent, such as methyl iodide, at a controlled temperature (e.g., 20°C).

  • Workup and Catalyst Recovery : After the reaction is complete, the polymer-supported catalyst can be recovered by simple filtration.

  • Hydrolysis : The methylated imine is hydrolyzed to yield the enantioenriched α-methylated ketone.

Reaction Mechanism: Enamine Catalysis in Asymmetric α-Alkylation

Enamine_Alkylation cluster_cycle Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine - H₂O Chiral_Amine Chiral Amine Catalyst Chiral_Amine->Enamine Alkylated_Enamine Alkylated Enamine Enamine->Alkylated_Enamine + Electrophile (R-X) Iminium_Ion Iminium Ion Alkylated_Enamine->Iminium_Ion Iminium_Ion->Chiral_Amine Hydrolysis Alkylated_Ketone α-Alkylated Ketone Iminium_Ion->Alkylated_Ketone + H₂O

Caption: Enamine mechanism for asymmetric α-alkylation of a cyclic ketone.

Catalytic Hydrogenation and Transfer Hydrogenation

The reduction of the carbonyl group in this compound to a hydroxyl group is a key transformation. Controlling the diastereoselectivity to favor either the cis- or trans-2-methylcyclopentanol (B1328918) is a common objective. Both catalytic hydrogenation with H₂ gas and catalytic transfer hydrogenation (CTH) using a hydrogen donor like isopropanol (B130326) are effective methods.

Performance of Metal Oxide Catalysts in Transfer Hydrogenation of 4-t-butylcyclohexanone

The diastereoselective transfer hydrogenation of 4-t-butylcyclohexanone, a well-studied model system, provides insights into catalyst behavior that can be extrapolated to this compound. The reaction yields two diastereoisomers, cis and trans.

CatalystH-DonorTemperature (K)Time (h)Conversion (%)Diastereoselectivity (trans:cis)Reference
MgO2-Propanol3553>9597:3[2]
ZrO₂2-Propanol355347Not specified[2]
Al₂O₃2-Propanol35537891:9[2]
MgO2-Octanol4523>9586:14[2]
Experimental Protocol: Liquid-Phase Catalytic Transfer Hydrogenation

This protocol is based on the transfer hydrogenation of 4-t-butylcyclohexanone.[2]

  • Reactor Setup : A batch reactor is charged with the catalyst (e.g., MgO), the ketone substrate (e.g., this compound), and a hydrogen donor (e.g., 2-propanol).

  • Reaction Conditions : The reactor is sealed and heated to the desired temperature (e.g., 355 K) with stirring for a set duration.

  • Sampling and Analysis : Aliquots of the reaction mixture are withdrawn periodically and analyzed by gas chromatography (GC) to determine the conversion of the ketone and the diastereomeric ratio of the alcohol products.

  • Product Isolation : Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting product can be purified by distillation or chromatography.

General Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_workflow Experimental Workflow Start Prepare Reactant/Catalyst Slurry Pressurize Pressurize Reactor with H₂ Start->Pressurize Heat_Stir Heat and Stir at Specified Temp/Time Pressurize->Heat_Stir Cool_Vent Cool and Vent Reactor Heat_Stir->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Analyze Analyze Product Mixture (GC, NMR) Filter->Analyze Purify Purify Product Analyze->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Catalytic Oxidation

The oxidation of cyclic ketones can lead to various products, including dicarboxylic acids, which are valuable polymer precursors. Metal-free catalysts are gaining attention for these transformations due to their low cost and reduced environmental impact.

Performance of Metal-Free Carbon Catalysts in Cyclopentanone (B42830) Oxidation

The oxidation of cyclopentanone to glutaric acid (GA) and succinic acid (SA) serves as a model for the oxidative cleavage of this compound.

CatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to GA (%)Selectivity to SA (%)Reference
Vulcan XC72 (Urea modified, 950°C)900.35~3542Not specified[3]
Vulcan XC72 (Pristine)80-1100.4525303[4]
Norit SX plus (Pristine)80-1100.45LowLowLow[4]
Experimental Protocol: Liquid-Phase Oxidation with a Metal-Free Catalyst

This protocol is based on the oxidation of cyclopentanone using modified carbon catalysts.[3]

  • Catalyst Preparation : A carbon support, such as Vulcan XC72, is modified, for instance, by treatment with nitric acid followed by urea (B33335) and thermal treatment in a nitrogen atmosphere.

  • Reaction Setup : A thermostatic stirred glass reactor is charged with the carbon catalyst and liquid cyclopentanone (or this compound).

  • Oxidation : The reactor is pressurized with molecular oxygen (e.g., 0.35 MPa) and heated to the reaction temperature (e.g., 90°C).

  • Analysis : The reaction mixture is analyzed by gas chromatography to determine the conversion of the starting material and the selectivity to the dicarboxylic acid products.

Logical Relationship in Catalyst Selection for Oxidation

Oxidation_Catalyst_Selection Goal Selective Oxidation of This compound Catalyst_Choice Catalyst Choice Goal->Catalyst_Choice Product Desired Product (e.g., Dicarboxylic Acid) Metal_Free Metal-Free Carbon (e.g., Modified Vulcan) Catalyst_Choice->Metal_Free Metal_Based Metal-Based (e.g., Mn, Co complexes) Catalyst_Choice->Metal_Based Considerations Key Considerations: - Activity - Selectivity - Cost - Environmental Impact - Catalyst Deactivation Metal_Free->Considerations Metal_Based->Considerations Considerations->Product

Caption: Decision logic for selecting an oxidation catalyst.

References

A Comparative Guide to Grignard and Reformatsky Reactions for 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic addition of organometallic reagents to carbonyl groups is a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon bonds. When the substrate is a chiral ketone, such as 2-methylcyclopentanone, the stereochemical outcome of the addition becomes a critical parameter. This guide provides an objective comparison of two fundamental reactions in this class—the Grignard reaction and the Reformatsky reaction—as applied to this compound, offering insights into their relative performance, stereoselectivity, and practical application.

Introduction: Grignard vs. Reformatsky Reagents

The Grignard reaction employs highly reactive organomagnesium halides (R-MgX), which are potent nucleophiles and strong bases.[1][2] Their reaction with ketones is a classic method for synthesizing tertiary alcohols.[2] The stereochemical outcome of Grignard additions to α-chiral cyclic ketones is often rationalized by steric models like the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl carbon from the least hindered face.[3][4][5]

The Reformatsky reaction utilizes a less reactive organozinc reagent, often called a Reformatsky enolate, which is generated in situ from an α-halo ester and zinc metal.[6][7] These organozinc compounds are sufficiently nucleophilic to add to ketones and aldehydes but are notably less basic and reactive than Grignard reagents.[8][9] This moderated reactivity prevents side reactions, such as nucleophilic addition to the ester group.[6][7] The stereoselectivity of the Reformatsky reaction is typically explained by the Zimmerman-Traxler model, which invokes a six-membered, chair-like cyclic transition state.[10][11][12]

Reaction Pathways with this compound

The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) yields diastereomeric 1,2-dimethylcyclopentanols. In contrast, the Reformatsky reaction with an α-halo ester (e.g., ethyl bromoacetate) and zinc produces a β-hydroxy ester.

G cluster_start cluster_grignard Grignard Reaction cluster_reformatsky Reformatsky Reaction Start This compound Grignard_Reagent 1. CH₃MgBr, Et₂O 2. H₃O⁺ workup Start->Grignard_Reagent Reformatsky_Reagent 1. BrCH₂CO₂Et, Zn, Toluene (B28343) 2. H₃O⁺ workup Start->Reformatsky_Reagent Grignard_Product 1,2-Dimethylcyclopentanol (Diastereomeric Mixture) Grignard_Reagent->Grignard_Product Nucleophilic Addition Grignard_Model Felkin-Anh Model (Steric Control) Grignard_Product->Grignard_Model Reformatsky_Product Ethyl 2-(1-hydroxy-2-methylcyclopentyl)acetate (β-Hydroxy Ester) Reformatsky_Reagent->Reformatsky_Product Enolate Addition Reformatsky_Model Zimmerman-Traxler Model (Chelation Control) Reformatsky_Product->Reformatsky_Model

Comparative Performance and Stereoselectivity

The choice between a Grignard and a Reformatsky reaction often depends on the desired product and the required level of stereocontrol. While specific experimental data for the diastereoselectivity of both reactions on this compound is dispersed across the literature, the outcomes can be predicted based on established mechanistic models.

ParameterGrignard Reaction (with CH₃MgBr)Reformatsky Reaction (with BrCH₂CO₂Et, Zn)
Product Type Tertiary Alcohol (1,2-Dimethylcyclopentanol)β-Hydroxy Ester
Reagent Reactivity High (Strong Nucleophile and Base)[1][13]Moderate (Less Nucleophilic, Weak Base)[6][9]
Key Intermediate Organomagnesium HalideOrganozinc Enolate[6][14]
Stereochemical Model Felkin-Anh Model[3][4][15]Zimmerman-Traxler Model[10][12][16]
Primary Control Element Steric hindrance from the α-methyl group.[17]Chelation in a six-membered chair-like transition state.[7][10]
Predicted Major Product trans-1,2-dimethylcyclopentanol (Nucleophile adds from the face opposite the methyl group).Diastereomer predicted by the lowest energy chair-like transition state.
Typical Conditions Anhydrous ether or THF, -78°C to room temp.[13]Toluene or THF, often requires heating (e.g., 90°C).[13][18]
Side Reactions Enolization of the ketone, reduction.Generally fewer side reactions due to lower basicity.[14]
Mechanistic Insights into Stereoselectivity

Grignard Reaction: Felkin-Anh Model The stereochemical outcome of the Grignard addition to this compound is dictated by steric approach control. According to the Felkin-Anh model, the largest substituent at the α-carbon (the ring methylene (B1212753) group) orients itself perpendicular to the carbonyl plane to minimize steric interactions.[4][19] The incoming nucleophile (CH₃⁻) then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the medium-sized substituent (the methyl group), leading to the trans product as the major diastereomer.

Reformatsky Reaction: Zimmerman-Traxler Model The Reformatsky reaction proceeds through a coordinated, six-membered chair-like transition state involving the ketone oxygen, the zinc atom, and the enolate.[7][10] This is known as the Zimmerman-Traxler transition state.[10][11] The substituents of the ketone and the enolate will preferentially occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.[12] The stereochemistry of the final β-hydroxy ester is determined by the most stable transition state geometry.

Experimental Protocols

Protocol 1: Grignard Reaction of this compound with Methylmagnesium Bromide

(This is a representative protocol adapted from general procedures for Grignard reactions with ketones).[20][21]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: The flask is charged with anhydrous diethyl ether (Et₂O). Methylmagnesium bromide (CH₃MgBr, e.g., 1.1 equivalents of a 3.0 M solution in Et₂O) is added via syringe.

  • Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous Et₂O is added dropwise from the dropping funnel to the stirred Grignard solution at 0°C. The rate of addition is controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting ketone.

  • Workup: The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0°C.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with Et₂O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of diastereomeric 1,2-dimethylcyclopentanols, is purified by silica (B1680970) gel column chromatography to separate the isomers and determine the yield and diastereomeric ratio.

Protocol 2: Reformatsky Reaction of this compound with Ethyl Bromoacetate (B1195939)

(This protocol is adapted from a general procedure for the Reformatsky reaction).[18]

  • Zinc Activation: A two-necked round-bottom flask is charged with activated zinc dust (e.g., 2.0 equivalents), a crystal of iodine, and anhydrous toluene. The suspension is stirred and heated to reflux for 5-10 minutes to activate the zinc surface, then cooled to room temperature.[18][22]

  • Reagent Addition: Ethyl bromoacetate (1.5 equivalents) is added to the zinc suspension. The mixture may be gently heated to initiate the formation of the organozinc reagent.

  • Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous toluene is added to the mixture.

  • Reaction: The resulting mixture is heated to 90°C and stirred for 30-60 minutes, or until TLC analysis shows complete consumption of the ketone.[18]

  • Workup: The reaction is cooled to 0°C, and the reaction is quenched by the addition of 1 M aqueous HCl or saturated aqueous NH₄Cl.

  • Extraction: The mixture is filtered to remove unreacted zinc. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with an appropriate solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[18]

  • Purification: The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude β-hydroxy ester is purified by silica gel chromatography to determine the yield and diastereoselectivity.

Conclusion

Both the Grignard and Reformatsky reactions provide effective means for C-C bond formation at the carbonyl carbon of this compound, but they yield structurally different products and are governed by distinct stereochemical control mechanisms.

  • The Grignard reaction is the method of choice for synthesizing tertiary alcohols. Its stereoselectivity is primarily dictated by steric factors, as described by the Felkin-Anh model.

  • The Reformatsky reaction is ideal for the direct synthesis of β-hydroxy esters.[13] Its moderated reactivity makes it compatible with the ester functionality, and its stereochemical outcome is directed by the formation of a well-defined Zimmerman-Traxler transition state.[9][10]

The selection between these two powerful reactions should be based on the desired final product and the specific stereoisomer required for a synthetic target. For drug development professionals, understanding these differences is crucial for the rational design of synthetic routes to complex, stereochemically-defined molecules.

References

A Comparative Guide to the Stereoselectivity of Reactions with 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling the stereochemical outcome of reactions is paramount in the synthesis of complex molecules and active pharmaceutical ingredients. 2-Methylcyclopentanone, a common chiral building block, presents a key stereocenter that influences the stereochemistry of subsequent transformations. This guide provides an objective comparison of the stereoselectivity of two common reactions involving this compound—reduction and enolate alkylation—supported by experimental data and detailed protocols.

Stereoselective Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound yields 2-methylcyclopentanol, a product with two contiguous stereocenters. The diastereoselectivity of this reaction is highly dependent on the steric bulk of the hydride reagent employed. The two possible diastereomers are the cis and trans isomers, referring to the relative orientation of the methyl and hydroxyl groups.

Hydride attack from the less hindered face of the cyclopentanone (B42830) ring, which is trans to the existing methyl group, leads to the cis-alcohol. Conversely, attack from the more hindered face, cis to the methyl group, results in the trans-alcohol.

ReagentProduct(s)Diastereomeric Ratio (trans:cis)
Sodium Borohydride (B1222165) (NaBH₄)trans- and cis-2-methylcyclopentanol3:1
L-Selectride®Predominantly cis-2-methylcyclopentanolHigh (e.g., >12:1 for similar systems)

Table 1: Comparison of Diastereoselectivity in the Reduction of this compound.

G Stereoselective Reduction of this compound cluster_0 Reagents cluster_1 This compound cluster_2 Products NaBH4 Sodium Borohydride (Small Hydride Donor) ketone This compound NaBH4->ketone L_Selectride L-Selectride® (Bulky Hydride Donor) L_Selectride->ketone trans_alcohol trans-2-Methylcyclopentanol (Major with NaBH4) ketone->trans_alcohol 3:1 ketone->trans_alcohol 1 cis_alcohol cis-2-Methylcyclopentanol (Major with L-Selectride®) ketone->cis_alcohol 1 ketone->cis_alcohol >12:1

Caption: Comparison of reducing agents for this compound.

Stereoselective Alkylation of the Enolate

The alkylation of this compound proceeds through the formation of an enolate intermediate. The regioselectivity of enolate formation is controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate by deprotonation at the less substituted α-carbon (C5). Subsequent reaction with an electrophile, such as methyl iodide, leads to the introduction of a second methyl group.

The major product of the LDA-mediated methylation of this compound is 2,5-dimethylcyclopentanone.[1] The stereochemical outcome of this alkylation depends on the direction of approach of the electrophile to the enolate.

Base/ElectrophileProduct(s)Diastereomeric Ratio (cis:trans)
LDA / Methyl Iodidecis- and trans-2,5-dimethylcyclopentanoneData not available

Table 2: Outcome of the Alkylation of this compound.

While the formation of 2,5-dimethylcyclopentanone is established, specific data on the cis:trans ratio for this reaction is not readily found in the literature. However, the stereoselectivity is generally influenced by the facial bias of the enolate, which can be affected by the solvent and any coordinating species present.

G LDA-Mediated Alkylation of this compound cluster_0 Reactants cluster_1 Intermediate cluster_2 Products ketone This compound enolate Kinetic Enolate ketone->enolate Deprotonation at C5 lda LDA in THF, -78 °C MeI Methyl Iodide products cis- and trans- 2,5-Dimethylcyclopentanone enolate->products Alkylation

References

Purity Analysis of Synthesized 2-Methylcyclopentanone: A Comparative Guide to GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance, directly impacting reaction yields, biological activity, and safety profiles. This guide provides a comprehensive overview of the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthesized 2-Methylcyclopentanone. We present a detailed experimental protocol, a comparative analysis with alternative methods, and supporting experimental data to ensure the highest confidence in product quality.

Comparative Analysis of Analytical Methods

While GC-MS is a powerful technique for the analysis of volatile compounds like this compound, other methods can also be employed. The following table provides a comparison of common analytical techniques for the purity assessment of cyclic ketones.

Analytical Method Principle Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity; provides structural information for impurity identification; well-suited for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase based on their affinity for a stationary phase.Versatile for a wide range of compounds, including non-volatile ones; robust and widely available.May require derivatization for compounds lacking a UV chromophore for sensitive detection; can be less sensitive than GC-MS for volatile analytes.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Fast and simple; good for a quick check of functional group purity.Primarily qualitative; not suitable for quantifying impurities, especially if they are structurally similar to the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound.Excellent for structural elucidation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.

Purity Analysis of Synthesized this compound by GC-MS: A Case Study

A sample of this compound was synthesized via the Dieckmann condensation of a dialkyl adipate. The purity of the crude product was subsequently analyzed by GC-MS.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Standard Solution: A stock solution of analytical grade this compound (≥99.5% purity) was prepared at a concentration of 1 mg/mL in dichloromethane (B109758). A series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) were prepared by serial dilution of the stock solution.

  • Sample Solution: Approximately 10 mg of the synthesized this compound was accurately weighed and dissolved in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL. The solution was filtered through a 0.22 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200

Data Presentation: Quantitative Analysis of Synthesized this compound

The GC-MS analysis of the synthesized this compound revealed the presence of the main product and several minor impurities. The purity was determined by the area percent method, and the impurities were tentatively identified based on their mass spectra and comparison with the NIST library.

Peak No. Retention Time (min) Component Key m/z Fragments Area %
15.82Dichloromethane (Solvent)49, 84, 86-
28.45This compound 98 (M+), 83, 69, 55, 42 [1]97.85
39.12Cyclopentanone84 (M+), 56, 55, 420.65
49.982,5-Dimethylcyclopentanone112 (M+), 97, 69, 561.15
511.23Diethyl Adipate (Starting Material)202 (M+), 157, 129, 101, 880.35

Note: This data is representative of a typical synthesis and may vary based on reaction conditions and purification methods.

Workflow for Purity Analysis of Synthesized this compound

The following diagram illustrates the logical workflow for the synthesis and subsequent purity analysis of this compound using GC-MS.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis GC-MS Purity Analysis cluster_reporting Reporting start Starting Materials (e.g., Diethyl Adipate) reaction Dieckmann Condensation start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Distillation) workup->purification sample_prep Sample Preparation (Dilution in Dichloromethane) purification->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing (Peak Integration & Library Search) gcms_analysis->data_processing purity_determination Purity Calculation & Impurity Identification data_processing->purity_determination report Final Purity Report purity_determination->report GCMS_Signaling_Pathway A Sample Injection B Vaporization in Injector A->B Heat C Separation in GC Column B->C Carrier Gas Flow D Elution of Components C->D Time E Ionization in Ion Source (EI) D->E F Fragmentation of Molecules E->F G Mass Analysis in Mass Analyzer F->G H Detection of Ions G->H I Signal Processing & Data Acquisition H->I J Chromatogram & Mass Spectra Generation I->J K Compound Identification (Library Search) J->K L Quantification (Peak Area Integration) J->L

References

A Comparative Benchmarking Guide to 2-Methylcyclopentanone and Other Cyclic Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Cyclic ketones, in particular, serve as versatile intermediates in the construction of complex molecular architectures. This guide provides an objective comparison of 2-Methylcyclopentanone against other commonly utilized cyclic ketones: Cyclopentanone, Cyclohexanone, and 3-Methylcyclopentanone. The following sections detail their physicochemical properties, spectral characteristics, and reactivity in key chemical transformations, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.

Physicochemical and Spectral Properties: A Tabulated Comparison

The fundamental physical and spectral properties of these cyclic ketones are summarized below, offering a clear comparison of their characteristics.

Table 1: Physicochemical Properties of Selected Cyclic Ketones

PropertyThis compoundCyclopentanoneCyclohexanone3-Methylcyclopentanone
Molecular Formula C₆H₁₀OC₅H₈OC₆H₁₀OC₆H₁₀O
Molecular Weight 98.14 g/mol [1]84.12 g/mol [2]98.14 g/mol 98.14 g/mol [3]
Boiling Point 139 °C[4][5]130.6 °C[6]155.6 °C[7]145 °C[8]
Melting Point -75 °C[4][9]-58.2 °C[6]-47 °C[7][10]-58 °C[8]
Density 0.917 g/mL at 25 °C[4][5]0.951 g/mL at 25 °C[11]0.948 g/mL[7]0.91 g/mL[8]
Solubility in Water Soluble[5]Slightly soluble[6][12]Slightly soluble[10]Soluble
Flash Point 26.1 °C[9]30 °C[6]43.9 °C[13]Not specified

Table 2: Key Spectroscopic Data for Selected Cyclic Ketones

KetoneIR (C=O stretch, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~1745Multiplets at ~1.5-2.4, Doublet at ~1.05Carbonyl ~220, CH ~45, CH₂'s ~35, ~28, ~20, CH₃ ~15
Cyclopentanone ~1740[3]Multiplets at ~2.0-2.2Carbonyl ~219, CH₂'s ~38, ~23[14]
Cyclohexanone ~1715[15]Multiplets at ~1.7-1.9 and ~2.3Carbonyl ~212, CH₂'s ~42, ~27, ~25
3-Methylcyclopentanone ~1740Multiplets at ~1.2-2.4, Doublet at ~1.0Carbonyl ~219, CH ~44, CH₂'s ~38, ~35, ~32, CH₃ ~20

Reactivity and Performance in Key Chemical Transformations

The utility of a cyclic ketone is largely defined by its reactivity in various chemical reactions. This section compares the performance of this compound and its counterparts in three fundamental transformations: Baeyer-Villiger oxidation, enamine formation, and aldol (B89426) condensation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a crucial reaction that converts ketones into esters or lactones.[16] The regioselectivity of this reaction is a key consideration, particularly for unsymmetrical ketones like 2- and 3-methylcyclopentanone. The migratory aptitude of the adjacent carbon atoms dictates the structure of the resulting lactone. Generally, more substituted carbons migrate preferentially.

A study on the kinetic resolution of racemic 2-substituted cyclopentanones via Baeyer-Villiger oxidation demonstrated high regioselectivity, affording the corresponding 6-substituted δ-lactones. This suggests that for this compound, the more substituted carbon (C2) preferentially migrates.

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclic Ketones

A general procedure for the Baeyer-Villiger oxidation of cyclic ketones using meta-chloroperoxybenzoic acid (m-CPBA) is as follows:

  • Dissolution: Dissolve the cyclic ketone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding lactone.

For cyclopentanone, this reaction yields δ-valerolactone.[15] For cyclohexanone, ε-caprolactone is formed.[17]

Baeyer_Villiger_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Deprotonation Ketone R-C(=O)-R' Intermediate1 Tetrahedral Intermediate Ketone->Intermediate1 + Peroxyacid Intermediate1_2 Tetrahedral Intermediate Peroxyacid R''-C(=O)OOH TransitionState [Transition State] Intermediate1_2->TransitionState Migratory Aptitude determines R or R' shift Intermediate2 Protonated Ester + Carboxylate TransitionState->Intermediate2 Intermediate2_2 Protonated Ester Ester R-O-C(=O)-R' (Ester) Intermediate2_2->Ester - H⁺ CarboxylicAcid R''-COOH

Figure 1. General mechanism of the Baeyer-Villiger oxidation.

Enamine Formation

Enamine formation is a critical step in many carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. The rate and equilibrium of enamine formation are influenced by the structure of the ketone. For cyclic ketones, ring size plays a significant role in reactivity, with five-membered rings generally being more reactive than six-membered rings due to conformational factors.[1]

The presence of a methyl group can influence the regioselectivity of enamine formation. In this compound, two regioisomeric enamines can be formed. The thermodynamic product is typically the more substituted enamine, while the kinetic product is the less substituted one.

Experimental Protocol: Enamine Synthesis from Cyclic Ketones

The following is a general protocol for the synthesis of an enamine from a cyclic ketone and a secondary amine (e.g., pyrrolidine):

  • Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the cyclic ketone (1 equivalent), the secondary amine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux to azeotropically remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude enamine can often be used directly in the next step or purified by vacuum distillation.

Enamine_Formation_Workflow Start Start: Cyclic Ketone + Secondary Amine + Acid Catalyst Reaction Reflux in Toluene (Dean-Stark Trap) Start->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Workup Solvent Removal (Reduced Pressure) Monitoring->Workup Product Crude Enamine Product Workup->Product Purification Vacuum Distillation (Optional) Product->Purification FinalProduct Purified Enamine Purification->FinalProduct

Figure 2. Experimental workflow for enamine synthesis.

Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction for carbonyl compounds. The reaction involves the formation of an enolate followed by its addition to another carbonyl group. For ketones, the equilibrium of the aldol addition often favors the starting materials, and forcing conditions (e.g., removal of water) are typically required to drive the reaction towards the condensed product.

The steric hindrance around the carbonyl group and the acidity of the α-protons influence the rate of aldol condensation. In the case of this compound, the methyl group can sterically hinder the approach of the enolate, potentially leading to lower yields or slower reaction rates compared to cyclopentanone. However, it also offers the possibility of regioselective enolate formation. Cyclohexanone is also well-known to undergo aldol condensation.

Experimental Protocol: Base-Catalyzed Aldol Condensation

A typical procedure for the self-condensation of a cyclic ketone is as follows:

  • Base Preparation: Prepare a solution of a strong base, such as sodium ethoxide in ethanol, in a round-bottom flask under an inert atmosphere.

  • Ketone Addition: Slowly add the cyclic ketone to the basic solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the formation of the α,β-unsaturated ketone product by TLC.

  • Workup: Cool the reaction mixture, neutralize with a dilute acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Extraction and Purification: Partition the residue between water and an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or column chromatography.

Aldol_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (Condensation) Ketone1 Ketone (with α-H) Enolate Enolate Ion Ketone1->Enolate + Base Enolate2 Enolate Ion Base Base (e.g., OH⁻) Alkoxide2 Alkoxide Intermediate Alkoxide Alkoxide Intermediate Enolate2->Alkoxide + Ketone Ketone2 Ketone AldolAdduct2 Aldol Adduct AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide2->AldolAdduct + H₂O Enone α,β-Unsaturated Ketone AldolAdduct2->Enone Heat, -H₂O

Figure 3. General mechanism of base-catalyzed aldol condensation.

Conclusion

This guide provides a comparative overview of this compound with Cyclopentanone, Cyclohexanone, and 3-Methylcyclopentanone. The choice of a specific cyclic ketone will ultimately depend on the desired target molecule and the specific reaction conditions.

  • This compound offers opportunities for stereocontrol and regioselective functionalization due to the presence of the methyl group. However, this substitution may also introduce steric hindrance, potentially affecting reaction rates.

  • Cyclopentanone , with its higher ring strain compared to cyclohexanone, can exhibit different reactivity profiles. Its symmetrical nature simplifies reactions where regioselectivity is not a concern.

  • Cyclohexanone is a widely used and generally less strained cyclic ketone, making it a reliable choice for many standard transformations.

  • 3-Methylcyclopentanone provides an alternative substitution pattern to this compound, which can be advantageous in certain synthetic strategies where functionalization at a different position is required.

Researchers and drug development professionals are encouraged to consider the data and protocols presented herein to select the most appropriate cyclic ketone for their synthetic endeavors.

References

Safety Operating Guide

2-Methylcyclopentanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Methylcyclopentanone is a critical component of laboratory safety and environmental responsibility. As a flammable and hazardous chemical, it requires a structured disposal plan to ensure compliance with regulations and to mitigate risks to personnel and the environment. This guide provides detailed, procedural information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[1][2]

Hazard Profile and Regulatory Information

All waste containing this compound must be treated as hazardous waste.[3][4] Under the Resource Conservation and Recovery Act (RCRA), it is classified as an ignitable hazardous waste.[3][5][6]

Hazard Classification & DataDescriptionSource
Physical Hazard Flammable liquid and vapor.[1][2]GHS Classification
Health Hazards May cause lung damage if swallowed; vapors can lead to drowsiness and dizziness.[3]GHS Classification
Flash Point 26 °C (78.8 °F) - closed cupSafety Data Sheet
EPA Hazardous Waste Code D001 (Ignitability)[3]Resource Conservation and Recovery Act (RCRA)
UN Number 1224[2]UN Recommendations on the Transport of Dangerous Goods
Incompatibilities Strong oxidizing agents, strong bases.[1]Safety Data Sheet

Detailed Disposal Protocol

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5] Never dispose of this chemical down the drain or in regular trash.[1][7]

1. Waste Characterization and Segregation

  • Identify the Waste Stream: Determine if the waste is pure this compound or mixed with other chemicals.

  • Segregate Waste: Do not mix this compound waste with incompatible materials like strong oxidizing agents.[1] It is standard practice to segregate halogenated and non-halogenated solvent wastes into separate containers to prevent complex and costly disposal procedures.

2. Container Selection and Management

  • Choose a Compatible Container: Use a container made of a material compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, leak-proof screw-top cap.

  • Container Condition: Ensure the container is in good condition, free from cracks, rust, or leaks.[8]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[6][8] This prevents the release of flammable vapors.[3]

3. Labeling of Hazardous Waste

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag provided by your EHS office.[5][9]

  • Complete Information: The label must be filled out completely and legibly. Information required typically includes:

    • The words "Hazardous Waste".[5]

    • Full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • For mixtures, list all constituents and their approximate percentages.[5]

    • Accumulation start date (the date the first waste was added).

    • Building, room number, and Principal Investigator's name.[5]

    • Appropriate hazard pictograms (e.g., Flammable).[5]

4. On-Site Storage

  • Designated Area: Store the labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[9]

  • Ventilation and Safety: The storage area must be a well-ventilated, flammables-safe location, away from ignition sources.[1][2] Take precautionary measures against static discharge.[2]

5. Arranging for Final Disposal

  • Schedule a Pickup: Once the waste container is full, or if you are approaching the regulatory limit for hazardous waste accumulation (typically 55 gallons), contact your institution's EHS department to schedule a waste pickup.[5][9]

  • Documentation: Complete any required forms, such as a Hazardous Waste Information Form, to provide a detailed inventory of the waste.[5]

6. Handling Spills and Contaminated Materials

  • Spill Cleanup: In case of a small spill, remove all ignition sources.[1] Absorb the spill with an inert material like sand, vermiculite, or a universal binder.[1][3]

  • Waste Collection: Collect the absorbent material using non-sparking tools and place it in a designated, sealed container for flammable solid waste.[1][2]

  • Disposal: This contaminated debris must be disposed of as hazardous waste, following the same labeling and pickup procedures.[8]

7. Disposal of Empty Containers

  • Hazardous Residue: Empty containers that held this compound are still considered hazardous as they retain flammable and toxic residue.[1]

  • Triple Rinsing: An empty container can potentially be disposed of as regular trash only after being triple-rinsed with a suitable solvent.[8][9]

  • Rinsate as Waste: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[8][9] Add the rinsate to your appropriate solvent waste container.

  • Final Disposal: After triple-rinsing and air-drying, deface or remove all hazardous labels from the container before placing it in the regular trash.[9]

Disposal Workflow for this compound

G start This compound Waste Generated decision1 Is the waste mixed with other chemicals? start->decision1 process_pure Select a designated non-halogenated solvent waste container. decision1->process_pure No (Pure) process_mixed Consult EHS guidelines to identify the correct mixed-waste stream (e.g., halogenated, aqueous). decision1->process_mixed Yes (Mixed) process_label Affix 'Hazardous Waste' tag and list all chemical constituents and percentages. process_pure->process_label process_mixed->process_label process_store Store sealed container in a ventilated, flammables-safe area with secondary containment. process_label->process_store decision2 Is container full or has waste been stored for >6 months? process_store->decision2 end_point Submit hazardous waste pickup request to EHS. decision2->end_point Yes process_continue Continue to collect waste. Ensure container remains sealed. decision2->process_continue No process_continue->process_store

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Personal protective equipment for handling 2-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methylcyclopentanone

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its properties and hazards.

PropertyValueCitations
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1][3]
CAS Number 1120-72-5[4][5]
Appearance Liquid[5][6]
Boiling Point 139 - 141.6 °C[2][7][8]
Melting Point -75 °C[2][9]
Flash Point 26.1 °C (79 °F)[2][7]
Specific Gravity 0.910 - 0.917 @ 25°C[1][7]
Vapor Density 3.384 (Air = 1)[1]
Vapor Pressure 5.8 mmHg @ 25°C[2][7]
GHS Hazard Statements H226: Flammable liquid and vapour[3][4]

Operational Plan: Handling and Disposal of this compound

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6] A chemical fume hood is recommended to minimize inhalation exposure.

  • Ignition Sources: This compound is a flammable liquid and vapor.[1][3] Ensure that all potential ignition sources, such as open flames, hot surfaces, and sparks, are eliminated from the handling area.[4] Use explosion-proof electrical and lighting equipment.[4]

  • Static Discharge: Take precautionary measures against static discharge.[4] Ground and bond containers and receiving equipment during transfer.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of potential exposure.[10] Fire extinguishing equipment, such as dry chemical, foam, or carbon dioxide extinguishers, should be available.[6]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][10]

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant protective gloves.[10] Check for impermeability before use.[4]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] For larger scale operations, flame-retardant antistatic protective clothing is recommended.[11]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use an approved respirator.[10]

Handling and Storage Procedures
  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[6]

    • Use non-sparking tools.[4]

    • Do not eat, drink, or smoke in the work area.[4]

    • Wash hands thoroughly after handling.[4]

    • Keep containers tightly closed when not in use.[4]

  • Storage:

    • Store in a designated flammables area in the original, tightly sealed container.[1][6]

    • The storage area must be cool, dry, and well-ventilated.[4][6]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][6]

Accidental Release Measures
  • Small Spills:

    • Remove all ignition sources.[6]

    • Ventilate the area.

    • Absorb the spill with an inert absorbent material such as sand, vermiculite, or earth.[1][6]

    • Collect the absorbed material using spark-free tools and place it in a suitable, labeled container for disposal.[6]

  • Large Spills:

    • Evacuate all non-essential personnel from the area.[6]

    • Alert the emergency response team.

    • Contain the spill if it is safe to do so.[6]

    • Prevent the spill from entering drains or waterways.[6]

Disposal Plan
  • Chemical Waste:

    • Dispose of this compound and any contaminated materials as hazardous waste.[4]

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Consider offering surplus and non-recyclable solutions to a licensed disposal company.[12] Incineration in a licensed facility is a potential disposal method.[6]

  • Container Disposal:

    • Empty containers may retain product residue and can be dangerous.[1]

    • Do not cut, drill, grind, or weld on or near empty containers.[6]

    • Decontaminate empty containers before disposal.[6] Handle contaminated packaging in the same way as the substance itself.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & Engineering Controls ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling & Use ppe->handling storage Temporary Storage handling->storage Store Unused Chemical spill Accidental Spill handling->spill disposal Waste Disposal handling->disposal Dispose of Waste storage->handling Retrieve for Use spill->disposal Dispose of Contaminated Materials end Procedure Complete disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.